molecular formula C6H7NO2 B098881 4-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 18711-59-6

4-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B098881
CAS No.: 18711-59-6
M. Wt: 125.13 g/mol
InChI Key: YXYAHRAFINYJPL-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYAHRAFINYJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562520
Record name 4-Methyl-1H-pyrrole-2-carboxylic acid
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-59-6
Record name 4-Methyl-1H-pyrrole-2-carboxylic acid
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Record name 4-methyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. Pyrrole-containing molecules are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for this compound, compiled from available scientific literature and chemical databases.

Chemical Structure and Properties

The structure of this compound consists of a five-membered pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem[1]
Molecular Weight 125.13 g/mol PubChem[1]
CAS Number 18711-59-6PubChem[1]
Appearance White to off-white solidChemicalBook[2]
Melting Point 200-205 °C (predicted)ChemicalBook[2]
Boiling Point 326.3 ± 22.0 °C (predicted)ChemicalBook[2]
pKa 4.61 ± 0.10 (predicted)ChemicalBook[2]
InChI InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)PubChem[1]
SMILES CC1=CC(=C[NH]1)C(=O)OPubChem[1]

Table 2: Hazard Identification [1]

GHS ClassificationHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation)H335: May cause respiratory irritation

Spectral Data

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature. However, a common and effective method for the synthesis of pyrrole carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized experimental protocol for the synthesis of this compound from its ethyl ester, ethyl 4-methyl-1H-pyrrole-2-carboxylate.

Synthesis of this compound via Hydrolysis

Materials:

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable alcohol)

  • Water

  • Hydrochloric acid (HCl) (concentrated or dilute)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolution: Dissolve ethyl 4-methyl-1H-pyrrole-2-carboxylate in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask. The molar equivalent of the base should be in excess of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for a period sufficient to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by the dropwise addition of hydrochloric acid until the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Isolation: The precipitated this compound can be isolated by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Work-up cluster_2 Step 3: Purification Ester Ethyl 4-methyl-1H-pyrrole- 2-carboxylate Reaction Reflux Ester->Reaction Dissolve Base NaOH / H₂O / EtOH Base->Reaction Acidification Acidify with HCl Reaction->Acidification Cool Filtration Vacuum Filtration Acidification->Filtration Precipitate forms Recrystallization Recrystallize Filtration->Recrystallization Crude product Drying Dry under vacuum Recrystallization->Drying Product 4-Methyl-1H-pyrrole- 2-carboxylic acid Drying->Product

Caption: Synthetic workflow for the preparation of this compound.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of this compound in signaling pathways have not been extensively reported in the scientific literature. However, the pyrrole-2-carboxylic acid scaffold is a common motif in compounds with a wide range of biological activities. Derivatives of pyrrole carboxylic acids have been investigated for their potential as:

  • Antimicrobial agents: Some pyrrole derivatives exhibit activity against various bacterial and fungal strains.

  • Anticancer agents: Certain substituted pyrroles have been shown to possess cytotoxic activity against cancer cell lines.

  • Enzyme inhibitors: The pyrrole ring can act as a bioisostere for other aromatic systems, enabling the design of specific enzyme inhibitors.

Given the lack of specific data for the title compound, a logical workflow for its initial biological characterization would involve a screening cascade.

Diagram of a Hypothetical Screening Cascade:

Screening_Cascade Compound 4-Methyl-1H-pyrrole- 2-carboxylic acid Primary_Screen Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screen Inactive Inactive Primary_Screen->Inactive Active Active Primary_Screen->Active Secondary_Screen Secondary Screening (Target-based assays) Active->Secondary_Screen No_Target No Identified Target Secondary_Screen->No_Target Target_Identified Target Identified Secondary_Screen->Target_Identified Mechanism_Study Mechanism of Action Studies Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Target_Identified->Mechanism_Study

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a pyrrole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a practical approach to its synthesis. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential therapeutic applications.

References

The Biological Landscape of 4-Methyl-1H-pyrrole-2-carboxylic Acid: A Survey of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - The pyrrole ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Within this chemical class, 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this pyrrole derivative, with a focus on its potential therapeutic applications, supported by available data and experimental insights.

Antimicrobial Potential: A Promising Frontier

Derivatives of pyrrole-2-carboxylic acid have demonstrated notable antimicrobial properties. While specific data for this compound is limited in publicly accessible literature, related compounds have shown efficacy against various microbial threats. For instance, certain pyrrole-2-carboxamide derivatives have exhibited potent activity against drug-resistant tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) below 0.016 µg/mL.[1] The general antimicrobial activity of the pyrrole scaffold suggests that this compound may also possess similar properties worthy of further investigation.

Anti-inflammatory Activity: Targeting Key Mediators

Other Biological Activities and Future Directions

Beyond antimicrobial and anti-inflammatory effects, the broader class of pyrrole-2-carboxylic acids has been associated with other biological functions. Notably, the methyl ester of 4-methylpyrrole-2-carboxylic acid has been identified as an insect pheromone, highlighting the diverse biological roles of this chemical scaffold.[3]

While the currently available research provides a foundational understanding of the potential biological activities of this compound based on the behavior of structurally related compounds, there is a clear need for further focused investigation. Future research should aim to elucidate the specific molecular targets, quantify the biological activity through rigorous assays, and delineate the precise mechanisms of action for this particular compound. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development.

Experimental Considerations

To build upon the existing knowledge base, the following experimental approaches would be crucial in characterizing the biological activity of this compound:

Workflow for Biological Activity Screening

Biological Activity Screening Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Lead Optimization cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Purity Analysis Purity Analysis Compound Synthesis->Purity Analysis Characterization Primary Bioassays Primary Bioassays Purity Analysis->Primary Bioassays Screening Dose-Response Studies Dose-Response Studies Primary Bioassays->Dose-Response Studies Hit Confirmation Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Lead Characterization Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) Optimization Target Identification Target Identification Structure-Activity Relationship (SAR)->Target Identification Mechanism Elucidation Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis In vivo Model Testing In vivo Model Testing Signaling Pathway Analysis->In vivo Model Testing

Caption: A generalized workflow for the biological screening of this compound.

This structured approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in defining the therapeutic utility of this compound. Researchers and drug development professionals are encouraged to explore this promising scaffold to address unmet medical needs.

References

4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, including its chemical properties, synthesis, and known biological significance.

Core Compound Information

CAS Number: 18711-59-6[1][2]

Molecular Weight: 125.13 g/mol [1][2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H7NO2[1][2]
Melting Point200-205°CChemicalBook
Boiling Point326.3±22.0 °C (Predicted)ChemicalBook
pKaData not available
SolubilityData not available

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a multi-step synthesis has been referenced.[1] A general and widely used method for the synthesis of pyrrole-2-carboxylic acid derivatives is through the acylation of a pyrrole precursor followed by hydrolysis. Below is a representative experimental protocol for the synthesis of a related compound, ethyl pyrrole-2-carboxylate, which can be adapted for the synthesis of this compound by starting with 3-methylpyrrole.

Representative Synthesis: Acylation of Pyrrole and Esterification

This two-step protocol describes the synthesis of ethyl pyrrole-2-carboxylate from pyrrole.

Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone [3]

  • A solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic, causing the mixture to reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added.

  • The layers are separated, and the organic phase is dried with magnesium sulfate and then treated with activated carbon.

  • The solvent is removed by distillation, and the residue is dissolved in hexane.

  • The product is crystallized by cooling on ice, collected by filtration, and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl pyrrole-2-carboxylate [3]

  • In a 1-liter, three-necked, round-bottomed flask, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.

  • 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.

  • The solution is stirred for 30 minutes after the addition is complete.

  • The mixture is then concentrated to dryness using a rotary evaporator.

  • The residue is partitioned between ether and 3 N hydrochloric acid.

  • The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.

  • The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

To obtain this compound, this ester would then undergo hydrolysis.

Biological Significance and Applications

Derivatives of pyrrole-2-carboxylic acid have shown significant biological activity, making them of great interest in drug development.

Antimycobacterial Activity: MmpL3 Inhibition

Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to bacterial cell death.[6][7] The mechanism of some MmpL3 inhibitors is believed to involve the dissipation of the transmembrane electrochemical proton gradient.[4][5]

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_out Trehalose Monomycolate (Periplasm) MmpL3->TMM_out Proton_Gradient Proton Motive Force Proton_Gradient->MmpL3 Powers TMM_in Trehalose Monomycolate (Cytoplasm) TMM_in->MmpL3 Transport Cell_Wall_Synthesis Mycolic Acid Cell Wall Synthesis TMM_out->Cell_Wall_Synthesis Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Pyrrole_Derivative->MmpL3 Inhibits Bacterial_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Death Essential for Survival

Mechanism of MmpL3 Inhibition by Pyrrole Derivatives.
Anticancer Potential: ERK5 Signaling Pathway

The Extracellular signal-regulated kinase 5 (ERK5) pathway is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in cell proliferation, survival, and angiogenesis.[8] This pathway can be activated by various stimuli, including growth factors and cellular stress.[8][9] Some pyrrole derivatives have been investigated as potential modulators of this pathway. The ERK5 signaling cascade involves a three-tiered activation of kinases: MEKK2/3, MEK5, and finally ERK5, which can then translocate to the nucleus and activate transcription factors.[10][11]

ERK5_Signaling_Pathway Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P Nucleus Nucleus ERK5->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., MEF2) Nucleus->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->ERK5 Modulates

Generalized ERK5 Signaling Pathway and Potential Modulation.

References

The Natural Occurrence of Substituted Pyrrole Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted pyrrole carboxylic acids represent a diverse class of naturally occurring heterocyclic compounds that have garnered significant interest in the scientific community. Possessing a pyrrole ring scaffold adorned with a carboxylic acid moiety and various other substituents, these molecules are biosynthesized by a wide array of organisms, from marine invertebrates and bacteria to fungi and plants. Their structural diversity is mirrored by a broad spectrum of biological activities, making them attractive lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of substituted pyrrole carboxylic acids, with a focus on their sources, isolation, biosynthesis, and biological activities.

Natural Sources and Quantitative Data of Substituted Pyrrole Carboxylic Acids

Substituted pyrrole carboxylic acids have been isolated from a variety of natural sources. Marine sponges, particularly those of the genera Axinella and Stylissa, are prolific producers of brominated pyrrole alkaloids, including various pyrrole carboxylic acids. Bacteria, such as the biocontrol agent Lysobacter, are known to produce pyrrole-2-carboxylic acid. Fungi, for instance Penicillium chrysogenum, have been identified as a source of pyrrole-3-carboxylic acid. Furthermore, derivatives of pyrrole-2-carboxaldehyde, which are closely related to pyrrole carboxylic acids, have been found in plants like roasted chicory root (Cichorium intrybus).[1]

The yields of these compounds from their natural sources can vary significantly depending on the organism, environmental conditions, and the extraction and purification methods employed. The following table summarizes quantitative data for the isolation of representative substituted pyrrole carboxylic acids from various natural sources.

Compound NameNatural SourceYieldReference
Pyrrole-2-carboxylic acidLysobacter sp. 3655 (bacterium)72 mg from a 2 L fermentation culture[1]
4-Bromo-1H-pyrrole-2-carbamideStylissa carteri (marine sponge)10 mg from 600 g of dried sponge[2]
3,4-Dibromo-1H-pyrrole-2-carbamideStylissa carteri (marine sponge)8 mg from 600 g of dried sponge[2]
Z-3-BromohymenialdisineStylissa carteri (marine sponge)5 mg from 600 g of dried sponge[2]
(+) DibromophakellineStylissa carteri (marine sponge)7 mg from 600 g of dried sponge[2]
(±) AgeliferinStylissa carteri (marine sponge)4 mg from 600 g of dried sponge[2]
4,5-Dibromopyrrole-2-carboxylic acidPetrosia (Strongylophora) sp. (marine sponge)~0.2% of sponge dry weight[3]
(-)-DibromophakellinPetrosia (Strongylophora) sp. (marine sponge)~0.01% of sponge dry weight[3]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of substituted pyrrole carboxylic acids from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments cited in the literature.

Isolation of Pyrrole-2-carboxylic Acid from Lysobacter sp. 3655

2.1.1. Fermentation: Lysobacter sp. 3655 is cultured in Martin medium (0.5% peptone, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, and 1% glucose) for routine growth. For metabolite production, a scaled-up fermentation (2 L) is carried out in Martin medium at 30 °C for 48 hours with shaking at 230 rpm.[1]

2.1.2. Extraction: The culture is extracted with acidified ethyl acetate containing 0.01% acetic acid. The organic layer is collected by filtration and then dried to yield a crude extract.[1]

2.1.3. Purification:

  • Medium Pressure Liquid Chromatography (MPLC): The crude extract (0.6 g) is subjected to MPLC on a reversed-phase C18 silica gel column (30 g). Elution is performed with a gradient of 5% to 50% methanol in water. This step yields three subfractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Fraction 1 is further purified by HPLC using a Phenomenex Kinetex PS C18 column (10 x 150 mm, 3.5 µm particle size). An isocratic elution with 18% acetonitrile in water affords pure pyrrole-2-carboxylic acid as a white compound.[1]

2.1.4. Characterization: The structure of the isolated compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Isolation of Brominated Pyrrole Alkaloids from the Marine Sponge Stylissa carteri

2.2.1. Extraction: The dried and powdered sponge material (600 g) is exhaustively extracted with methanol (4 x 3 L). The methanol extract is concentrated to yield a residue (90 g). This residue is then dissolved in a minimal amount of demineralized water and partitioned successively with ethyl acetate and n-butanol.[2]

2.2.2. Purification of the n-Butanol Fraction:

  • Sephadex LH-20 Chromatography: The n-butanol soluble material (18 g) is subjected to column chromatography on Sephadex LH-20 using methanol as the mobile phase, resulting in four fractions (I to IV).[2]

  • Reversed-Phase Column Chromatography (RP-18):

    • Fraction I (3.05 g) is further purified on an RP-18 column using acetonitrile as the mobile phase to yield specific compounds.[2]

    • Fraction II (3.58 g) is subjected to MPLC on an RP-18 column with a water/methanol gradient elution to give three subfractions.[2]

  • Semi-preparative HPLC: The subfractions from the RP-18 chromatography are further purified by semi-preparative HPLC to isolate pure compounds. For example, subfraction III-3 (80 mg) yields three different alkaloids.[2]

2.2.3. Characterization: The structures of the isolated alkaloids are elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.[2]

Biosynthesis and Signaling Pathways

Biosynthesis of Pyrrole-2-Carboxylic Acid

The biosynthesis of the fundamental pyrrole-2-carboxylic acid scaffold is understood to originate from the amino acid L-proline. This transformation involves a four-electron oxidation process. The pathway is a key step in the biosynthesis of more complex pyrrole-containing natural products.

Biosynthesis of Pyrrole-2-Carboxylic Acid L-Proline L-Proline oxidation Four-electron Oxidation L-Proline->oxidation Enzymatic Conversion Pyrrole-2-Carboxylic_Acid Pyrrole-2-Carboxylic_Acid oxidation->Pyrrole-2-Carboxylic_Acid

Biosynthesis of Pyrrole-2-Carboxylic Acid from L-Proline.
Signaling Pathway of Brominated Pyrrole Alkaloids: Modulation of Cellular Calcium

Several brominated pyrrole alkaloids isolated from marine sponges have been shown to modulate intracellular calcium (Ca²⁺) signaling. Their mechanism of action involves the targeting of key proteins involved in calcium homeostasis, specifically ryanodine receptors (RyRs) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[4] This modulation of calcium signaling is thought to underlie some of their observed biological activities, such as their neuroprotective effects and their role as feeding deterrents.

Signaling_Pathway_of_Brominated_Pyrrole_Alkaloids cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol_inc Increased Cytosolic Ca²⁺ RyR->Ca_Cytosol_inc Ca²⁺ efflux SERCA SERCA Pump Ca_ER Ca²⁺ SERCA->Ca_ER Ca²⁺ influx (inhibited) BPA Brominated Pyrrole Alkaloid BPA->RyR Potentiates release BPA->SERCA Inhibits uptake Downstream Downstream Cellular Responses (e.g., Neuroprotection, Feeding Deterrence) Ca_Cytosol_inc->Downstream

Modulation of Calcium Signaling by Brominated Pyrrole Alkaloids.
Structure-Activity Relationship of Pyrrole Derivatives

The biological activity of substituted pyrrole carboxylic acids and related compounds is often influenced by the nature and position of their substituents. For instance, the degree of bromination on the pyrrole ring has been shown to be a critical factor for the activity of marine-derived alkaloids in modulating calcium signaling. Similarly, for antibacterial pyrrole derivatives, the presence and position of halogen substituents can significantly impact their efficacy.

Structure_Activity_Relationship cluster_Structure Structural Features cluster_Activity Biological Activity Core Pyrrole Carboxylic Acid Scaffold Potency Potency Selectivity Selectivity Mechanism Mechanism of Action Substituents Substituents (e.g., Halogens, Alkyl groups) Substituents->Potency Influences Substituents->Selectivity Influences Substituents->Mechanism Can alter Position Position of Substituents Position->Potency Influences Position->Selectivity Influences

Logical Relationship between Structure and Biological Activity.

Conclusion

Substituted pyrrole carboxylic acids are a fascinating and important class of natural products with significant potential for therapeutic applications. Their widespread occurrence in diverse organisms highlights their evolutionary significance and offers a rich resource for the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry. Furthermore, the elucidation of their biosynthetic and signaling pathways, as depicted in the diagrams, provides a deeper understanding of their biological roles and mechanisms of action. Continued research into this class of compounds is warranted to fully explore their therapeutic potential and to uncover new molecular scaffolds for the development of future pharmaceuticals.

References

physical and chemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is a substituted pyrrole derivative.[1]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 18711-59-6[1][2][3]
Molecular Formula C6H7NO2[1][2][3]
Molecular Weight 125.13 g/mol [1][2][3]
Canonical SMILES CC1=CNC(=C1)C(=O)O[1]
InChI InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)[1]
InChIKey YXYAHRAFINYJPL-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The following table summarizes the key

PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 200-205 °C[3]
Boiling Point (Predicted) 326.3 ± 22.0 °C[3]
Density (Predicted) 1.295 ± 0.06 g/cm³[3]
pKa (Predicted) 4.61 ± 0.10[3]
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment.[3]

Experimental Protocols

Synthesis

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided search results, general methods for the synthesis of substituted pyrrole carboxylic acids can be adapted.

General Synthetic Approach: Hydrolysis of an Ester Precursor

A common method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters.[4] For instance, the ethyl or methyl ester of this compound can be hydrolyzed.

  • Reaction: The ester is refluxed in a solution of sodium hydroxide in ethanol.

  • Work-up: Following the completion of the reaction, the mixture is cooled and then acidified, typically with hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: The resulting solid can be collected by filtration and purified by recrystallization.

A generalized workflow for this synthesis is depicted below.

G A Ester Precursor (e.g., Methyl 4-methyl-1H-pyrrole-2-carboxylate) B Hydrolysis (e.g., NaOH, Ethanol, Reflux) A->B C Acidification (e.g., HCl) B->C D Precipitation and Filtration C->D E Purification (e.g., Recrystallization) D->E F This compound E->F

General Synthesis Workflow
Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: The melting point would be measured and compared to the literature value to assess purity.

The general workflow for the analytical characterization is outlined in the following diagram.

G cluster_structural cluster_purity A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D NMR Spectroscopy (¹H, ¹³C) B->D E IR Spectroscopy B->E F Mass Spectrometry B->F I Verified Compound B->I G Melting Point Analysis C->G H Chromatography (e.g., HPLC, TLC) C->H C->I

Analytical Characterization Workflow

Spectral Data (Predicted and Inferred)

Specific spectral data for this compound is not available in the search results. However, the expected spectral characteristics can be inferred based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[5]

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid) 3300 - 2500Strong, very broad
C-H (Aromatic/Alkene) 3100 - 3000Multiple weak to medium bands
C-H (Alkyl) < 3000Medium to strong bands
C=O (Carboxylic Acid) ~1700Strong
C=C (Aromatic Ring) 1600 - 1400Multiple medium to strong bands
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the carboxylic acid proton. The pyrrole NH proton may also be visible.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no information available from the search results regarding the specific biological activities or involvement in signaling pathways for this compound. Research into the biological effects of this compound may be an area for future investigation.

Safety and Handling

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies detailing the specific mechanism of action for 4-Methyl-1H-pyrrole-2-carboxylic acid are not extensively available in the current scientific literature. This guide, therefore, presents a potential mechanism of action inferred from the well-documented activities of its closest structural analog, 1H-pyrrole-2-carboxylic acid . The proposed mechanisms should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. While research on this specific molecule is limited, the broader family of pyrrole-containing compounds is recognized for a wide array of biological activities.[1] This guide will focus on the most plausible mechanism of action for this compound based on the activities of its parent compound, 1H-pyrrole-2-carboxylic acid, which has been identified as a quorum sensing inhibitor.[2]

Postulated Core Mechanism of Action: Quorum Sensing Inhibition

The most substantiated potential mechanism of action for compounds structurally related to this compound is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3][4]

The parent compound, 1H-pyrrole-2-carboxylic acid, has been shown to inhibit QS in P. aeruginosa without affecting bacterial viability.[2] This suggests that it acts as a signal antagonist rather than a bactericidal or bacteriostatic agent. The primary mode of this inhibition is through the suppression of key genes in the QS regulatory circuits.[2]

P. aeruginosa possesses at least two well-characterized acyl-homoserine lactone (AHL) QS systems, las and rhl. The las system, composed of the signal synthase LasI and the transcriptional regulator LasR, is considered the master regulator. The rhl system, consisting of the synthase RhlI and the regulator RhlR, is generally thought to be hierarchically regulated by the las system.

1H-pyrrole-2-carboxylic acid has been demonstrated to significantly downregulate the expression of genes in both the las and rhl cascades.[2] This leads to a reduction in the production of virulence factors that are under the control of these QS systems.

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid, which serve as the basis for the inferred mechanism of action.

Table 1: Inhibition of Virulence Factor Production by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]

Virulence FactorConcentration of CompoundPercentage Inhibition
Pyocyanin1 mg/ml44%
Protease1 mg/ml74%
Elastase1 mg/ml96%

Table 2: Downregulation of Quorum Sensing Gene Expression by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]

GeneSystemPercentage Inhibition
lasIlas80%
lasRlas87%
lasAlas88%
lasBlas92%
rhlIrhl69%
rhlRrhl89%
pqsApqs97%
pqsRpqs78%

Table 3: Reduction of AHL Signal Molecules by 1H-pyrrole-2,5-dicarboxylic acid (PT22) in P. aeruginosa [3][4]

Signal MoleculeConcentration of PT22Percentage Reduction
C4-HSL0.50 mg/mL8.59%
C4-HSL0.75 mg/mL31.41%
C4-HSL1.00 mg/mL44.12%
3-oxo-C12-HSL1.00 mg/mL11.55%

Experimental Protocols from Analog Studies

The following are summaries of experimental protocols used to investigate the quorum sensing inhibitory activity of 1H-pyrrole-2-carboxylic acid. These methods would be applicable for testing this compound.

  • Pyocyanin Quantification: P. aeruginosa PAO1 was cultured with and without the test compound. Pyocyanin was extracted from the supernatant with chloroform and then back-extracted into an acidic solution. The absorbance was measured at 520 nm.

  • Protease Activity Assay: The proteolytic activity in the culture supernatant was determined by measuring the release of dye from azocasein. The absorbance of the supernatant after precipitation of the remaining substrate was measured at 440 nm.

  • Elastase Activity Assay: Elastase activity was measured using Elastin-Congo red as a substrate. The absorbance of the supernatant after incubation and centrifugation was measured at 495 nm.

  • RNA Extraction: P. aeruginosa PAO1 was grown to the mid-logarithmic phase and treated with the test compound. Total RNA was then extracted using a suitable commercial kit.

  • cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • RT-PCR: The expression levels of target QS genes (lasI, lasR, rhlI, rhlR, etc.) were quantified using SYBR green-based real-time PCR. The relative gene expression was calculated using the 2-ΔΔCt method with a housekeeping gene for normalization.

Visualizations

QS_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_C12 LasR-AHL Complex LasR->LasR_C12 C12_HSL->LasR las_genes las Target Genes (e.g., lasA, lasB) LasR_C12->las_genes activates RhlR RhlR LasR_C12->RhlR activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_C4 RhlR-AHL Complex RhlR->RhlR_C4 C4_HSL->RhlR rhl_genes rhl Target Genes (e.g., rhlA, rhlB) RhlR_C4->rhl_genes activates Molecule 4-Methyl-1H-pyrrole- 2-carboxylic acid (Hypothesized) Molecule->LasI inhibits Molecule->LasR inhibits Molecule->RhlI inhibits Molecule->RhlR inhibits

Caption: Hypothesized quorum sensing inhibition by this compound.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis cluster_results Culture P. aeruginosa Culture Treatment Incubate Culture with Compound Culture->Treatment Compound 4-Methyl-1H-pyrrole- 2-carboxylic acid Solution Compound->Treatment Virulence Virulence Factor Quantification Treatment->Virulence Gene_Exp Gene Expression (RT-PCR) Treatment->Gene_Exp Data_Analysis Data Analysis and Interpretation Virulence->Data_Analysis Gene_Exp->Data_Analysis

Caption: Workflow for evaluating quorum sensing inhibition.

Conclusion and Future Directions

While direct evidence is currently lacking, the available data on structurally related pyrrole carboxylic acids strongly suggests that this compound may function as a bacterial quorum sensing inhibitor. The addition of a methyl group at the 4-position could potentially influence its activity, possibly by altering its binding affinity to the regulatory proteins or its ability to permeate the bacterial cell membrane.

Future research should focus on direct experimental validation of this hypothesized mechanism. This would involve performing the outlined experimental protocols with this compound to quantify its effects on virulence factor production and the expression of key quorum sensing genes. Further studies could also explore its efficacy in more complex models, such as biofilms, and investigate its potential as an anti-infective agent that circumvents the development of traditional antibiotic resistance.

References

In-Depth Technical Guide: Safety and Hazards of Handling 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for 4-Methyl-1H-pyrrole-2-carboxylic acid. The content is based on available safety data sheets (SDS), public chemical databases, and general knowledge of handling fine chemical powders. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory tract.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • Exclamation Mark: (for skin/eye irritation and respiratory irritation)

Quantitative Toxicological Data

As of the date of this document, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not publicly available. The hazard assessment is primarily based on the GHS classifications derived from aggregated data and notifications to regulatory bodies.[1] The toxicological properties have not been fully investigated for many related pyrrole derivatives.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining the hazard classifications listed above. These would include:

  • OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

  • OECD Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage

  • OECD Guideline 403: Acute Inhalation Toxicity

Researchers planning to conduct toxicological studies on this compound should refer to the latest versions of these established protocols.

Signaling Pathways

Skin Irritation Signaling Pathway

Chemical irritants, upon contact with the skin, can trigger a cascade of cellular events leading to inflammation. This process often involves the activation of keratinocytes, which then release various pro-inflammatory mediators. A simplified representation of a potential signaling pathway is provided below.

SkinIrritation cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_inflammatory_mediators Inflammatory Mediators cluster_physiological_effect Physiological Effect Compound This compound Keratinocytes Keratinocytes Compound->Keratinocytes ROS Reactive Oxygen Species (ROS) Keratinocytes->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) NFkB->Cytokines Chemokines Chemokines (e.g., CXCL8) NFkB->Chemokines Inflammation Inflammation (Redness, Swelling) Cytokines->Inflammation Chemokines->Inflammation

Caption: Simplified signaling pathway for chemical-induced skin irritation.

Respiratory Irritation Signaling Pathway

Inhalation of irritant powders can lead to an inflammatory response in the respiratory tract. This involves the activation of epithelial cells and resident immune cells, leading to the release of inflammatory mediators.

RespiratoryIrritation cluster_inhalation Inhalation cluster_cellular_activation Cellular Activation cluster_inflammatory_response Inflammatory Response cluster_symptoms Symptoms Compound Inhaled This compound EpithelialCells Bronchial Epithelial Cells Compound->EpithelialCells MAPK MAPK Pathway Activation EpithelialCells->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Mediators Release of Inflammatory Mediators (Cytokines, Chemokines) TranscriptionFactors->Mediators ImmuneCell Immune Cell Recruitment Mediators->ImmuneCell Irritation Coughing, Shortness of Breath Mediators->Irritation ImmuneCell->Irritation

Caption: General signaling cascade for respiratory tract irritation.

Safe Handling and Experimental Workflow

Due to its irritant nature as a fine powder, proper handling procedures are critical to minimize exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A1 Review SDS A2 Don Personal Protective Equipment (PPE) A1->A2 A3 Prepare Work Area (Fume Hood) A2->A3 B1 Weighing in Vented Enclosure A3->B1 Proceed to handling B2 Dissolution in Appropriate Solvent B1->B2 B3 Transfer to Reaction Vessel B2->B3 C1 Decontaminate Glassware and Surfaces B3->C1 After experiment C2 Dispose of Waste in Labeled Containers C1->C2 C3 Remove and Dispose of Contaminated PPE C2->C3 C4 Wash Hands Thoroughly C3->C4

References

A Technical Guide to the Synthesis of Pyrrole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles remains a topic of significant interest for organic chemists and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrrole nucleus, with a focus on classical named reactions and modern catalytic methods. Detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.

Classical Methods for Pyrrole Synthesis

Several classical named reactions have stood the test of time and continue to be widely employed for the synthesis of pyrrole derivatives. These methods, while established for decades, have been continuously refined and adapted for new applications.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for the preparation of pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1] The operational simplicity and generally good to excellent yields make it a highly attractive method.[1]

Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1] Computational studies have suggested that this hemiaminal cyclization pathway is the preferred route for the reaction.[1]

Paal_Knorr_Mechanism cluster_mechanism Paal-Knorr Reaction Pathway R1 1,4-Dicarbonyl Compound A1 + R2 Primary Amine (R'-NH2) A2 -> I1 Hemiaminal Intermediate A3 -> I2 Cyclic Hemiaminal A4 -> - H2O P Substituted Pyrrole 1,4-Dicarbonyl 1,4-Dicarbonyl Nucleophilic\nAttack Nucleophilic Attack 1,4-Dicarbonyl->Nucleophilic\nAttack R'-NH2 Hemiaminal Hemiaminal Nucleophilic\nAttack->Hemiaminal Intramolecular\nCyclization Intramolecular Cyclization Hemiaminal->Intramolecular\nCyclization Cyclic\nHemiaminal Cyclic Hemiaminal Intramolecular\nCyclization->Cyclic\nHemiaminal Dehydration Dehydration Cyclic\nHemiaminal->Dehydration -H2O Pyrrole\nProduct Pyrrole Product Dehydration->Pyrrole\nProduct Knorr_Synthesis_Mechanism cluster_mechanism Knorr Pyrrole Synthesis Pathway R1 α-Amino-ketone A1 + R2 β-Ketoester A2 -> I1 Enamine Intermediate A3 -> - H2O I2 Cyclized Intermediate A4 -> - H2O P Substituted Pyrrole α-Amino-ketone α-Amino-ketone Condensation Condensation α-Amino-ketone->Condensation β-Ketoester Enamine Enamine Condensation->Enamine Intramolecular\nCyclization Intramolecular Cyclization Enamine->Intramolecular\nCyclization Cyclized\nIntermediate Cyclized Intermediate Intramolecular\nCyclization->Cyclized\nIntermediate Dehydration Dehydration Cyclized\nIntermediate->Dehydration -H2O Pyrrole\nProduct Pyrrole Product Dehydration->Pyrrole\nProduct Hantzsch_Synthesis_Mechanism cluster_mechanism Hantzsch Pyrrole Synthesis Pathway R1 α-Haloketone A4 -> R2 β-Ketoester A1 + R3 Amine (R'-NH2) A3 -> I1 Enamine A2 + I2 Adduct A5 -> - H2O, -HX I3 Cyclized Intermediate P Substituted Pyrrole β-Ketoester β-Ketoester Enamine\nFormation Enamine Formation β-Ketoester->Enamine\nFormation R'-NH2 Enamine Enamine Enamine\nFormation->Enamine Nucleophilic\nAttack Nucleophilic Attack Enamine->Nucleophilic\nAttack α-Haloketone Adduct Adduct Nucleophilic\nAttack->Adduct Cyclization/\nDehydration Cyclization/ Dehydration Adduct->Cyclization/\nDehydration Pyrrole\nProduct Pyrrole Product Cyclization/\nDehydration->Pyrrole\nProduct Barton_Zard_Mechanism R1 Nitroalkene A3 -> R2 α-Isocyanoacetate A1 + Base I1 Enolate A2 -> I2 Michael Adduct A4 -> - NO2- I3 Cyclized Intermediate A5 -> I4 Pyrroline P Pyrrole-2-carboxylate

References

An In-Depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data, serving as a crucial resource for scientists and researchers in the field.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 4-Methylpyrrole-2-carboxylic acid[1][2]

  • 4-Methyl pyrrole-2-carboxylic acid[1]

  • 2-Pyrrolecarboxylic acid, 4-methyl-[1]

  • NSC 12025

  • And numerous other database and supplier-specific identifiers.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem[1][2]
Molecular Weight 125.13 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook
Melting Point 200-205 °CChemicalBook
Boiling Point (Predicted) 326.3 ± 22.0 °CChemicalBook
Density (Predicted) 1.295 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 4.61 ± 0.10ChemicalBook
LogP (Predicted) 0.9PubChem[1]
Solubility Information not readily available
Storage Keep in a dark place, sealed in dry, room temperatureChemicalBook

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-2-carboxylic acids is a cornerstone of many medicinal chemistry programs. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in a single source, a general and robust methodology can be adapted from established procedures for similar analogs. The following protocol is a composite based on well-known pyrrole synthesis reactions, such as the Knorr and Paal-Knorr syntheses, and subsequent functional group manipulations.

General Synthetic Approach: Modified Paal-Knorr Synthesis and Oxidation

This synthetic route involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by oxidation to yield the desired carboxylic acid.

Step 1: Synthesis of the Pyrrole Ring via Paal-Knorr Condensation

The initial step involves the reaction of a suitably substituted 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.

  • Materials:

    • 3-Methyl-2,5-hexanedione

    • Ammonia (aqueous solution or ammonium acetate)

    • Glacial acetic acid (as solvent and catalyst)

  • Procedure:

    • Dissolve 3-Methyl-2,5-hexanedione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add a molar excess of the ammonia source (e.g., ammonium acetate).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water to precipitate the crude product, 2,4-dimethyl-1H-pyrrole.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Formylation at the 2-position

The next step is the introduction of a formyl group at the 2-position of the pyrrole ring, which is a precursor to the carboxylic acid.

  • Materials:

    • 2,4-dimethyl-1H-pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) as solvent

    • Aqueous sodium acetate solution

  • Procedure:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.

    • Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2,4-dimethyl-1H-pyrrole in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of an aqueous sodium acetate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 4-methyl-1H-pyrrole-2-carbaldehyde by column chromatography.

Step 3: Oxidation of the Aldehyde to a Carboxylic Acid

The final step is the oxidation of the formyl group to a carboxylic acid.

  • Materials:

    • 4-methyl-1H-pyrrole-2-carbaldehyde

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

    • Acetone or a mixture of t-butanol and water as solvent

    • Aqueous sodium bisulfite solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the 4-methyl-1H-pyrrole-2-carbaldehyde in the chosen solvent in a flask cooled in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding an aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and dry to yield this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its parent compound, pyrrole-2-carboxylic acid, and similarly substituted derivatives.

Spectroscopy Expected Data
¹H NMR * -COOH proton: A broad singlet typically observed between 10-12 ppm.[3] * -NH proton: A broad singlet typically observed between 11-12 ppm. * Pyrrole ring protons: Two signals in the aromatic region (6-7 ppm), likely appearing as doublets or multiplets. * -CH₃ protons: A singlet around 2.0-2.5 ppm.
¹³C NMR * -COOH carbon: A signal in the range of 160-175 ppm.[3] * Pyrrole ring carbons: Signals in the range of 100-140 ppm. * -CH₃ carbon: A signal in the aliphatic region, typically around 10-20 ppm.
Infrared (IR) * O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. * N-H stretch: A moderate band around 3300-3500 cm⁻¹. * C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹. * C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) * Molecular Ion (M⁺): Expected at m/z = 125. * Key Fragmentation Peaks: Loss of -OH (m/z = 108), loss of -COOH (m/z = 80).

Application in Drug Development: A Synthetic Workflow Example

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in various scaffolds designed to interact with biological targets. Below is a conceptual workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor.

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_modification Further Functionalization cluster_final Final Product A This compound B Acyl Chloride Formation (e.g., with SOCl₂ or Oxalyl Chloride) A->B Activation D Amide Coupling (e.g., in the presence of a base like pyridine) B->D C Amine Substrate (e.g., a substituted aniline) C->D E Pyrrole N-Alkylation or N-Arylation (e.g., with an alkyl halide or aryl boronic acid) D->E Modification F Target Kinase Inhibitor E->F Final Assembly

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This diagram illustrates a common synthetic strategy where the carboxylic acid group of this compound is first activated, for example, by conversion to an acyl chloride. This activated intermediate then undergoes an amide coupling reaction with a suitable amine. Subsequent modification of the pyrrole nitrogen allows for the introduction of further diversity, ultimately leading to the final target molecule. This modular approach is frequently employed in the development of new drug candidates.

References

The Therapeutic Promise of Pyrrole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide delves into the significant therapeutic potential of pyrrole-containing compounds, summarizing key quantitative data, providing detailed experimental methodologies for their evaluation, and visualizing critical biological pathways. The inherent versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a range of diseases, from cancers and infections to inflammatory conditions and neurodegenerative disorders.

Anticancer Applications

Pyrrole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, pyrrole-containing compounds have been developed as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Activity

The cytotoxic potential of various pyrrole derivatives against a range of cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)Reference
Alkynylated PyrrolesCompound 12lU251 (Glioma)MTT2.29 ± 0.18[1]
Compound 12lA549 (Lung)MTT3.49 ± 0.30[1]
Pyrrolo[2,3-d]pyrimidines4-amino-5-bromo derivative (Compound 19)L1210 (Leukemia)Cell Growth Inhibition0.7[2]
4-amino-5-chloro derivative (Compound 18)L1210 (Leukemia)Cell Growth Inhibition2.3[2]
4-amino-5-iodo derivative (Compound 20)L1210 (Leukemia)Cell Growth Inhibition2.8[2]
4-hydroxyamino-5-chloro derivative (Compound 27)L1210 (Leukemia)Cell Growth Inhibition3.7[2]
Signaling Pathways in Cancer

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and migration.[3][4] Dysregulation of the EGFR pathway is a common feature in many cancers.[1] Pyrrole-based tyrosine kinase inhibitors can block the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling molecules like RAS, RAF, and MAPK.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[5][6] Pyrrole-containing compounds can inhibit VEGFR-2, a primary receptor for VEGF, thereby blocking downstream signaling pathways such as the PLC-γ-PKC-MAPK and PI3K/AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[6][7]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->VEGFR2

VEGFR Signaling Pathway Inhibition
Experimental Protocols: Anticancer Activity

MTT Cytotoxicity Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

  • Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrrole compound and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole BenzamidesN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[11]
Derivative with R = 4-ClC6H4Mycobacterium tuberculosis H37Rv3.125[11]
Staphylococcus aureus3.12 - 12.5[11]
Escherichia coli3.12 - 12.5[11]
Pyrrole-2-carboxylateENBHEDPCMycobacterium tuberculosis H37Rv0.7[11]
Pyrrole DerivativeBM212Mycobacterium tuberculosis (clinical strains)0.7 - 1.5[12]
BM212Mycobacterium fortuitum3.1 - 12.5[12]
BM212Mycobacterium smegmatis3.1 - 25[12]
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamidesVarious derivativesStreptococcus pneumoniae5.0 - 33.8[11]
Bacillus subtilis5.0 - 33.8[11]
Salmonella typhi5.0 - 33.8[11]
Pseudomonas aeruginosa5.0 - 33.8[11]
Pyrrole-thiazole derivativesCompound 3dEscherichia coli22 (Zone of inhibition in mm)[13]
Compound 3eStaphylococcus aureus23 (Zone of inhibition in mm)[13]
Compound 3cCandida albicans24 (Zone of inhibition in mm)[13]
Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15]

  • Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), pyrrole compound stock solution.

  • Procedure:

    • Prepare serial two-fold dilutions of the pyrrole compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Pyrrole Compound Inoculation Inoculation of 96-well Plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Broth Microdilution Workflow

Anti-inflammatory Applications

Chronic inflammation is implicated in a multitude of diseases. Pyrrole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.

Compound ClassSpecific DerivativeDoseTime (hours)% Inhibition of EdemaReference
PyrrolopyridinesCompound 3lNot specified119.97[17]
230.05[17]
336.33[17]
436.61[17]
Pyrrole derivativesCompound 1c100 mg/kg (p.o.)Not specifiedComparable to reference drugs[18]
Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema:

This in vivo model is used to screen for acute anti-inflammatory activity.[19][20]

  • Materials: Wistar or Sprague-Dawley rats, 1% carrageenan solution in saline, plethysmometer or calipers, pyrrole compound.

  • Procedure:

    • Administer the pyrrole compound to the rats (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

    • A control group receives the vehicle instead of the compound.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[21][22]

Neuroprotective Applications

Pyrrole-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms often involve antioxidant effects and modulation of key enzymes.

Quantitative Neuroprotective Activity

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in PC12 cells is a common in vitro model for Parkinson's disease.

Compound ClassSpecific DerivativeAssayConcentration (µM)Neuroprotective EffectReference
Pyrrole DerivativeCompound A6-OHDA induced neurotoxicity in PC12 cells0.5, 1, 5Reversed cell cytotoxicity[23]
Compound B6-OHDA induced neurotoxicity in PC12 cells0.1, 0.5, 1Reversed cell cytotoxicity[23]
Compound C6-OHDA induced neurotoxicity in PC12 cells0.1, 0.5, 1Reversed cell cytotoxicity[23]
Experimental Protocols: Neuroprotective Activity

6-OHDA-Induced Neurotoxicity Assay in PC12 Cells:

This assay assesses the ability of a compound to protect neuronal-like cells from a specific neurotoxin.

  • Materials: PC12 cells, culture medium, 6-hydroxydopamine (6-OHDA), pyrrole compound, MTT or similar viability assay reagents.

  • Procedure:

    • Pre-treat PC12 cells with various concentrations of the pyrrole compound for a specified time (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to a fixed concentration of 6-OHDA (e.g., 100 µM) for another 24 hours.

    • Assess cell viability using the MTT assay or another suitable method.

    • Compare the viability of cells treated with the pyrrole compound and 6-OHDA to cells treated with 6-OHDA alone to determine the neuroprotective effect.

Antiviral Applications

The pyrrole core is present in several compounds with promising antiviral activity, targeting various stages of the viral life cycle.

Quantitative Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

Compound ClassSpecific DerivativeVirusAssayEC50 (µM)Reference
N-substituted FuropyrrolesCompound 5EBOVPlaque Reduction2.43 ± 0.2[24]
Compound 5SUDVPlaque Reduction3.29 ± 0.5[24]
Compound 5MARVPlaque Reduction6.69 ± 0.2[24]
Compound 11SUDVPlaque Reduction0.50 ± 0.05[24]
Compound 49SUDVPlaque Reduction1.01[24]
Experimental Protocols: Antiviral Activity

Plaque Reduction Assay:

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[25][26]

  • Materials: Host cell line, virus stock, culture medium, overlay medium (containing agarose or methylcellulose), pyrrole compound, crystal violet staining solution.

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the pyrrole compound.

    • After a viral adsorption period, remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.

    • Incubate the plates until plaques (zones of cell death) are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is then determined.[27][28]

Conclusion

The pyrrole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives highlight their immense potential in addressing a wide range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic power of this versatile heterocyclic core. Future research will undoubtedly uncover new pyrrole-based compounds with enhanced potency, selectivity, and safety profiles, paving the way for the next generation of innovative medicines.

References

Technical Guide: The Role of Pyrrole Carboxylates in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Role of 4-Methyl-1H-pyrrole-2-carboxylic acid and its Analogs as Insect Pheromones

Disclaimer: Scientific literature extensively documents methyl 4-methylpyrrole-2-carboxylate (M4MP2C) , the methyl ester of this compound, as a key insect trail pheromone. The carboxylic acid itself is not identified as the active pheromone but is its immediate chemical precursor or potential metabolite. This guide focuses on the established role of the active ester, M4MP2C, while acknowledging its relationship to the specified carboxylic acid.

Executive Summary

Methyl 4-methylpyrrole-2-carboxylate (M4MP2C) is a potent trail pheromone utilized by several species of leaf-cutting ants, most notably Atta texana and Atta cephalotes.[1][2] First identified in Atta texana in 1971, this volatile compound is secreted from the poison gland and guides worker ants to food sources, playing a critical role in foraging and recruitment.[2][3][4] The pheromone's activity is concentration-dependent, with optimal responses observed at intermediate concentrations.[1][5] While highly effective in laboratory bioassays, its application in field-based pest control baits has shown variable efficacy, often due to the overriding attractiveness of food odors. Understanding the reception and signaling cascade of M4MP2C provides a valuable model for insect chemoreception and a potential target for novel pest management strategies.

Quantitative Pheromone Activity Data

Quantitative data on insect responses to M4MP2C has been established through electrophysiological and behavioral assays.

Table 2.1: Electroantennogram (EAG) Responses to M4MP2C in Atta texana

This table summarizes the mean peak electroantennogram (EAG) amplitude recorded from different castes of Atta texana in response to serial dilutions of methyl 4-methylpyrrole-2-carboxylate. Data is adapted from Andryszak et al. (1990).

Pheromone Dose (µg)Major Worker (mV)Queen (mV)Male (mV)
0.010.15 ± 0.030.28 ± 0.050.18 ± 0.04
0.10.24 ± 0.040.45 ± 0.070.30 ± 0.05
10.38 ± 0.060.72 ± 0.100.48 ± 0.07
100.55 ± 0.081.05 ± 0.150.68 ± 0.09
1000.78 ± 0.111.48 ± 0.200.95 ± 0.12
Data presented as mean ± standard error. Queens consistently show a significantly higher antennal response to the trail pheromone compared to workers and males.[2]
Table 2.2: Behavioral Thresholds for Trail-Following Activity

This table outlines the concentration thresholds of M4MP2C required to elicit trail-following behavior in various leaf-cutting ant species.

SpeciesMinimum Effective ConcentrationOptimal Concentration RangeRepellent Concentration
Atta texana2.7 pg/cmNot explicitly defined> 50 ng (on bait)
Atta cephalotes~5 pg (on paper discs)5 pg - 50 ng (on paper discs)High concentrations
Acromyrmex octospinosus~5 pg (on paper discs)5 pg - 50 ng (on paper discs)High concentrations
Data compiled from Tumlinson et al. (1972) and Robinson & Cherrett (1978).[5][6]

Experimental Protocols

Detailed methodologies are crucial for the identification and characterization of insect pheromones.

Protocol for Pheromone Extraction and Identification

This protocol is based on the original methodology used by Tumlinson et al. (1971) to identify M4MP2C from Atta texana.

  • Gland Dissection: Workers of Atta texana are chilled. The poison glands are dissected from the gaster of several thousand ants.

  • Solvent Extraction: The dissected glands are immediately submerged in a minimal volume of a volatile solvent, such as carbon disulfide or dichloromethane, to extract the volatile compounds.

  • Gas Chromatography (GC) Analysis: The crude extract is injected into a gas chromatograph to separate the individual volatile components. The retention time of active fractions is noted.

  • Behavioral Bioassay of GC Fractions: Effluents from the GC column are collected at timed intervals and tested for biological activity using a trail-following bioassay (see Protocol 3.2).

  • Spectrometric Analysis: The active fraction is subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern. Further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy may be employed for structural elucidation.

  • Synthesis and Confirmation: The proposed structure is synthesized in the laboratory. The synthetic compound's mass spectrum, GC retention time, and biological activity are compared with the natural pheromone to confirm the identification.

Protocol for Trail-Following Bioassay

This laboratory protocol, adapted from Robinson et al. (1974), assesses the trail-following response of worker ants.

  • Arena Preparation: A clean, neutral surface (e.g., a large sheet of filter paper or a glass plate) is used as the bioassay arena.

  • Trail Application: A solution of the test compound (e.g., M4MP2C in a volatile solvent) is prepared at a known concentration. A 50 cm circular or linear trail is drawn on the arena surface using a microliter syringe. A control trail is drawn using only the solvent.

  • Ant Introduction: Individual worker ants, previously isolated from any natural trails, are introduced to the starting point of the trail.

  • Behavioral Observation: The ant's behavior is observed and recorded. A positive response is defined as the ant successfully following the artificial trail for a predetermined distance (e.g., >75% of its length).

  • Quantification: The number of ants successfully following the trail out of the total number tested is recorded. This is repeated for serial dilutions of the test compound to determine the activity threshold.

Protocol for Electroantennography (EAG)

This protocol, based on the work of Andryszak et al. (1990), measures the electrical response of an isolated ant antenna to the pheromone.

  • Antenna Preparation: An antenna is excised from the head of a chilled ant. The distal tip is removed, and the base is mounted between two electrodes using conductive gel.

  • Airflow Delivery: The mounted antenna is positioned within a humidified, continuous air stream directed over it.

  • Stimulus Injection: A known amount of the pheromone is applied to a piece of filter paper and inserted into a Pasteur pipette (a "puffer"). A puff of air is injected through the pipette into the main air stream, delivering the odorant to the antenna.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The negative voltage deflection following the stimulus is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to a range of pheromone concentrations are recorded to generate a dose-response curve. A solvent blank is used as a control.

Visualizations: Workflows and Signaling Pathways

Diagram 4.1: Pheromone Identification Workflow

Pheromone_Identification_Workflow cluster_extraction Extraction & Isolation cluster_identification Identification & Confirmation Insect Insect Colony Dissection Gland Dissection Insect->Dissection Extraction Solvent Extraction Dissection->Extraction GC Gas Chromatography (GC) Extraction->GC Bioassay Behavioral Bioassay (GC Fractions) GC->Bioassay Collect Fractions Confirmation Confirmation (GC, MS, Bioassay) GC->Confirmation Compare Retention Time MS Mass Spectrometry (MS) Bioassay->MS Analyze Active Fraction Bioassay->Confirmation Compare Activity Structure Structure Elucidation MS->Structure MS->Confirmation Compare Spectra Synthesis Chemical Synthesis Structure->Synthesis Synthesis->Confirmation

Caption: A generalized workflow for the isolation and identification of an insect pheromone.

Diagram 4.2: General Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule (M4MP2C) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds in lymph OR Odorant Receptor (OR-ORco Complex) OBP->OR Transports & Presents Neuron Olfactory Sensory Neuron (OSN) IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Causes ActionPotential Action Potential Depolarization->ActionPotential Generates Brain Antennal Lobe (Brain) ActionPotential->Brain Signal to

Caption: A simplified diagram of the canonical insect olfactory signal transduction cascade.

Diagram 4.3: Logic of a Trail-Following Choice Assay

Choice_Assay_Logic cluster_trails Experimental Arms cluster_outcomes Observed Outcomes Start Ant at Start Point Decision Decision Point (Y-Junction) Start->Decision Trail_P Trail A: Pheromone Decision->Trail_P Choice 1 Trail_C Trail B: Solvent Control Decision->Trail_C Choice 2 Outcome_N No Choice / No Follow Decision->Outcome_N Alternative Outcome_P Follows Trail A Trail_P->Outcome_P Outcome_C Follows Trail B Trail_C->Outcome_C

Caption: Logical flow of a two-choice behavioral bioassay for testing trail pheromones.

References

Methodological & Application

Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary synthetic strategy involves a two-step process: the formation of a substituted pyrrole ring via the Knorr pyrrole synthesis to yield ethyl 4-methyl-1H-pyrrole-2-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid.

Introduction

The synthesis of substituted pyrroles is a fundamental pursuit in organic chemistry due to their prevalence in natural products and pharmaceuticals. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classical and versatile methods for the construction of the pyrrole nucleus. The Knorr synthesis, in particular, allows for the regioselective preparation of polysubstituted pyrroles from α-amino-ketones and β-ketoesters. This protocol details a reliable method for the preparation of this compound, a valuable intermediate for further chemical elaboration.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence. The first step is the construction of the pyrrole ring using a Knorr-type synthesis to produce Ethyl 4-methyl-1H-pyrrole-2-carboxylate. The second step involves the hydrolysis of the ethyl ester to the final carboxylic acid product.

Synthesis_Pathway cluster_step1 Step 1: Knorr Pyrrole Synthesis cluster_step2 Step 2: Ester Hydrolysis Ethyl_acetoacetate Ethyl acetoacetate Ethyl_2_oximinoacetoacetate Ethyl 2-oximinoacetoacetate Ethyl_acetoacetate->Ethyl_2_oximinoacetoacetate NaNO2, H+ Sodium_nitrite Sodium nitrite Ethyl_2_aminoacetoacetate Ethyl 2-aminoacetoacetate (in situ) Ethyl_2_oximinoacetoacetate->Ethyl_2_aminoacetoacetate Reduction Reducing_agent Reducing agent (e.g., Zn/CH3COOH) Ethyl_4_methyl_pyrrole_2_carboxylate Ethyl 4-methyl-1H-pyrrole-2-carboxylate Ethyl_2_aminoacetoacetate->Ethyl_4_methyl_pyrrole_2_carboxylate Condensation with β-ketoester Ethyl_propionate Ethyl propionate or similar β-ketoester Ethyl_propionate->Ethyl_4_methyl_pyrrole_2_carboxylate Ethyl_4_methyl_pyrrole_2_carboxylate_hydrolysis Ethyl 4-methyl-1H-pyrrole-2-carboxylate Final_Product This compound Ethyl_4_methyl_pyrrole_2_carboxylate_hydrolysis->Final_Product 1. NaOH, EtOH/H2O, Heat 2. HCl (aq) Base Base (e.g., NaOH) Acid Acid workup

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pyrrole-2-carboxylates and their subsequent hydrolysis, based on analogous procedures.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1Knorr Pyrrole SynthesisEthyl 2-oximinoacetoacetate, Ethyl acetoacetate, ZincAcetic AcidReflux157-64Organic Syntheses
2Ester HydrolysisEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, NaOHEthanol/Water90376[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Knorr Synthesis Adaptation)

This protocol is an adaptation of the classical Knorr pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Ethanol (absolute)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (3 M)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 mol) in glacial acetic acid. Cool the solution to 5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.0 mol) in water while maintaining the temperature below 10 °C. Stir for an additional 2 hours at room temperature.

  • Reduction and Condensation: To the solution of ethyl 2-oximinoacetoacetate, add an equimolar amount of a suitable β-ketoester for the introduction of the 4-methyl group (e.g., ethyl propionylacetate). Cool the mixture in an ice bath. Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture and pour it into a large volume of water. Extract the aqueous mixture with diethyl ether (3 x 200 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound (Ester Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate

  • Ethanol (absolute)

  • Sodium hydroxide (10 M aqueous solution)

  • Hydrochloric acid (4 M aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Saponification: In a round-bottom flask, dissolve Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in absolute ethanol. Add 10 M aqueous sodium hydroxide solution (3.0 equiv).

  • Reaction: Heat the mixture at 90 °C under reflux with stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to pH 3 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and air-dry to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Logical Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Ester Synthesis cluster_protocol2 Protocol 2: Hydrolysis P1_Start Start: Prepare Ethyl 2-oximinoacetoacetate P1_Step2 Reduction with Zn and Condensation with β-ketoester P1_Start->P1_Step2 P1_Step3 Aqueous Work-up and Extraction P1_Step2->P1_Step3 P1_Step4 Purification (Distillation or Chromatography) P1_Step3->P1_Step4 P1_End Product: Ethyl 4-methyl-1H-pyrrole-2-carboxylate P1_Step4->P1_End P2_Start Start: Dissolve Ester in EtOH P1_End->P2_Start Use as starting material P2_Step2 Add NaOH and Reflux P2_Start->P2_Step2 P2_Step3 Acidify with HCl to Precipitate P2_Step2->P2_Step3 P2_Step4 Filter and Dry P2_Step3->P2_Step4 P2_End Final Product: this compound P2_Step4->P2_End

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazards.

  • The reduction with zinc dust can be vigorous; additions should be made carefully and with adequate cooling.

  • Strong acids and bases are corrosive and should be handled with caution.

Conclusion

The described two-step synthesis provides a reliable and adaptable route to this compound. The Knorr pyrrole synthesis is a robust method for constructing the substituted pyrrole ring, and the subsequent ester hydrolysis is a straightforward transformation. These protocols can be valuable for researchers in need of this versatile synthetic intermediate for various applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Methyl-1H-pyrrole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1H-pyrrole-2-carboxylic acid as a versatile building block in organic synthesis. It is particularly valuable in the development of novel therapeutic agents due to the prevalence of the pyrrole scaffold in biologically active molecules.

Introduction

This compound is a substituted pyrrole derivative that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its structural features, including a carboxylic acid group amenable to various transformations and a substituted pyrrole ring, make it an attractive starting material for constructing complex molecular architectures. This compound and its derivatives have shown significant potential in medicinal chemistry, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding methyl ester are provided below.

PropertyThis compoundMethyl 4-methyl-1H-pyrrole-2-carboxylate
Molecular Formula C₆H₇NO₂C₇H₉NO₂
Molecular Weight 125.13 g/mol [1]139.15 g/mol [2]
CAS Number 18711-59-6[1]34402-78-3[2]
Appearance White to off-white solidColorless liquid or solid[3]
Melting Point Not available73-74 °C
Boiling Point Not available250.2 °C at 760 mmHg

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various derivatives, primarily through transformations of the carboxylic acid group into esters and amides. These derivatives are often explored for their biological activities.

Esterification

The carboxylic acid can be readily converted to its corresponding esters, such as methyl 4-methyl-1H-pyrrole-2-carboxylate. This transformation is typically achieved through Fischer esterification, employing an excess of the alcohol in the presence of an acid catalyst. The methyl ester is a useful reagent for the preparation of various derivatives, including glycine site antagonists.[3]

Amide Bond Formation

The synthesis of N-substituted-4-methyl-1H-pyrrole-2-carboxamides is a common strategy in drug discovery. These compounds have been investigated for a range of biological activities, including as inhibitors of enzymes such as kinases.[4] The amide bond is typically formed by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-1H-pyrrole-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of pyrrole-2-carboxylates.

Reaction: Fischer Esterification

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization (e.g., from hexane) or silica gel chromatography to yield methyl 4-methyl-1H-pyrrole-2-carboxylate.

Expected Yield: 85-95%

Characterization Data for Methyl 4-methyl-1H-pyrrole-2-carboxylate:

Data Type Observed Value
Melting Point 73-74 °C
¹H NMR Refer to publicly available spectral data.
¹³C NMR Refer to publicly available spectral data.

| Mass Spec (MS) | Refer to publicly available spectral data. |

Protocol 2: Synthesis of N-Aryl-4-methyl-1H-pyrrole-2-carboxamide

This protocol describes a general method for the synthesis of N-aryl amides from this compound using a common coupling agent.

Reaction: Amide Coupling

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the desired N-aryl-4-methyl-1H-pyrrole-2-carboxamide.

Expected Yield: 60-80%

Representative Characterization Data for a Pyrrole Carboxamide Derivative:

Derivative Yield Melting Point Spectroscopic Data

| N-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxamide | ~70% | Not available | ¹H NMR, ¹³C NMR, and MS data would be consistent with the expected structure. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of derivatives from this compound.

G cluster_start Starting Material cluster_esterification Esterification cluster_amidation Amide Formation 4-Methyl-1H-pyrrole-2-carboxylic_acid This compound ester_reagents Methanol, H₂SO₄ (cat.) 4-Methyl-1H-pyrrole-2-carboxylic_acid->ester_reagents amide_reagents Amine, Coupling Agent (EDC/HOBt) 4-Methyl-1H-pyrrole-2-carboxylic_acid->amide_reagents ester_reaction Reflux ester_reagents->ester_reaction ester_workup Workup & Purification ester_reaction->ester_workup ester_product Methyl 4-methyl-1H- pyrrole-2-carboxylate ester_workup->ester_product amide_reaction Room Temperature amide_reagents->amide_reaction amide_workup Workup & Purification amide_reaction->amide_workup amide_product N-Aryl-4-methyl-1H- pyrrole-2-carboxamide amide_workup->amide_product

Caption: General workflow for the synthesis of ester and amide derivatives.

Signaling Pathway Inhibition

Derivatives of this compound, particularly N-aryl carboxamides, have been identified as potential inhibitors of protein kinases, which are crucial components of cellular signaling pathways. For instance, inhibition of a tyrosine kinase can disrupt downstream signaling cascades involved in cell proliferation and survival, a key strategy in cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates P1 Downstream Effector 1 RTK->P1 Phosphorylates Apoptosis Apoptosis RTK->Apoptosis P2 Downstream Effector 2 P1->P2 Proliferation Cell Proliferation & Survival P2->Proliferation Inhibitor N-Aryl-4-methyl-1H- pyrrole-2-carboxamide Inhibitor->RTK Inhibits Inhibitor->Apoptosis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Preparation of 4-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as precursors for the development of novel therapeutic agents.

Application Notes

This compound derivatives have emerged as a promising class of compounds in drug discovery, notably as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis. MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolates (TMM), a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This makes MmpL3 a compelling target for the development of new anti-tuberculosis drugs.

The pyrrole-2-carboxamide scaffold, derived from this compound, has been identified as a crucial pharmacophore for MmpL3 inhibition. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can significantly impact anti-tubercular activity. For instance, the introduction of various substituents on the pyrrole ring and the amide nitrogen can modulate the compound's potency and pharmacokinetic properties.

The general workflow for the development of these derivatives involves the synthesis of the core this compound, followed by derivatization to create a library of analogues for biological screening.

Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_target Mechanism of Action start Starting Materials ester Methyl 4-Methyl-1H-pyrrole-2-carboxylate start->ester Paal-Knorr Synthesis acid This compound ester->acid Hydrolysis derivatives Pyrrole-2-carboxamide Derivatives acid->derivatives Amide Coupling screening Anti-TB Screening (MIC Assay) derivatives->screening sar SAR Studies screening->sar mmpl3 MmpL3 Inhibition Assay screening->mmpl3 lead_opt Lead Optimization sar->lead_opt lead_opt->mmpl3

Caption: General workflow for the development of this compound derivatives as anti-tubercular agents.

Data Presentation

The following table summarizes the anti-tubercular activity of exemplary pyrrole-2-carboxamide derivatives against M. tuberculosis.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)Reference
1 HAdamantan-2-yl>32[1]
2 4-Cl-PhAdamantan-2-yl0.23[1]
3 4-F-PhAdamantan-2-yl<0.016[1]
4 3-pyridylAdamantan-2-yl<0.016[1]
BM212 1,5-bis(4-chlorophenyl)-2-methyl4-methylpiperazin-1-ylmethyl0.7 - 1.5[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methyl-1H-pyrrole-2-carboxylate (Paal-Knorr Synthesis Approach)

This protocol describes a general approach for the synthesis of the pyrrole ester intermediate via the Paal-Knorr reaction from a 1,4-dicarbonyl compound.[3][4]

Materials:

  • 1,4-dicarbonyl precursor (e.g., a substituted hexane-2,5-dione)

  • Primary amine or ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., acetic acid, ethanol)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the 1,4-dicarbonyl precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the primary amine or ammonia source in excess.

  • If required, add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford methyl 4-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid. The procedure is adapted from a similar synthesis of a fluorinated analogue.[5]

Materials:

  • Methyl 4-methyl-1H-pyrrole-2-carboxylate

  • Ethanol (absolute)

  • 10 M Sodium hydroxide (NaOH) solution

  • 4 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methyl-1H-pyrrole-2-carboxylate in absolute ethanol.

  • Add 10 M NaOH solution to the flask.

  • Stir the reaction mixture at 90 °C under an inert atmosphere (e.g., argon) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Acidify the residue to a pH of 3 by the dropwise addition of 4 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and air-dry to yield this compound as a solid.

Protocol 3: Synthesis of 4-Methyl-1H-pyrrole-2-carboxamide Derivatives (Amide Coupling)

This protocol outlines the general procedure for the synthesis of pyrrole-2-carboxamide derivatives from the carboxylic acid.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine, the coupling agent, and DIPEA.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methyl-1H-pyrrole-2-carboxamide derivative.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anti-tubercular activity of this compound derivatives is the inhibition of MmpL3. This disrupts the transport of trehalose monomycolates (TMM) across the inner membrane of M. tuberculosis, a critical step in the biosynthesis of the mycobacterial cell wall.

MmpL3 Inhibition Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_syn TMM Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 Transport Substrate TMM_acc TMM Accumulation CW_disrupt Cell Wall Disruption TMM_acc->CW_disrupt MmpL3->TMM_acc Blocked Transport TMM_trans Transported TMM MmpL3->TMM_trans Transport CW_syn Cell Wall Biosynthesis TMM_trans->CW_syn Cell_death Bacterial Cell Death CW_disrupt->Cell_death Inhibitor 4-Methyl-1H-pyrrole-2- carboxamide Derivative Inhibitor->MmpL3 Inhibition

Caption: Mechanism of action of 4-Methyl-1H-pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.

References

4-Methyl-1H-pyrrole-2-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction: 4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyrrole core serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceuticals, with a focus on the multi-targeted tyrosine kinase inhibitor, Sunitinib, and other emerging applications.

Application 1: Synthesis of Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor

A key derivative of this compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a crucial intermediate in the synthesis of Sunitinib. Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.

Mechanism of Action: Inhibition of Key Signaling Pathways

Sunitinib targets several RTKs, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and rearranged during transfection (RET).[1][2][3] By inhibiting these kinases, Sunitinib disrupts downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.[1][4]

Sunitinib_Mechanism cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_sunitinib cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects PDGF PDGF PDGFR PDGFR PDGF->PDGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR SCF SCF c_KIT c-KIT SCF->c_KIT PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK VEGFR->PI3K_AKT VEGFR->RAS_MAPK c_KIT->PI3K_AKT c_KIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->PDGFR Sunitinib->VEGFR Sunitinib->c_KIT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Figure 1: Sunitinib's inhibitory action on key RTKs and downstream pathways.
Quantitative Data: In Vitro Inhibitory Activity of Sunitinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sunitinib against various tyrosine kinases, demonstrating its potent and multi-targeted profile.

Kinase TargetIC50 (nM)
PDGFRβ2
VEGFR2 (Flk-1)80
c-KitPotent Inhibition
FLT3 (wild-type)250
FLT3 (ITD mutant)50
FLT3 (Asp835 mutant)30
Data compiled from multiple sources.
Experimental Protocols: Synthesis of a Key Sunitinib Intermediate

The synthesis of Sunitinib involves the preparation of the key intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. A common synthetic route involves the Vilsmeier-Haack formylation of an appropriate pyrrole precursor followed by hydrolysis.

Sunitinib_Intermediate_Synthesis Start Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Formylation Vilsmeier-Haack Formylation Start->Formylation Reagents Vilsmeier Reagent (POCl3, DMF) Reagents->Formylation Intermediate_Ester Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Formylation->Intermediate_Ester Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Hydrolysis_Reagents KOH, Methanol/Water Hydrolysis_Reagents->Hydrolysis Final_Product 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Hydrolysis->Final_Product

Figure 2: Synthetic workflow for the key Sunitinib intermediate.

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring, a critical step in the synthesis of the Sunitinib intermediate.

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Cool a solution of DMF in anhydrous DCM to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous DCM dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously until the ice has melted completely.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.[1][2]

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol)

  • Methanol (100 mL)

  • Water (400 mL)

  • Potassium hydroxide (KOH) solution (5N, 200 mL)

  • Hydrochloric acid (HCl) solution (5N)

  • Distilled water

Procedure:

  • Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.[2]

  • Slowly add the 5N KOH solution to the mixture with stirring.[2]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[2]

  • Cool the mixture to room temperature.

  • Acidify the mixture to pH 3 by the slow addition of 5N HCl solution.[2]

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water.[2]

  • Dry the solid under vacuum to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid (yield: 15.5 g, 94%).[2]

Application 2: Development of Novel Antimicrobial Agents

Derivatives of this compound are being explored as scaffolds for the development of novel antimicrobial agents. Specifically, certain pyrrole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action: Targeting MmpL3

Several synthesized pyrrole-2-carboxamide derivatives have been identified as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Quantitative Data: In Vitro Anti-TB Activity

The following table presents the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.

CompoundR1 GroupR2 GroupMIC (μg/mL)IC50 (μg/mL)
1 2,4-dichlorophenylcyclohexyl<0.016>64
12 2,4-dichlorophenyl2-adamantyl (N-methyl pyrrole)3.7>64
13 2,4-dichlorophenyl2-adamantyl (N-methyl pyrrole, N-methyl amide)>32>64
28 4-pyridyl (with electron-withdrawing group)2-adamantyl<0.016>64
MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. IC50: Half-maximal inhibitory concentration against Vero cells.
Experimental Protocol: Synthesis of Pyrrole-2-carboxamide Derivatives

The general synthetic route to these potent antitubercular agents involves the coupling of a substituted 4-bromo-1H-pyrrole-2-carboxylic acid with a suitable amine, followed by a Suzuki coupling reaction to introduce diversity at the 4-position of the pyrrole ring.

Antitubercular_Synthesis Start Methyl 4-bromo-1H-pyrrole-2-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Acid 4-bromo-1H-pyrrole-2-carboxylic acid Hydrolysis->Acid Amide_Formation Amide Coupling Acid->Amide_Formation Amine R2-NH2 Amine->Amide_Formation Amide_Intermediate N-R2-4-bromo-1H-pyrrole-2-carboxamide Amide_Formation->Amide_Intermediate Suzuki_Coupling Suzuki Coupling Amide_Intermediate->Suzuki_Coupling Boronic_Acid R1-B(OH)2 Boronic_Acid->Suzuki_Coupling Final_Product N-R2-4-R1-1H-pyrrole-2-carboxamide Suzuki_Coupling->Final_Product

Figure 3: General synthetic scheme for antitubercular pyrrole-2-carboxamides.

Protocol 3: General Procedure for the Synthesis of Pyrrole-2-carboxamide Derivatives

This protocol outlines the key steps for the synthesis of the antitubercular compounds.

Step 1: Hydrolysis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • Hydrolyze the starting ester using standard conditions (e.g., LiOH in THF/water) to obtain 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: Amide Coupling

  • Couple the resulting carboxylic acid with the desired amine (e.g., adamant-2-amine) using a standard peptide coupling reagent such as HATU or EDC/HOBt in an appropriate solvent like DMF.

Step 3: Suzuki Coupling

  • To a solution of the N-substituted-4-bromo-1H-pyrrole-2-carboxamide in a suitable solvent system (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Work up the reaction by extracting with an organic solvent, washing, drying, and concentrating.

  • Purify the final product by column chromatography.

Conclusion

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. Their utility is highlighted in the creation of the multi-targeted kinase inhibitor Sunitinib and is expanding into new therapeutic areas such as the development of novel antitubercular agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery and development programs.

References

The Versatility of the Pyrrole Scaffold: Applications of 4-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Methyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. While the parent molecule itself is not typically the active pharmacophore, its structural motif is integral to the design and synthesis of potent and selective modulators of various biological targets. This document provides a detailed overview of the applications of its derivatives, focusing on key therapeutic areas, and includes experimental protocols and quantitative data to aid in research and development.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been explored for a multitude of therapeutic applications, primarily leveraging the pyrrole-2-carboxamide scaffold. This core structure has proven to be a versatile template for developing inhibitors of enzymes and proteins crucial in the pathophysiology of various diseases.

Antitubercular Agents: Targeting MmpL3

A significant area of investigation for pyrrole-2-carboxamide derivatives is in the development of novel treatments for tuberculosis (TB), including drug-resistant strains. These compounds have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrole ring and the carboxamide moiety can significantly enhance anti-TB activity. For instance, the introduction of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, coupled with bulky substituents on the carboxamide, has been shown to improve potency.

Signaling Pathway of MmpL3 Inhibition

MmpL3_Inhibition cluster_synthesis Mycolic Acid Synthesis cluster_transport Mycolic Acid Transport cluster_inhibition Inhibition cluster_outcome Outcome FAS_I Fatty Acid Synthase I (FAS-I) Pks13 Polyketide Synthase 13 (Pks13) FAS_I->Pks13 C26 & C56 fatty acids TMM Trehalose Monomycolate (TMM) Pks13->TMM Mycolic acid transfer MmpL3 MmpL3 Transporter TDM Trehalose Dimycolate (TDM) MmpL3->TDM Translocation across inner membrane Cell_Wall_Disruption Cell Wall Disruption TMM->MmpL3 TDM->Cell_Wall_Disruption Incorporation into cell wall Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Pyrrole_Derivative->MmpL3 Inhibits Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamide derivatives disrupts mycolic acid transport, leading to cell wall disruption and bacterial death.

Antimicrobial Agents: Targeting Enoyl-Acyl Carrier Protein Reductase (ENR)

Derivatives of pyrrole-2-carboxylic acid have also been designed as inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] The FAS-II pathway is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis system, making ENR an attractive target for the development of narrow-spectrum antibacterial drugs.[1] By inhibiting ENR, these compounds block the synthesis of fatty acids required for building bacterial cell membranes.

Anti-inflammatory Agents: Targeting Phosphodiesterase 4B (PDE4B)

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, a derivative of this compound, has been identified as a potent and selective inhibitor of phosphodiesterase 4B (PDE4B).[2] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α from macrophages.[2] This mechanism makes PDE4B inhibitors promising candidates for treating inflammatory diseases.

Experimental Workflow for PDE4B Inhibition Assay

PDE4B_Workflow start Start prepare_reagents Prepare Assay Buffer, PDE4B Enzyme, cAMP, and Test Compound start->prepare_reagents incubate Incubate PDE4B with Test Compound prepare_reagents->incubate add_cAMP Add cAMP to Initiate Reaction incubate->add_cAMP stop_reaction Stop Reaction with 5'-Nucleotidase add_cAMP->stop_reaction measure_phosphate Measure Inorganic Phosphate (Biomol Green) stop_reaction->measure_phosphate analyze_data Calculate IC50 Values measure_phosphate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the inhibitory activity of compounds against the PDE4B enzyme.

Anticancer Agents

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human cancer cell lines.[3] The mechanism of action for these compounds is still under investigation, but they represent a promising avenue for the development of novel anticancer therapeutics.

Quantitative Data Summary

The following table summarizes the biological activities of various derivatives based on the this compound scaffold.

Compound/Derivative ClassTargetBiological ActivityCell Line/OrganismReference
Pyrrole-2-carboxamidesMmpL3MIC < 0.016 µg/mLM. tuberculosis[4]
Pyrrole-2-carboxamidesMmpL3IC50 > 64 µg/mL (Cytotoxicity)-[4]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BIC50 = 0.11–1.1 µM-[2]
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles-IC50 = 19.6 µMHT-29[3]
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles-IC50 = 25.4 µMH1299[3]

Experimental Protocols

Synthesis of Pyrrole-2-carboxamide Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of pyrrole-2-carboxamide derivatives, which can be adapted based on the specific target compound.

Step 1: Hydrolysis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • Dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide and heat the mixture at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 3–4 using 1 M HCl to precipitate the product.

  • Filter the crude product and wash with water to obtain 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: Condensation Reaction

  • To a solution of 4-bromo-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., T3P) and a base (e.g., DIPEA).

  • Add the desired amine (e.g., adamantan-2-amine) and stir the reaction at room temperature for 30 minutes to 4 hours.

  • Upon completion, quench the reaction and extract the product.

  • Purify the product by column chromatography.

Step 3: Suzuki Coupling

  • Combine the bromo-pyrrole intermediate, a boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water).

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, extract the product, and purify by chromatography.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include a positive control (e.g., Isoniazid) and a negative control (no drug).

  • Incubate the plates at 37 °C for 7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The this compound scaffold is a valuable starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as antitubercular, antimicrobial, anti-inflammatory, and anticancer compounds. The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this important class of compounds.

References

Application Notes and Protocols: Esterification of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key reaction in the synthesis of various biologically active compounds. The resulting esters, particularly methyl and ethyl 4-methyl-1H-pyrrole-2-carboxylate, are valuable intermediates in drug discovery, notably in the development of novel antitubercular agents. This guide covers the common esterification methods, provides a detailed experimental protocol for a standard Fischer esterification, and discusses the application of these compounds in targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

Introduction

This compound is a heterocyclic compound whose ester derivatives serve as important building blocks in organic and medicinal chemistry. The esterification of this carboxylic acid is a fundamental transformation that facilitates further molecular modifications and is crucial for the synthesis of a wide range of pharmaceutical and agrochemical agents. One of the most prominent applications of these esters is in the development of inhibitors for essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Esterification Methods: An Overview

Several methods can be employed for the synthesis of 4-methyl-1H-pyrrole-2-carboxylate esters. The most common and direct approach is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This reaction is an equilibrium process, and strategies such as using a large excess of the alcohol or removing water as it forms are typically employed to drive the reaction to completion.[1]

Alternative methods include reactions involving the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with an alcohol. While often providing high yields, these multi-step procedures can be less atom-economical. Other modern coupling reagents can also facilitate ester formation under milder conditions.

Quantitative Data on Esterification Reactions

While specific yield data for the direct esterification of this compound is not extensively reported in readily available literature, the Fischer esterification of similar carboxylic acids is a well-established and high-yielding reaction. The following table provides representative data for analogous esterification reactions to guide experimental design.

Carboxylic AcidAlcoholCatalystReaction ConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄ (conc.)65°C90[2]
Hydroxy AcidEthanolH₂SO₄ (conc.)Reflux, 2h95[2]
Hippuric AcidCyclohexanolp-TsOHToluene, Reflux, 30h (Dean-Stark)96[2]
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCC/DMAPDichloromethane, rt, 3h95[3][4]
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCC/DMAPDichloromethane, rt, 3h84[3][4]

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, p-TsOH = para-Toluenesulfonic acid, rt = room temperature.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol is adapted from a general and reliable Fischer esterification procedure.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is several hours to overnight.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methyl-1H-pyrrole-2-carboxylate.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development: Targeting Tuberculosis

Esters of this compound are of significant interest in the development of new therapeutics for tuberculosis. These compounds have been identified as potential inhibitors of key enzymes in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the bacterium's virulence and resistance to many antibiotics.

Targeted Signaling Pathway: Mycolic Acid Biosynthesis

The biosynthesis of mycolic acids is a complex process involving two fatty acid synthase systems, FAS-I and FAS-II. Key enzymes in this pathway that are targets for drug development include the enoyl-ACP reductase (InhA) and the mycolic acid transporter, MmpL3.

Mycolic_Acid_Biosynthesis cluster_FASII FAS-II Cycle FAS_I FAS-I System C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II FAS-II System (Elongation) C16_C26_Acyl_CoA->FAS_II Pks13 Pks13 C16_C26_Acyl_CoA->Pks13 α-branch Meromycolate Meromycolic Acids FAS_II->Meromycolate InhA InhA (Enoyl-ACP reductase) Target of Isoniazid Meromycolate->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid TMM Trehalose Monomycolate (TMM) Mycolic_Acid->TMM Transfer to Trehalose MmpL3 MmpL3 Transporter TMM->MmpL3 Cell_Wall Cell Wall (Arabinogalactan) MmpL3->Cell_Wall Transport InhA->FAS_II Inhibition Pyrrole_Esters Pyrrole-2-carboxylate Esters (Potential Inhibitors) Pyrrole_Esters->MmpL3 Inhibition

Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental Workflow: Screening of Ester Derivatives

The synthesized esters of this compound can be screened for their antimycobacterial activity and their ability to inhibit specific enzymes in the mycolic acid pathway.

Screening_Workflow Start This compound Esterification Esterification with various alcohols Start->Esterification Library Library of Ester Derivatives Esterification->Library MIC_Assay MIC Assay against M. tuberculosis Library->MIC_Assay Enzyme_Assay In vitro Enzyme Inhibition Assay (e.g., InhA, MmpL3) Library->Enzyme_Assay Active_Hits Identification of Active Compounds MIC_Assay->Active_Hits Enzyme_Assay->Active_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Active_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Candidates Lead_Optimization->End

Caption: Workflow for the synthesis and screening of antitubercular agents.

Conclusion

The esterification of this compound is a critical reaction for the synthesis of valuable intermediates in drug discovery. The Fischer esterification provides a straightforward and generally high-yielding method for this transformation. The resulting esters have shown significant promise as inhibitors of essential enzymes in Mycobacterium tuberculosis, highlighting their potential in the development of new antitubercular drugs. The protocols and information provided herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Amination of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the amination of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary amination strategies: the formation of a primary amine via the Curtius rearrangement and the direct synthesis of carboxamides through amide bond formation. These methods offer versatile routes to novel pyrrole derivatives for applications in medicinal chemistry and drug discovery.

Protocol 1: Synthesis of 4-Methyl-1H-pyrrole-2-amine via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the corresponding amine.[3][4] This method is advantageous due to its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon center.[2]

Reaction Scheme:
  • Step 1: Acyl Azide Formation this compound is reacted with an azide source, such as diphenylphosphoryl azide (DPPA), in the presence of a base like triethylamine (TEA).

  • Step 2: Curtius Rearrangement and Trapping The acyl azide is thermally rearranged to an isocyanate, which is then trapped with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is hydrolyzed.

Experimental Protocol

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • tert-Butanol (t-BuOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After the formation of the acyl azide is complete, add tert-butanol (excess) to the reaction mixture to trap the in-situ generated isocyanate as its Boc-protected amine.

  • Continue heating for an additional 12-16 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by column chromatography.

  • To a solution of the purified Boc-protected amine in dichloromethane, add an excess of hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-Methyl-1H-pyrrole-2-amine.

Quantitative Data Summary
EntryStarting MaterialReagentsProductYield (%)Purity (%)
1This compound1. DPPA, TEA, Toluene 2. t-BuOH 3. HCl, DCM4-Methyl-1H-pyrrole-2-amine hydrochloride65-80>95

Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Protocol 2: Synthesis of 4-Methyl-1H-pyrrole-2-carboxamides

Direct amidation of the carboxylic acid with a primary or secondary amine is a straightforward method to obtain pyrrole-2-carboxamides. These compounds are prevalent in medicinal chemistry.[5] The use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates the amide bond formation under mild conditions.

Reaction Scheme:

This compound is coupled with a desired amine in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA).

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., Benzylamine)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-Methyl-1H-pyrrole-2-carboxamide.

Quantitative Data Summary
EntryStarting MaterialAmineCoupling ReagentProductYield (%)Purity (%)
1This compoundBenzylamineHATU, DIPEAN-Benzyl-4-methyl-1H-pyrrole-2-carboxamide80-95>98
2This compoundMorpholineHATU, DIPEA(4-Methyl-1H-pyrrol-2-yl)(morpholino)methanone75-90>98

Yields and purity are representative and may vary based on the specific amine used and purification efficiency.

Visualized Experimental Workflows

Curtius Rearrangement Workflow

Curtius_Rearrangement_Workflow start Start: This compound reagents1 DPPA, TEA Toluene, 80-100 °C start->reagents1 Step 1 intermediate Acyl Azide Intermediate reagents1->intermediate reagents2 t-BuOH Heat intermediate->reagents2 Rearrangement boc_amine Boc-Protected Amine reagents2->boc_amine purification1 Workup & Purification boc_amine->purification1 reagents3 HCl, DCM Room Temp purification1->reagents3 Step 2 final_product Final Product: 4-Methyl-1H-pyrrole-2-amine HCl reagents3->final_product

Caption: Workflow for the synthesis of 4-Methyl-1H-pyrrole-2-amine via Curtius rearrangement.

Amide Coupling Workflow

Amide_Coupling_Workflow start Start: This compound + Amine (R-NH₂) reagents HATU, DIPEA DMF, 0 °C to RT start->reagents Step 1 coupling Amide Bond Formation reagents->coupling workup Aqueous Workup coupling->workup Step 2 purification Column Chromatography workup->purification final_product Final Product: 4-Methyl-1H-pyrrole-2-carboxamide purification->final_product

References

Application Notes and Protocols for the Decarboxylation of 4-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxylation is a fundamental chemical reaction in organic synthesis where a carboxyl group (-COOH) is removed from a molecule, typically with the release of carbon dioxide (CO₂). For heteroaromatic carboxylic acids such as 4-Methyl-1H-pyrrole-2-carboxylic acid, this reaction is a key step in the synthesis of various substituted pyrroles, which are important scaffolds in medicinal chemistry and materials science. The conditions for decarboxylation can significantly impact the yield and purity of the desired product, 3-Methyl-1H-pyrrole. This document provides a summary of potential decarboxylation conditions and detailed protocols based on related literature, as specific experimental data for this compound is not extensively documented.

Decarboxylation Overview

The decarboxylation of pyrrole-2-carboxylic acids is generally understood to proceed through an acid-catalyzed mechanism.[1][2] Protonation of the pyrrole ring facilitates the elimination of carbon dioxide. The reaction can be influenced by several factors including temperature, the presence and strength of an acid catalyst, and the solvent. While thermal decarboxylation is possible, it often requires high temperatures.

Summary of Potential Decarboxylation Conditions

While specific quantitative data for the decarboxylation of this compound is scarce in the reviewed literature, the following table summarizes general conditions that have been reported for the decarboxylation of related heteroaromatic carboxylic acids. These conditions can serve as a starting point for optimization.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Notes
Thermal NoneHigh-boiling solvent (e.g., quinoline, glycerol)150-2500.5 - 4 hVariableHigh temperatures may lead to side products.
Acid-Catalyzed Strong mineral acid (e.g., H₂SO₄, HCl)Water or organic solvent50 - 1001 - 6 hModerate to HighThe concentration of the acid is a critical parameter.[1]
Copper-Catalyzed Copper powder or copper salts (e.g., Cu₂O)Quinoline or other high-boiling amine180-2201 - 3 hGood to ExcellentOften used for less reactive aromatic carboxylic acids.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the decarboxylation of this compound.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol is a general method for the thermal decarboxylation of aromatic carboxylic acids and can be adapted for the target molecule.

Materials:

  • This compound

  • High-boiling point solvent (e.g., quinoline, glycerol, or diphenyl ether)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq).

  • Add the high-boiling solvent (e.g., quinoline) in a quantity sufficient to ensure good stirring (approximately 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 180-220 °C with vigorous stirring. The evolution of CO₂ should be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 3-Methyl-1H-pyrrole.

Protocol 2: Acid-Catalyzed Decarboxylation

This protocol is based on the known acid-catalyzed decarboxylation mechanism of pyrrole-2-carboxylic acid.[1]

Materials:

  • This compound

  • Aqueous strong acid (e.g., 5 M H₂SO₄ or 5 M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the aqueous acid solution.

  • Heat the reaction mixture to a temperature between 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or solid sodium bicarbonate) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-Methyl-1H-pyrrole by column chromatography or distillation.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the decarboxylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound C Reaction Vessel (Round-bottom flask) A->C B Solvent/Catalyst (e.g., Quinoline or Aq. Acid) B->C D Heating & Stirring (e.g., 80-220 °C) C->D E Cooling & Quenching D->E F Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Chromatography/Distillation H->I J 3-Methyl-1H-pyrrole (Final Product) I->J

Caption: Generalized workflow for the decarboxylation of this compound.

Signaling Pathway Diagram

The decarboxylation of pyrrole-2-carboxylic acid is understood to proceed via an acid-catalyzed pathway involving protonation of the pyrrole ring. The following diagram illustrates this proposed mechanistic pathway.

G A This compound B Protonation at C5 (Acid-Catalyzed) A->B + H⁺ C Carbocation Intermediate B->C D Elimination of CO₂ C->D - CO₂ E Deprotonation D->E F 3-Methyl-1H-pyrrole E->F - H⁺

Caption: Proposed acid-catalyzed decarboxylation pathway of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • High-boiling solvents like quinoline are toxic and should be handled with care.

  • Strong acids are corrosive. Handle them with appropriate caution.

  • Heating flammable organic solvents requires careful monitoring to prevent fire hazards.

Conclusion

References

Application Note: Synthesis and Evaluation of Pyrrole-2-Carboxamides for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutic agents.[1] Pyrrole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their presence in many naturally occurring bioactive molecules and their diverse pharmacological activities.[2][3][4] The pyrrole-2-carboxamide scaffold, in particular, is a key pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[5][6] This structural motif's versatility and synthetic accessibility make it an attractive starting point for designing new antimicrobial agents.[7][8]

This application note provides detailed protocols for the synthesis of pyrrole-2-carboxamide derivatives and their subsequent evaluation for antimicrobial activity through standardized microbiological assays.

Experimental Protocols

Protocol 1: General Synthesis of Pyrrole-2-Carboxamides

This protocol outlines a common and effective method for synthesizing pyrrole-2-carboxamides via the coupling of a 1-substituted-1H-pyrrole-2-carboxylic acid with a desired amine. The synthesis is typically a two-step process involving the initial preparation of the carboxylic acid precursor followed by an amide bond formation reaction.

Step 1: Synthesis of 1-(substituted)-1H-pyrrole-2-carboxylic acid (3)

  • N-Alkylation/Arylation: Dissolve commercially available ethyl 1H-pyrrole-2-carboxylate (1) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, for example, sodium hydride (NaH), portion-wise at 0°C.

  • Introduce the desired alkyl or benzyl halide (e.g., 4-chlorobenzyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product (2) with an organic solvent like ethyl acetate.

  • Saponification: Dissolve the resulting ester (2) in a mixture of tetrahydrofuran (THF) and water.[3]

  • Add a base, such as lithium hydroxide monohydrate, and stir the mixture at room temperature for 3-4 hours.[3]

  • Acidify the reaction mixture to a pH of 2-3 using 1.0 M HCl.[3]

  • Extract the carboxylic acid product (3) with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[3]

Step 2: Amide Coupling to form Pyrrole-2-Carboxamides (4a-j)

  • Dissolve the synthesized 1-(substituted)-1H-pyrrole-2-carboxylic acid (3) in DMF.

  • Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).

  • Add a base, typically triethylamine (TEA), to the mixture.

  • Introduce the desired primary or secondary amine (aromatic, aliphatic, or cycloaliphatic).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product using column chromatography on silica gel to obtain the final pyrrole-2-carboxamide derivatives (4a-j).[9]

G General Synthetic Workflow for Pyrrole-2-Carboxamides cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling start Ethyl 1H-pyrrole-2-carboxylate (1) step1 N-Alkylation (e.g., 4-chlorobenzyl chloride, NaH, DMF) start->step1 intermediate1 Ethyl 1-(substituted)-1H-pyrrole-2-carboxylate (2) step1->intermediate1 step2 Saponification (LiOH, THF/H2O) intermediate1->step2 intermediate2 1-(substituted)-1H-pyrrole-2-carboxylic acid (3) step2->intermediate2 step3 Amide Coupling (EDC, HOBt, TEA, DMF) intermediate2->step3 amine Primary/Secondary Amine (R1R2NH) amine->step3 product Final Pyrrole-2-Carboxamide (4) step3->product purification Purification (Column Chromatography) product->purification final_product Pure Compound purification->final_product G Workflow for MIC and MBC Determination prep_compound Prepare Serial Dilutions of Pyrrole-2-Carboxamide in 96-well plate inoculate Inoculate Wells with Bacteria (~5 x 10^5 CFU/mL) prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates read_mic->subculture Proceed if growth inhibition is observed incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc G Conceptual Mechanism of Action compound Pyrrole-2-Carboxamide Derivative target Essential Bacterial Target (e.g., Enzyme MmpL3, DNA Gyrase) compound->target Binds to & Inhibits process Critical Cellular Process (e.g., Cell Wall Synthesis, DNA Replication) target->process inhibition Inhibition or Death target->inhibition viability Bacterial Growth & Viability process->viability

References

Agricultural Applications of Pyrrole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyrrole-based compounds in agriculture. Pyrrole, a five-membered aromatic heterocycle, is a versatile scaffold that has been extensively explored for the development of a wide range of agrochemicals, including insecticides, fungicides, herbicides, and plant growth regulators. This compilation is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel agricultural products.

Insecticidal Applications

Pyrrole-based insecticides are a relatively new class of pest control agents that offer an alternative mode of action to combat insecticide resistance. The most prominent example is chlorfenapyr, a pro-insecticide that is metabolized into its active form within the insect.

Mechanism of Action: Mitochondrial Uncoupling

Chlorfenapyr and similar pyrrole-based insecticides act by disrupting cellular respiration. The active metabolite uncouples oxidative phosphorylation in the mitochondria, which is the primary process for ATP (energy) production.[1][2] This disruption leads to a rapid depletion of the insect's energy reserves, resulting in paralysis and death.[3] This mode of action is distinct from that of many conventional insecticides that target the nervous system, making pyrrole-based insecticides valuable tools in resistance management programs.[3]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production Disrupted ATP_Synthase->ATP_Production Inhibited Proton_Gradient->ATP_Synthase Drives ATP Synthesis Chlorfenapyr Chlorfenapyr (Pro-insecticide) Insect_Metabolism Insect Metabolism Chlorfenapyr->Insect_Metabolism Ingestion/ Contact Active_Metabolite Active Metabolite (Uncoupler) Active_Metabolite->Proton_Gradient Dissipates Gradient Insect_Metabolism->Active_Metabolite Activation Paralysis_Death Paralysis & Death ATP_Production->Paralysis_Death

Caption: Mechanism of action of Chlorfenapyr.
Efficacy Data

The following table summarizes the toxicological data for chlorfenapyr and other novel pyrrole-based insecticides against various insect pests.

CompoundTarget PestBioassay TypeEfficacy MetricValueReference
Chlorfenapyr Spodoptera littoralis (Cotton Leafworm)Leaf-dipLC50 (72h)0.1306 - 11.053 ppm[4][5]
Anopheles gambiae (Mosquito)Netting exposureMortality (72h)82-100% at 27°C[6]
Rat (Oral)-LD50441 mg/kg[1][7]
Mouse (Oral)-LD5045 mg/kg[7]
Rat (Inhalation)-LC500.83 mg/L[1][7]
Compound 6a Spodoptera littoralisLeaf-dipLC50 (72h)0.5707 ppm[4][5]
Compound 7a Spodoptera littoralisLeaf-dipLC50 (72h)0.1306 ppm[4][5]
Compound 8c Spodoptera littoralisLeaf-dipLC50 (72h)0.9442 ppm[4][5]
Compound 3c Spodoptera littoralisLeaf-dipLC50 (72h)5.883 ppm[4][5]
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity

This protocol is adapted from methods used to assess the toxicity of insecticides against chewing insects like the cotton leafworm (Spodoptera littoralis).[4][5]

Materials:

  • Test compounds (pyrrole-based insecticides)

  • Acetone or other suitable solvent

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Fresh, untreated host plant leaves (e.g., castor bean leaves for S. littoralis)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Second or fourth instar larvae of the target insect

  • Micropipettes

  • Beakers and flasks for dilutions

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1%). The final concentrations should be chosen to establish a dose-response relationship.

    • A control solution should be prepared with the same concentration of solvent and surfactant but without the test compound.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from fresh, untreated host plant leaves.

    • Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

    • Allow the treated leaf discs to air-dry on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a piece of filter paper in the bottom of each Petri dish and moisten it with a few drops of distilled water to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Introduce a pre-determined number of insect larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Incubation and Observation:

    • Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the lethal concentration (LC50), the concentration that causes 50% mortality of the test population, using probit analysis or other suitable statistical software.

A Prepare Test Solutions (Serial Dilutions) B Treat Leaf Discs (Dipping) A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Insect Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality (24, 48, 72h) F->G H Data Analysis (e.g., Probit Analysis for LC50) G->H

Caption: Workflow for a leaf-dip bioassay.

Fungicidal Applications

Phenylpyrroles, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin.[8] They are effective against a broad spectrum of plant pathogenic fungi.

Mechanism of Action: Disruption of Osmotic Signal Transduction

Phenylpyrrole fungicides are known to interfere with the high-osmolarity glycerol (HOG) signaling pathway in fungi.[8][9][10] This pathway is crucial for adaptation to osmotic stress. It is believed that these fungicides bind to a specific hybrid histidine kinase (HHK), which is a key sensor in this pathway.[8] This binding mimics an osmotic stress signal, leading to the hyperactivation of the HOG pathway.[8] The continuous activation of this pathway results in the accumulation of glycerol, leading to hyphal swelling and eventual bursting of the fungal cells.[8][10]

Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Binds to HOG_Pathway HOG MAPK Pathway HHK->HOG_Pathway Hyperactivates Glycerol_Accumulation Glycerol Accumulation HOG_Pathway->Glycerol_Accumulation Leads to Hyphal_Swelling Hyphal Swelling & Bursting Glycerol_Accumulation->Hyphal_Swelling Fungal_Cell_Death Fungal Cell Death Hyphal_Swelling->Fungal_Cell_Death

Caption: Fludioxonil's fungicidal mechanism.
Efficacy Data

The following table presents the in vitro antifungal activity of fludioxonil and other pyrrole-based fungicides against various plant pathogens.

CompoundTarget PathogenEfficacy MetricValue (µg/mL)Reference
Fludioxonil Botrytis cinereaEC500.01 - 0.1[11]
Fusarium graminearumEC500.01 - 0.1[11]
Rhizoctonia solaniEC500.01 - 0.1[11]
Fenpiclonil Fusarium sulphureum--[12]
Pyrrolnitrin Various fungi--[8]
Experimental Protocol: Poisoned Food Technique for Antifungal Assay

This protocol is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.[13]

Materials:

  • Test compounds (pyrrole-based fungicides)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Actively growing cultures of the target fungal pathogens

  • Cork borer (5 mm diameter)

  • Sterile water

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. A series of concentrations should be prepared to determine the EC50.

    • A control medium should be prepared by adding the same volume of solvent without the fungicide.

    • Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

    • Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

A Prepare Fungicide-Amended PDA Media B Pour Media into Petri Dishes A->B C Inoculate with Fungal Disc B->C D Incubate Plates C->D E Measure Colony Diameter D->E F Calculate Growth Inhibition (%) E->F G Determine EC50 F->G

Caption: Poisoned food technique workflow.

Herbicidal Applications

Certain pyrrole derivatives have shown promise as herbicides, particularly for the control of broadleaf weeds. Their development is an active area of research.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Some pyrrole-based herbicides are believed to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[14] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[14] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[14] This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately plant death.[14]

Pyrrole_Herbicide Pyrrole-based Herbicide PPO Protoporphyrinogen Oxidase (PPO) Pyrrole_Herbicide->PPO Inhibits ProtoIX_Accumulation Protoporphyrinogen IX Accumulation PPO->ProtoIX_Accumulation Leads to Singlet_Oxygen Singlet Oxygen (¹O₂) Production ProtoIX_Accumulation->Singlet_Oxygen Light & O₂ Membrane_Damage Cell Membrane Damage Singlet_Oxygen->Membrane_Damage Causes Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: PPO inhibition by pyrrole herbicides.
Efficacy Data

Quantitative data on the herbicidal efficacy of specific pyrrole-based compounds is an emerging area of research. The table below presents available data.

Compound ClassTarget WeedsEfficacy MetricValueReference
Pyrrole-2,4-dicarboxylic acid derivatives Broadleaf weedsVisual Injury RatingHigh activity[3]
Novel 1,2,4-oxadiazole compounds (targeting LPOR) Arabidopsis thalianaIC5017.63 µM (for compound 5q)[15]
Experimental Protocol: Whole-Plant Bioassay for Herbicidal Activity

This protocol describes a general method for assessing the post-emergence herbicidal activity of test compounds on whole plants.[9]

Materials:

  • Test compounds (pyrrole-based herbicides)

  • Solvent (e.g., acetone) and surfactant

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of target weed species and a crop species for selectivity testing

  • Greenhouse or controlled environment growth chamber

  • Laboratory sprayer with a flat-fan nozzle

  • Balance for weighing biomass

Procedure:

  • Plant Propagation:

    • Sow seeds of the selected weed and crop species in pots.

    • Grow the plants under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide and then a series of dilutions to create a range of application rates.

    • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

    • Include an untreated control group that is sprayed with the solvent and surfactant solution only.

    • Replicate each treatment at least three to four times.

  • Evaluation:

    • Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death).

    • At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction compared to the untreated control.

    • Determine the effective dose that causes a 50% reduction in growth (ED50) or the dose that causes 50% visual injury (I50) by using regression analysis.

A Sow Seeds and Grow Plants C Apply Herbicides with Sprayer A->C B Prepare Herbicide Solutions B->C D Incubate in Greenhouse C->D E Visually Assess Injury (%) D->E F Harvest and Measure Biomass D->F H Determine ED50 / I50 E->H G Calculate Growth Reduction (%) F->G G->H

Caption: Whole-plant herbicide bioassay workflow.

Plant Growth Regulation

Some pyrrole derivatives have demonstrated potential as plant growth regulators, capable of influencing various developmental processes in plants.[1][16]

Mechanism of Action: Hormonal Mimicry/Interaction

The precise mechanisms by which pyrrole-based compounds regulate plant growth are still under investigation. However, it is hypothesized that they may mimic or interfere with the action of natural plant hormones such as auxins and gibberellins.[17][18] For instance, they might interact with hormone receptors or affect hormone biosynthesis and transport, thereby modulating processes like cell division, elongation, and differentiation.

Pyrrole_PGR Pyrrole-based PGR Hormone_Receptor Plant Hormone Receptor Pyrrole_PGR->Hormone_Receptor Interacts with Hormone_Biosynthesis Hormone Biosynthesis & Transport Pyrrole_PGR->Hormone_Biosynthesis Affects Signal_Transduction Signal Transduction Cascade Hormone_Receptor->Signal_Transduction Activates/ Inhibits Hormone_Biosynthesis->Signal_Transduction Modulates Growth_Response Altered Plant Growth (e.g., root growth, flowering) Signal_Transduction->Growth_Response

Caption: Proposed mechanism of pyrrole PGRs.
Efficacy Data

The study of pyrrole-based compounds as plant growth regulators is a developing field. The following table provides an overview of the observed effects.

Compound ClassPlant SpeciesObserved EffectReference
Norcholestane pyrroles Capsicum chinense (Habanero pepper)Growth promotion[3]
Thienylpyrroles Wheat and BarleyGrowth stimulation[11]
Experimental Protocol: Seed Germination and Seedling Growth Bioassay

This protocol is designed to evaluate the effect of chemical compounds on seed germination and early seedling growth.

Materials:

  • Test compounds (pyrrole-based plant growth regulators)

  • Solvent (e.g., DMSO)

  • Distilled water

  • Petri dishes

  • Filter paper

  • Seeds of a model plant species (e.g., lettuce, cress, or Arabidopsis)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper for measurements

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound and a series of dilutions in distilled water.

    • The control group will receive only distilled water or a solvent control.

  • Seed Treatment and Germination:

    • Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control.

    • Place a pre-determined number of seeds (e.g., 20-50) evenly on the filter paper.

    • Seal the Petri dishes with lids and place them in a growth chamber with controlled temperature and light conditions.

  • Data Collection:

    • Record the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.

    • At the end of the experiment, measure the root length and shoot length of the seedlings.

    • The fresh weight of the seedlings can also be recorded.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences between the treatments and the control.

A Prepare Test Solutions B Moisten Filter Paper in Petri Dishes A->B C Place Seeds on Filter Paper B->C D Incubate in Growth Chamber C->D E Record Germination Rate D->E F Measure Seedling Growth (Root/Shoot Length) D->F G Data Analysis E->G F->G

Caption: Seed germination bioassay workflow.

References

Application Notes and Protocols for the Development of Novel Polymers from 4-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Methyl-1H-pyrrole-2-carboxylic acid in the development of new polymers. The following sections detail the synthesis, potential applications, and key properties of polymers derived from this functionalized pyrrole monomer. The protocols provided are based on established methods for similar pyrrole-based polymers and are intended to serve as a starting point for further research and development.

Introduction

Pyrrole-based polymers, particularly polypyrrole (PPy), are a class of intrinsically conducting polymers that have garnered significant interest for a wide range of applications, including electronics, sensors, and biomedical devices.[1] The incorporation of functional groups, such as a carboxylic acid, onto the pyrrole monomer can impart desirable properties to the resulting polymer, including improved processability, biocompatibility, and the ability to be further functionalized. This compound is a promising monomer for the synthesis of novel polymers with tailored properties for applications in drug delivery, tissue engineering, and biosensing. The methyl group can enhance the polymer's stability and solubility, while the carboxylic acid group provides a reactive handle for the covalent attachment of bioactive molecules.

Applications in Polymer Development

The unique chemical structure of this compound lends itself to the development of advanced polymers for several key applications:

  • Conductive Polymers: Pyrrole derivatives are well-known for their ability to form conductive polymers.[2] The resulting poly(this compound) is expected to exhibit electrical conductivity, making it suitable for applications in sensors and other electronic devices.[2]

  • Biomaterials and Drug Delivery: The carboxylic acid functionality allows for the covalent attachment of peptides, proteins, and other therapeutic agents.[3] This makes polymers derived from this monomer highly attractive for creating drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical implants.[3][4] For instance, the cell-adhesive Arg-Gly-Asp (RGD) motif can be grafted onto the polymer surface to promote cell adhesion and spreading.[5]

  • Functional Coatings: These polymers can be used to create functional coatings with tailored surface properties. The carboxylic acid groups can be used to control the hydrophilicity and reactivity of the surface.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polymers based on this compound. These protocols are adapted from established procedures for the polymerization of pyrrole and its derivatives.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific concentration of this compound in deionized water or a water/ethanol mixture. The pH of the solution can be adjusted using HCl or NaOH to investigate its effect on the polymerization process.

  • Initiation of Polymerization: Prepare a solution of ammonium persulfate in deionized water. Add the APS solution dropwise to the monomer solution while stirring vigorously at a controlled temperature (e.g., 0-5 °C) to initiate polymerization. The molar ratio of monomer to oxidant is a critical parameter that should be optimized.

  • Polymerization Reaction: Allow the reaction to proceed for a set period (e.g., 2-24 hours) under continuous stirring. The formation of a colored precipitate indicates the formation of the polymer.

  • Purification: Collect the polymer precipitate by filtration or centrifugation. Wash the polymer repeatedly with deionized water and ethanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization:

  • FTIR Spectroscopy: To confirm the presence of characteristic functional groups in the polymer.

  • Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer particles.

  • Conductivity Measurement: Using a four-point probe technique to determine the electrical conductivity of the polymer.

Protocol 2: Enzymatic Polymerization

This protocol offers an environmentally friendly alternative for the synthesis of poly(this compound) using an enzymatic catalyst.[6]

Materials:

  • This compound (monomer)

  • Glucose oxidase (GOx) (enzyme)

  • Glucose

  • Phosphate buffer solution (pH 5.0)[6]

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing the this compound monomer, glucose, and glucose oxidase in a phosphate buffer solution (pH 5.0).[6]

  • Initiation of Polymerization: The polymerization is initiated by the hydrogen peroxide produced in situ from the GOx-catalyzed oxidation of glucose.[6]

  • Polymerization Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle stirring for a specified duration. The progress of the polymerization can be monitored by observing the color change of the solution.

  • Purification: Precipitate the polymer by adding a non-solvent like ethanol. Collect the polymer by centrifugation and wash it several times with water and ethanol.

  • Drying: Dry the purified polymer under vacuum.

Data Presentation

The following tables summarize typical properties of polypyrrole and its derivatives, which can be used as a reference for the expected properties of poly(this compound).

Table 1: Electrical Conductivity of Various Polypyrrole-based Polymers

PolymerDopantConductivity (S/cm)Reference
PolypyrroleChloride10-100[7]
PolypyrroleDodecylbenzenesulfonate1-10General Knowledge
Poly(pyrrole-2-carboxylic acid)-Semiconductor range[3]
Carboxy-endcapped Polypyrrole-Similar to standard PPy[5][8]

Table 2: Biocompatibility and Cell Adhesion on Functionalized Polypyrrole Surfaces

Polymer SurfaceSurface ModificationCell TypeCell Adhesion and SpreadingReference
PolypyrroleNoneHuman Umbilical Vein Endothelial Cells (HUVECs)Low[5][8]
Poly(1-(2-carboxyethyl)pyrrole)NoneHUVECsModerate[3]
Poly(1-(2-carboxyethyl)pyrrole)RGD peptideHUVECsHigh[3]
Carboxy-endcapped PolypyrroleRGD peptideHUVECsSignificantly higher than controls[5][8]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the development of polymers from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Development monomer 4-Methyl-1H-pyrrole- 2-carboxylic acid polymerization Chemical or Enzymatic Polymerization monomer->polymerization polymer Poly(4-Methyl-1H-pyrrole- 2-carboxylic acid) polymerization->polymer ftir FTIR Spectroscopy polymer->ftir sem SEM Analysis polymer->sem conductivity Conductivity Measurement polymer->conductivity functionalization Surface Functionalization (e.g., with RGD) polymer->functionalization biosensor Biosensor Fabrication conductivity->biosensor drug_delivery Drug Delivery System functionalization->drug_delivery tissue_scaffold Tissue Engineering Scaffold functionalization->tissue_scaffold

Caption: Experimental workflow for the synthesis, characterization, and application of polymers from this compound.

logical_relationship cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties cluster_applications Potential Applications monomer 4-Methyl-1H-pyrrole- 2-carboxylic acid conductivity Electrical Conductivity monomer->conductivity Pyrrole Ring biocompatibility Biocompatibility monomer->biocompatibility functionalizability Functionalizability monomer->functionalizability Carboxylic Acid Group processability Improved Processability monomer->processability Methyl Group biosensors Biosensors conductivity->biosensors drug_delivery Drug Delivery biocompatibility->drug_delivery tissue_engineering Tissue Engineering biocompatibility->tissue_engineering functionalizability->drug_delivery functionalizability->tissue_engineering coatings Functional Coatings processability->coatings

Caption: Logical relationships between the monomer structure, polymer properties, and potential applications.

signaling_pathway cluster_delivery Drug Delivery System cluster_cell Target Cell polymer_drug Polymer-Drug Conjugate (e.g., with Anticancer Drug) receptor Cell Surface Receptor polymer_drug->receptor Targeting Ligand (e.g., RGD) internalization Internalization receptor->internalization drug_release Intracellular Drug Release internalization->drug_release pH or Enzyme Trigger nucleus Nucleus drug_release->nucleus apoptosis Apoptosis nucleus->apoptosis Drug Action

Caption: A generalized signaling pathway for a polymer-based drug delivery system targeting cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1H-pyrrole-2-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the Knorr synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate, followed by its hydrolysis.

Step 1: Knorr Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low or No Product Formation 1. Incomplete formation of the α-amino ketone intermediate. 2. Self-condensation of the α-amino ketone.[1] 3. Incorrect reaction temperature. 4. Inactive zinc dust.1. Ensure gradual addition of sodium nitrite at low temperatures (5-7 °C) to facilitate complete nitrosation.[2] 2. Generate the α-amino ketone in situ by adding the zinc dust gradually to the mixture of the β-ketoester and the nitrosated intermediate.[1] This ensures the amino ketone reacts as it is formed. 3. The reaction is exothermic; maintain the temperature as specified in the protocol. Overheating can lead to side reactions.[3] 4. Use freshly activated zinc dust.
Formation of a Dark, Tarry Mixture 1. Polymerization of the pyrrole product or starting materials. 2. Reaction temperature is too high.1. Lower the reaction temperature and ensure efficient stirring. 2. Consider using a milder catalyst if applicable.
Difficult Purification of the Ester 1. Presence of unreacted starting materials. 2. Formation of isomeric pyrroles.1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 2. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. The use of unsymmetrical β-diketones can sometimes lead to the formation of regioisomers.[3]

Step 2: Hydrolysis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate amount of base (e.g., NaOH).1. Monitor the reaction by TLC until the starting ester is fully consumed. Increase the reflux time or temperature if necessary. 2. Use a sufficient excess of the base to ensure complete saponification of the ester.
Low Yield of Carboxylic Acid 1. Decarboxylation of the product. 2. Incomplete precipitation of the product during acidification. 3. Product loss during workup.1. Avoid excessively high temperatures during the hydrolysis and workup. 2. After hydrolysis, cool the reaction mixture in an ice bath before and during acidification to ensure complete precipitation. Adjust the pH carefully to the isoelectric point of the carboxylic acid. 3. Wash the precipitated product with cold water to minimize dissolution.
Product is Contaminated with Sodium Salt Incomplete acidification.Ensure the pH of the solution is sufficiently acidic (pH ~3) to fully protonate the carboxylate. Wash the filtered product thoroughly with cold water.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Knorr synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate?

A1: While specific yields for ethyl 4-methyl-1H-pyrrole-2-carboxylate are not widely reported, yields for analogous Knorr pyrrole syntheses can range from moderate to good, often in the range of 40-70%. The yield is highly dependent on the specific reaction conditions and the purity of the starting materials. For instance, the original Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate proceeds with good yield.[3]

Q2: Can I use a different base for the hydrolysis of the ethyl ester?

A2: Yes, other bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used for the hydrolysis. The choice of base may influence the reaction time and temperature required for complete saponification. It is important to use a sufficient molar excess of the base.

Q3: My final this compound product is colored. How can I decolorize it?

A3: Colored impurities can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water). Treating a solution of the crude product with activated charcoal before filtration and recrystallization can also be effective in removing colored impurities.

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring both the Knorr synthesis and the hydrolysis. For the Knorr synthesis, you can monitor the disappearance of the starting β-ketoester. For the hydrolysis, you can monitor the disappearance of the starting ethyl ester and the appearance of the more polar carboxylic acid product.

Q5: Are there any common side products in the Knorr synthesis that I should be aware of?

A5: The main side product in the Knorr synthesis is often a pyrazine, formed from the self-condensation of the α-amino ketone intermediate.[1] Generating the α-amino ketone in situ is the most effective way to minimize this side reaction.[1] With unsymmetrical starting materials, the formation of regioisomeric pyrrole products is also possible.[3]

Data Presentation

Table 1: Representative Reaction Conditions for the Knorr Synthesis of a Substituted Pyrrole Ester.

ParameterConditionReference
Reactants Ethyl acetoacetate, Sodium nitrite, Zinc dust[2][3]
Solvent Glacial acetic acid[2][3]
Temperature 5-7 °C (Nitrosation), Reflux (Cyclization)[2]
Reaction Time Varies (monitor by TLC)
Typical Yield 40-70% (for analogous syntheses)

Table 2: Representative Reaction Conditions for the Hydrolysis of a Substituted Pyrrole Ester.

ParameterConditionReference
Reactant Ethyl 5-methyl-1H-pyrrole-2-carboxylate (analogous)[4]
Reagent 10 M Sodium Hydroxide (aq)[4]
Solvent Ethanol[4]
Temperature 90 °C[4]
Reaction Time 3 hours[4]
Typical Yield 76% (for analogous hydrolysis)[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Adapted from analogous syntheses)

This protocol is adapted from the general procedure for the Knorr pyrrole synthesis.[2][3]

  • Preparation of the α-Oximino Ketone: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the mixture in an ice-salt bath to 5-7 °C. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

  • In situ Generation of α-Amino Ketone and Cyclization: To the cooled solution of the α-oximino ketone, add a second equivalent of ethyl acetoacetate. While stirring vigorously, gradually add zinc dust (2 equivalents). The reaction is exothermic and the temperature should be controlled to prevent it from exceeding 40 °C. After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of cold water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 4-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate

This protocol is adapted from a procedure for the hydrolysis of a structurally similar compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate.[4]

  • Saponification: In a round-bottom flask, dissolve ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in ethanol. Add an aqueous solution of 10 M sodium hydroxide (a significant excess, e.g., 10-15 equivalents). Heat the mixture at 90 °C for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dissolve the residue in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 3. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Knorr Pyrrole Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl Acetoacetate + NaNO2 in Acetic Acid B Nitrosation (5-7 °C) A->B 1. C Ethyl 2-oximinoacetoacetate B->C E In situ Reduction & Cyclization (Reflux) C->E 2. D Ethyl Acetoacetate + Zinc Dust D->E F Crude Ethyl 4-methyl-1H-pyrrole-2-carboxylate E->F G Purification (Column Chromatography) F->G 3. H Pure Ethyl 4-methyl-1H-pyrrole-2-carboxylate G->H I Ethyl 4-methyl-1H-pyrrole-2-carboxylate H->I K Saponification I->K 1. J NaOH / Ethanol (90 °C) J->K L Crude Sodium 4-methyl-1H-pyrrole-2-carboxylate K->L M Acidification (HCl) L->M 2. N Precipitation & Filtration M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_knorr start Low Yield in Knorr Synthesis cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1a Optimize reaction time/temp (Monitor by TLC) cause1->solution1a Yes solution2a Generate α-amino ketone in situ cause2->solution2a Pyrazine formation solution2b Control temperature to avoid polymerization cause2->solution2b Tarry mixture solution3a Use fresh/activated Zinc dust cause3->solution3a Yes

References

Technical Support Center: Purification of Crude 4-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Methyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guide

This guide is designed to help you resolve specific challenges during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Crude product is a dark oil or tar Polymerization of the pyrrole ring, often due to residual acid from the synthesis or exposure to heat and air.- Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup. - Minimize exposure to high temperatures and air. - Consider purification by column chromatography on silica gel, potentially with a non-polar solvent system to elute the product while retaining polymeric impurities.
Low yield after purification - Incomplete reaction during synthesis. - Product loss during extraction or recrystallization. - Adsorption of the product onto silica gel during chromatography.- Ensure the synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - During recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. - If using column chromatography, consider adding a small amount of a polar solvent (e.g., methanol) to the eluent to improve product recovery.
Product discoloration (yellow or brown) after purification Oxidation of the pyrrole ring upon exposure to air and light.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - For long-term storage, consider refrigeration. - If the discoloration is minor, a second recrystallization may improve the color.
Difficulty in finding a suitable recrystallization solvent The compound may have very high or very low solubility in common solvents.- Test a range of solvents with varying polarities. - Employ a two-solvent system: dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Common solvent pairs include ethanol/water or ethyl acetate/hexane.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.- Lower the temperature of the solvent before adding the crude product. - Use a larger volume of solvent. - Add a seed crystal of the pure compound to induce crystallization. - Switch to a lower-boiling point solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Paal-Knorr reaction?

A1: The most common impurities include unreacted starting materials (e.g., a 1,4-dicarbonyl compound and an amine), furan byproducts formed from the acid-catalyzed cyclization of the dicarbonyl compound without the amine, and dark-colored polymeric materials resulting from the self-condensation of the pyrrole product or starting materials under acidic conditions.[1][2][3]

Q2: What is the recommended first step in purifying the crude product from a Paal-Knorr synthesis?

A2: The initial workup should involve neutralizing any acid catalyst used in the reaction. This is typically done by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate, until the effervescence ceases. This step is crucial to prevent further acid-catalyzed polymerization of the pyrrole product.

Q3: Which single solvent is best for the recrystallization of this compound?

A3: Based on the carboxylic acid functionality, polar protic solvents are a good starting point. Ethanol or methanol are often effective. Water can also be used, especially in combination with a more soluble organic solvent like ethanol, to form a suitable recrystallization medium. The ideal solvent or solvent system should be determined experimentally by testing small samples.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the desired product. It is also the preferred method for removing colored, non-polar impurities and for separating the target compound from furan byproducts. A silica gel stationary phase is commonly used.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. Final purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and a few drops of ethanol. Heat the mixture gently. If the solid dissolves completely, ethanol is a good "good" solvent. In another test tube, test the solubility in water; it should be less soluble in cold water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary (Illustrative)
Purification Method Starting Purity (Crude) Final Purity Typical Yield Notes
Recrystallization (Ethanol/Water)~85%>98%70-85%Effective for removing most polar and non-polar impurities.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)~85%>99%60-75%Useful for removing closely related impurities and colored byproducts.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in hot ethanol Crude->Dissolve Decolorize Decolorize with activated carbon (optional) Dissolve->Decolorize AddWater Add hot water to turbidity Dissolve->AddWater if no decolorization HotFilter Hot filtration Decolorize->HotFilter HotFilter->AddWater to filtrate Cool Cool to induce crystallization AddWater->Cool Filter Vacuum filtration Cool->Filter Wash Wash with cold ethanol/water Filter->Wash Dry Dry purified product Wash->Dry PurificationChoice Start Crude Product Analysis ModeratePurity Moderate Purity with Colored Impurities Start->ModeratePurity Predominantly solid with some color ComplexMixture Complex Mixture / Similar Polarity Impurities Start->ComplexMixture Oily/Tarry or multiple spots on TLC Recrystallization Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If purity is insufficient HighPurity High Purity Product (>98%) Recrystallization->HighPurity Chromatography->HighPurity ModeratePurity->Recrystallization ComplexMixture->Chromatography

References

optimizing reaction conditions for pyrrole cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of pyrrole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during pyrrole synthesis, providing targeted solutions in a question-and-answer format.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in Paal-Knorr synthesis can stem from several factors:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][2]

  • Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][3]

  • Presence of Water: While some modern variations are performed in water, excess water can hinder the final dehydration step under certain conditions.[1]

Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A2: Furan formation is the most common side reaction, occurring through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine. To minimize this:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[3] Using a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting the furan byproduct.[3]

  • Use Excess Amine: An excess of the amine can help to favor the pyrrole synthesis pathway.[4]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketoneto produce a substituted pyrrole.[5]

Q4: I am experiencing low yields in my Hantzsch pyrrole synthesis. What are the potential issues?

A4: Low yields in Hantzsch synthesis can be attributed to several factors:

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.

  • N-Alkylation vs. C-Alkylation: The intermediate enamine can react with the α-haloketone via either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.

  • Inefficient Enamine Formation: The initial step of enamine formation from the β-ketoester and the amine is crucial. Using a slight excess of the amine can help ensure this step is efficient.

Q5: How can I improve the efficiency and yield of my Hantzsch synthesis?

A5: Consider the following optimization strategies:

  • Reaction Conditions: A weak base is often sufficient. Stronger bases may promote unwanted side reactions. Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.

  • One-Pot Procedures: To avoid the isolation of intermediates, which can lead to higher overall yields, consider a one-pot synthesis approach.[5]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times and improved yields.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is the reaction of an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group.[6]

Q6: My Knorr pyrrole synthesis is giving a low yield. What are the common pitfalls?

A6: Low yields in the Knorr synthesis can often be traced back to the instability of the α-amino-ketone starting material.

  • Self-Condensation of α-Amino-ketones: These compounds are prone to self-condensation.[6] To circumvent this, it is best to prepare the α-amino-ketone in situ. A common method is the reduction of an α-oximino-ketone using zinc in acetic acid.[6]

  • Reaction Temperature: While the reaction can proceed at room temperature, it is exothermic.[6] If not properly controlled, especially during the in situ generation of the α-amino-ketone, the temperature can rise, leading to side reactions.

Q7: How can I optimize the conditions for a Knorr synthesis?

A7:

  • In Situ Generation: Always prepare the α-amino-ketone in the presence of the second carbonyl compound to ensure it reacts as desired before it can self-condense.[6]

  • Gradual Addition: When preparing the α-amino-ketone via reduction, add the reducing agent (e.g., zinc dust) gradually to a well-stirred solution to maintain temperature control.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Paal-Knorr synthesis, providing a comparative overview of different catalysts, solvents, and reaction conditions.

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of N-Substituted Pyrroles

CatalystSolventTemperature (°C)TimeYield (%)Reference
HCl (conc.)MethanolReflux15 min52[7]
Sc(OTf)₃ (1 mol%)Solvent-free6010 min98[8]
Yb(OTf)₃ (1 mol%)Solvent-free6015 min95[8]
FeCl₃·7H₂O (2 mol%)H₂O6030 min98
ZrOCl₂·8H₂O (4 mol%)H₂O6030 min98
MgI₂·(OEt₂)n (10 mol%)CH₃CN802 h98
Silica Sulfuric AcidSolvent-freeRoom Temp3 min98
Tungstate Sulfuric Acid (1 mol%)Solvent-free6015 min95
Molybdate Sulfuric Acid (1 mol%)Solvent-free6015 min95
Iodine (10 mol%)Solvent-freeRoom Temp5-10 minHigh

Table 2: Effect of Temperature on Paal-Knorr Synthesis Catalyzed by CATAPAL 200

EntryTemperature (°C)Yield (%)
12054
24078
36097
48095
510092

Reaction conditions: acetonylacetone, aniline, and 40 mg of CATAPAL 200 for 45 min under solvent-free conditions.

Table 3: Effect of Catalyst Amount on Paal-Knorr Synthesis

EntryAmount of CATAPAL 200 (mg)Yield (%)
11060
22075
33086
44097
55097

Reaction conditions: acetonylacetone, aniline, and CATAPAL 200 at 60 °C for 45 min under solvent-free conditions.

Experimental Protocols

Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]

  • Add one drop of concentrated hydrochloric acid to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

  • After the reflux period, cool the flask in an ice bath.[7]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]

  • Collect the solid product by vacuum filtration.[7]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]

Expected Yield: Approximately 52%[7]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[7]

  • Add the chosen solvent and catalyst, if required.[7]

  • Seal the vial and place it in the microwave reactor.[7]

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.[7]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[7]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]

Protocol 3: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Saturated aqueous sodium nitrite

  • Zinc dust

Procedure:

  • Prepare a solution of ethyl 2-oximinoacetoacetate by dissolving ethyl acetoacetate in glacial acetic acid and slowly adding one equivalent of saturated aqueous sodium nitrite under external cooling.[6]

  • In a separate flask, prepare a well-stirred solution of ethyl acetoacetate in glacial acetic acid.[6]

  • Gradually add the oxime solution and zinc dust to the solution of ethyl acetoacetate. The reaction is exothermic and may require external cooling to maintain control.[6]

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Relationships

The following diagrams illustrate key decision-making processes and workflows for optimizing pyrrole cyclization reactions.

Troubleshooting_Low_Yield Start Low Yield in Pyrrole Synthesis Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry of Reactants Start->Check_Stoichiometry Side_Reaction Investigate Side Reactions Start->Side_Reaction Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Conditions->Optimize_Catalyst Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Successful_Optimization Improved Yield Optimize_Catalyst->Successful_Optimization Optimize_Temp_Time->Successful_Optimization Optimize_Solvent->Successful_Optimization Furan_Formation Furan Formation (Paal-Knorr) Side_Reaction->Furan_Formation Polymerization Polymerization Side_Reaction->Polymerization Self_Condensation Self-Condensation (Knorr) Side_Reaction->Self_Condensation Adjust_pH Adjust pH (>3) Use excess amine Furan_Formation->Adjust_pH Lower_Temp_Catalyst Lower Temperature Use milder catalyst Polymerization->Lower_Temp_Catalyst In_Situ_Generation In Situ Generation of α-amino-ketone Self_Condensation->In_Situ_Generation Adjust_pH->Successful_Optimization Lower_Temp_Catalyst->Successful_Optimization In_Situ_Generation->Successful_Optimization Paal_Knorr_Workflow Start Start: Paal-Knorr Synthesis Combine_Reagents Combine 1,4-dicarbonyl and primary amine/ammonia Start->Combine_Reagents Add_Catalyst_Solvent Add catalyst and solvent Combine_Reagents->Add_Catalyst_Solvent Reaction_Setup Set up reaction (Conventional heating or Microwave) Add_Catalyst_Solvent->Reaction_Setup Monitor_Reaction Monitor reaction progress (TLC) Reaction_Setup->Monitor_Reaction Workup Reaction workup (Quenching, Extraction) Monitor_Reaction->Workup Purification Purification (Column chromatography or Recrystallization) Workup->Purification Characterization Characterize final product Purification->Characterization Regioselectivity_Paal_Knorr Start Mixture of Regioisomers in Unsymmetrical Paal-Knorr Synthesis Steric_Hindrance Exploit Steric Hindrance: Bulky substituent directs attack to less hindered carbonyl Start->Steric_Hindrance Electronic_Effects Utilize Electronic Effects: EWG increases electrophilicity of adjacent carbonyl Start->Electronic_Effects Reaction_Conditions Modify Reaction Conditions Start->Reaction_Conditions High_Regioselectivity High Regioselectivity Steric_Hindrance->High_Regioselectivity Electronic_Effects->High_Regioselectivity pH_Control Control pH: Neutral or weakly acidic Reaction_Conditions->pH_Control Lower_Temperature Lower Temperature: Favors kinetic product Reaction_Conditions->Lower_Temperature pH_Control->High_Regioselectivity Lower_Temperature->High_Regioselectivity

References

Technical Support Center: Hydrolytic Stability of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hydrolytic stability of 4-Methyl-1H-pyrrole-2-carboxylic acid under various pH conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general hydrolytic stability profile of this compound?

A1: Based on studies of similar pyrrole derivatives, this compound is expected to be most stable in neutral aqueous solutions.[1] It is anticipated to be labile under acidic conditions and extremely unstable in alkaline environments.[1] The substituents on the pyrrole ring can significantly influence the rates of degradation.[2]

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: Hydrolysis of pyrrole derivatives can lead to the cleavage of the pyrrole ring.[1] The degradation pathway may involve oxidation, dimerization, or polymerization, especially upon exposure to air.[3] The specific degradation products for this compound would need to be identified through experimental analysis, such as HPLC-MS.

Q3: My compound is changing color during my stability study. What does this indicate?

A3: A color change, often from colorless to yellow or brown, is a common indicator of pyrrole degradation.[3] This is frequently associated with oxidation and the formation of polymeric byproducts.[4] To mitigate this, it is crucial to use degassed solvents and maintain an inert atmosphere if possible.[4]

Q4: I am observing inconsistent results in my hydrolytic stability assay. What are the potential causes?

A4: Inconsistent results can arise from several factors. Ensure precise pH control of your buffer solutions, as small variations can significantly impact the degradation rate of pH-sensitive compounds. Temperature fluctuations during the experiment can also affect reaction kinetics. Additionally, the presence of metal ions or other impurities can catalyze degradation, so using high-purity water and acid-washed glassware is recommended.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid Degradation at Neutral pH Presence of oxidizing agents or metal ion contamination. Exposure to light.Use high-purity, degassed water. Use metal-free or properly washed glassware.[4] Store samples in amber vials or protect them from light.[4]
Precipitate Formation Polymerization of the pyrrole compound.This is a known degradation pathway for pyrroles.[4] Consider analyzing the precipitate to confirm its identity. The formation of insolubles indicates significant degradation.
Poor Chromatographic Peak Shape Interaction of the analyte with the stationary phase. Co-elution with degradation products.Optimize HPLC method parameters (e.g., mobile phase composition, pH, column chemistry). Ensure the analytical method is stability-indicating.
Non-Reproducible Degradation Rates Inconsistent temperature control. Inaccurate buffer preparation.Use a calibrated, temperature-controlled incubator or water bath.[5] Verify the pH of all buffer solutions with a calibrated pH meter before use.[4]

Hydrolytic Stability Data

The following table summarizes representative data on the hydrolytic stability of this compound at various pH levels. This data is illustrative and based on the expected behavior of pyrrole derivatives. Actual experimental results may vary.

pHTemperature (°C)Time (hours)% DegradationHalf-Life (t½) (hours)
2.05024~35%~38
4.05024~15%~92
7.050120<10%>1 year (estimated at 25°C)[6]
9.0505~50%~5
10.0501~60%<1

Experimental Protocols

A detailed methodology for assessing the hydrolytic stability of a compound as a function of pH is outlined in the OECD Test Guideline 111.[7][8][9][10] The following is a summary of a typical forced degradation protocol.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Sterile, high-purity water

  • Buffer solutions (pH 4, 7, and 9)[8]

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Calibrated pH meter and temperature-controlled incubator/water bath[5]

  • HPLC system with a UV detector or Mass Spectrometer (LC-MS)[11]

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[12]

  • Reaction Setup: In separate, sterile vials, add a small aliquot of the stock solution to pre-warmed buffer solutions of pH 4, 7, and 9 to achieve a final concentration that does not exceed 0.01 M or half the compound's solubility.[8]

  • Incubation: Incubate the vials in the dark at a constant temperature, typically 50°C for a preliminary test.[5][8]

  • Sampling: Withdraw aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected rate of degradation at each pH.

  • Sample Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice) and dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the remaining concentration of this compound at each time point. Determine the degradation kinetics (typically pseudo-first-order) and calculate the rate constant (k) and half-life (t½) at each pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution setup_reaction Initiate Hydrolysis Reaction prep_stock->setup_reaction prep_buffers Prepare pH Buffers (4, 7, 9) prep_buffers->setup_reaction incubate Incubate at Constant Temperature setup_reaction->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc_analysis Analyze by HPLC-UV/MS sampling->hplc_analysis calc_kinetics Calculate Degradation Kinetics hplc_analysis->calc_kinetics det_halflife Determine Half-Life (t½) calc_kinetics->det_halflife

Caption: Experimental workflow for hydrolytic stability testing.

Stability_vs_pH cluster_conditions pH Conditions cluster_stability Stability Outcome compound This compound acidic Acidic (pH < 4) compound->acidic Leads to neutral Neutral (pH ≈ 7) compound->neutral Leads to alkaline Alkaline (pH > 9) compound->alkaline Leads to unstable Unstable acidic->unstable stable Stable neutral->stable very_unstable Very Unstable alkaline->very_unstable

Caption: Relationship between pH and stability of this compound.

References

Technical Support Center: Degradation of Pyrrole-2-Carboxylic Acids in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of pyrrole-2-carboxylic acids in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for pyrrole-2-carboxylic acid in an acidic solution?

A1: The primary degradation pathway for pyrrole-2-carboxylic acid in acidic solutions is acid-catalyzed decarboxylation. This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in the formation of pyrrole.[1][2][3]

Q2: What is the proposed mechanism for this acid-catalyzed decarboxylation?

A2: The mechanism involves the addition of water to the carboxyl group.[1][3] In strongly acidic solutions, the pyrrole ring becomes protonated, which facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. This leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates into H₃O⁺ and carbon dioxide.[2] Theoretical calculations suggest that an O-protonated pathway is the dominant mechanism.[1][4]

Q3: How does pH affect the degradation rate of pyrrole-2-carboxylic acid?

A3: The degradation rate is highly dependent on the pH of the solution. The rate of decarboxylation is first-order with respect to the substrate at a constant pH. As the pH decreases from 3 to 1, the rate constant shows a slight increase. Below pH 1, the rate of degradation increases rapidly with increasing acidity, up to concentrations of 10 M HCl.[1][5]

Q4: Can pyrrole-2-carboxylic acid degrade in weakly acidic solutions?

A4: Yes, spontaneous degradation has been observed in weakly acidic solutions. For instance, decarboxylation can occur in solutions containing 0.2% formic acid, which has a pH similar to that at which pyrrole-2-carboxylic acid is known to decarboxylate (around pH 2.6).[1] This is a critical consideration for analytical methods such as HPLC that use acidic mobile phases.

Q5: What are the main products of this degradation?

A5: The main products of the acid-catalyzed degradation of pyrrole-2-carboxylic acid are pyrrole and carbon dioxide.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low recovery of pyrrole-2-carboxylic acid from an acidic solution. The compound is degrading via acid-catalyzed decarboxylation. The rate of degradation is significant, especially at low pH.- Minimize the time the compound is in the acidic solution.- If possible, perform the experiment at a higher pH where the compound is more stable.- Store samples in neutral or slightly basic conditions and acidify only immediately before analysis or reaction.- Quantify the degradation product (pyrrole) to account for the loss of the starting material.
Appearance of an unknown peak corresponding to pyrrole in analytical runs (e.g., HPLC, LC-MS). Degradation is occurring in the mobile phase or during sample preparation. Weakly acidic mobile phases (e.g., containing formic acid or acetic acid) can cause on-column or in-vial degradation.[1]- Use a mobile phase with a higher pH if the separation allows.- Keep the autosampler temperature low to reduce the rate of degradation in queued samples.- Prepare samples in a neutral solvent and add the acidic mobile phase just before injection.
Inconsistent reaction rates in acid-catalyzed experiments. The rate of decarboxylation is very sensitive to the acid concentration (H₀).[3] Minor variations in acid concentration can lead to significant differences in reaction rates. Temperature fluctuations can also affect the rate.- Prepare acidic solutions with high accuracy and precision.- Use a thermostatically controlled reaction vessel to maintain a constant temperature.- Monitor the pH or Hammett acidity function (H₀) of the reaction mixture.
Difficulty in monitoring the reaction progress. The degradation product, pyrrole, can also be unstable or volatile. Direct measurement of CO₂ evolution can be challenging.- Monitor the disappearance of the pyrrole-2-carboxylic acid starting material using UV spectroscopy.[1] - Use LC-MS with Selected Reaction Monitoring (SRM) to track the parent compound (m/z 110) and its decarboxylated product (m/z 66).[6]

Quantitative Data Summary

The following table summarizes key kinetic parameters related to the decarboxylation of pyrrole-2-carboxylic acid in acidic solutions.

Parameter Condition Value Reference
Kinetic Isotope Effect (¹²C/¹³C) H₀ = -0.011.010 ± 0.001[1][3]
H₀ = -2.61.043 ± 0.001[1][3]
4 M HClO₄2.8%[1][5]
pH ~ 3Negligible[1][5]
Solvent Kinetic Isotope Effect (kH₂O/kD₂O) H₀ = 0.92[1][3]
H₀ = -2.91[1][3]
Activation Parameters H₀ = -2.9ΔH‡ = 23.5 kcal·mol⁻¹ΔS‡ = 5.5 cal·deg⁻¹·mol⁻¹[1][3]
Predicted Activation Gibbs Energies (O-protonated pathway) Cluster-continuum model83.3 - 123.0 kJ/mol[4]
Experimental Activation Gibbs Energies 91.6 - 101.3 kJ/mol[4]

Experimental Protocols

Monitoring Decarboxylation by UV Spectroscopy

This protocol is adapted from methodologies described for kinetic studies of pyrrole-2-carboxylic acid decarboxylation.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of pyrrole-2-carboxylic acid in a suitable solvent (e.g., water or methanol).

    • Prepare aqueous acidic solutions of the desired concentration (e.g., HCl or H₂SO₄). For reactions at a specific ionic strength, KCl can be used.[5]

  • Kinetic Run:

    • Equilibrate the acidic solution to the desired reaction temperature in a thermostatically controlled water bath.

    • Initiate the reaction by adding a small aliquot of the pyrrole-2-carboxylic acid stock solution to the pre-heated acidic solution.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis:

    • Immediately quench the reaction by diluting the aliquot in a 1 M sodium hydroxide solution. This stops the decarboxylation and ensures the carboxylate is in its UV-active form.

    • Measure the absorbance of the quenched solution at 250 nm using a UV-Vis spectrophotometer. Pyrrole does not absorb at this wavelength.[5]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).

Visualizations

DegradationPathway PCA Pyrrole-2-Carboxylic Acid Intermediate Protonated Intermediate PCA->Intermediate + H₃O⁺, + H₂O H3O H₃O⁺ H2O_reac H₂O Pyrrole Pyrrole Intermediate->Pyrrole C-C Cleavage H2CO3_H Protonated Carbonic Acid Intermediate->H2CO3_H CO2 CO₂ H2CO3_H->CO2 - H₃O⁺ H2O_prod H₂O H3O_prod H₃O⁺

Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acid Prepare Acidic Solution equilibrate Equilibrate Acid to Temp prep_acid->equilibrate prep_pca Prepare PCA Stock initiate Initiate Reaction (add PCA) prep_pca->initiate equilibrate->initiate sample Withdraw Aliquots over Time initiate->sample quench Quench with NaOH sample->quench measure Measure Absorbance at 250 nm quench->measure plot Plot ln(Abs) vs. Time measure->plot calculate Calculate Rate Constant plot->calculate

Caption: Workflow for kinetic analysis by UV spectroscopy.

References

Technical Support Center: Chromatographic Separation of Halogenated Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic separation of halogenated pyrroles. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic problems observed with halogenated pyrroles?

A1: Halogenated pyrroles can present several challenges during chromatographic separation. Common issues include peak tailing, poor resolution between closely related halogenated analogs, retention time shifts, and baseline noise.[1][2] These problems can stem from the inherent polarity of the pyrrole ring, potential interactions of the halogen atoms with the stationary phase, and the overall stability of the compounds.[3]

Q2: Why do my halogenated pyrrole peaks show significant tailing?

A2: Peak tailing for polar compounds like pyrroles is often due to strong interactions with the stationary phase, particularly the acidic silanol groups on silica-based columns.[3] This can be exacerbated by the presence of the halogen atoms, which can participate in secondary interactions. To mitigate this, consider adding a basic modifier like triethylamine (TEA) or pyridine to the mobile phase to neutralize the active sites on the silica.[3][4] Using a different stationary phase, such as alumina or a deactivated silica gel, can also be an effective solution.[3]

Q3: I am struggling to separate di- and tri-halogenated pyrrole isomers. What can I do?

A3: Separating isomers with minor structural differences can be challenging. Optimizing the mobile phase composition is crucial. A shallow gradient with a slow increase in the organic modifier concentration can improve resolution.[2] Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also alter selectivity. Additionally, temperature can play a significant role; trying both cooler and warmer column temperatures may improve separation.[4] For particularly difficult separations, consider specialized stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer different selectivities based on pi-pi and dipole-dipole interactions.[4]

Q4: My retention times are shifting between injections. What is causing this?

A4: Retention time shifts can be caused by several factors.[1] Inconsistent mobile phase preparation is a common culprit, so ensure accurate mixing and degassing.[1][2] Column equilibration is also critical; ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient run.[5] Fluctuations in column temperature can also lead to shifts, so using a column oven is recommended for stable retention times.[6] Finally, check for pump malfunctions or leaks in the system that could cause inconsistent flow rates.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues.

Problem: Poor Resolution and Broad Peaks

Poor resolution and broad peaks can make accurate quantification difficult.

Troubleshooting Workflow:

start Start: Poor Resolution check_mobile_phase Optimize Mobile Phase Composition start->check_mobile_phase gradient Adjust Gradient Slope check_mobile_phase->gradient If gradient elution temp Modify Column Temperature check_mobile_phase->temp check_column Evaluate Column Condition check_sample_load Check Sample Overload check_column->check_sample_load new_column Consider Different Stationary Phase check_column->new_column If column degraded end Resolution Improved check_sample_load->end gradient->temp temp->check_column new_column->end tailing {Peak Tailing} cause1 Secondary Interactions (e.g., with silanols) tailing->cause1 cause2 Column Overload tailing->cause2 cause3 Column Contamination tailing->cause3 solution1 Add Mobile Phase Modifier (e.g., 0.1% TEA) cause1->solution1 solution2 Use Deactivated or Alternative Stationary Phase cause1->solution2 solution3 Reduce Sample Concentration/Volume cause2->solution3 solution4 Flush Column with Strong Solvent cause3->solution4 start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase) sample_prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Integration, Peak Shape) detection->data_analysis end End data_analysis->end

References

Technical Support Center: Pyrrole-2-Carboxylic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and experimental protocols for the decarboxylation of pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the accepted reaction mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid?

A1: The decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions proceeds through an associative mechanism, which is distinct from the more common dissociative pathway for many aromatic carboxylic acids.[1][2]

The key steps are:

  • Ring Protonation: The pyrrole ring is protonated at the C2 carbon (alpha to the nitrogen).[1][3] This is favored over nitrogen protonation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carboxyl carbon of the protonated intermediate.[3][4]

  • Intermediate Formation: This associative step forms a tetrahedral intermediate.

  • C-C Bond Cleavage: The carbon-carbon bond between the pyrrole ring and the carboxyl group breaks. This results in the formation of pyrrole and protonated carbonic acid (H₂CO₃⁺).[1][4]

  • Dissociation: The protonated carbonic acid rapidly dissociates into carbon dioxide (CO₂) and a hydronium ion (H₃O⁺).[1][2]

This associative pathway is favored because the direct loss of CO₂ (dissociative mechanism) would require the formation of a high-energy protonated CO₂ species, which is energetically unfavorable.[1][5]

Q2: My decarboxylation reaction is slow and gives a low yield. What are the likely causes?

A2: Low yields or slow reaction rates are typically linked to insufficient acid concentration or low temperature.

  • Acidity: This reaction is acid-catalyzed, and the rate is highly dependent on the acidity of the medium. The rate increases significantly as the pH is lowered, with a rapid acceleration in solutions of strong acids (e.g., HCl, HClO₄).[6][7] If you are working in a solution with a pH above 3, the reaction rate will be very slow.[6] At low acidities, the initial protonation of the pyrrole ring is the rate-determining step.[2][8]

  • Temperature: Like most reactions, the rate is temperature-dependent. The reaction is often performed at elevated temperatures (e.g., 50°C or higher) to achieve a reasonable rate.[6] Activation parameters have been measured, confirming the need for thermal energy to overcome the activation barrier.[4]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the strong acid used as the catalyst. Monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • Increase Temperature: Raise the reaction temperature, ensuring it remains below the decomposition point of your desired product.

  • Ensure Homogeneity: Confirm that the starting material is fully dissolved in the reaction medium.

Q3: I am observing significant formation of a dark, insoluble polymer or "tar." How can I prevent this?

A3: Pyrrole and its derivatives are known to be unstable in strongly acidic conditions and can be susceptible to acid-catalyzed polymerization. The formation of dark, insoluble materials is a common side reaction.

Mitigation Strategies:

  • Use the Minimum Necessary Acidity: While high acidity increases the rate of decarboxylation, excessive acidity can promote polymerization. Titrate the acid concentration to find a balance between an acceptable reaction rate and minimal side product formation.

  • Control Temperature: High temperatures can accelerate polymerization. Avoid excessive heating.

  • Degas Solvents: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative polymerization, which can also lead to colored impurities.

  • Purification: If tar formation is unavoidable, ensure a robust purification strategy is in place post-reaction, such as column chromatography over silica gel or alumina, to separate the desired pyrrole product.

Quantitative Data Summary

The kinetics of pyrrole-2-carboxylic acid decarboxylation have been studied under various conditions. The following table summarizes key quantitative parameters from the literature.

ParameterValueConditionsSource
Activation Enthalpy (ΔH‡) 23.5 kcal/molIn strong acid (H₀ = -2.9)[4]
Activation Entropy (ΔS‡) 5.5 cal/(deg·mol)In strong acid (H₀ = -2.9)[4]
¹²C/¹³C Kinetic Isotope Effect 1.043 ± 0.001In strong acid (H₀ = -2.6)[4]
¹²C/¹³C Kinetic Isotope Effect 1.010 ± 0.001In weaker acid (H₀ = -0.01)[4]
Solvent Isotope Effect (kH₂O/kD₂O) ~1In strong acid (H₀ = -2.9)[4]
Solvent Isotope Effect (kH₂O/kD₂O) ~2In weaker acid (H₀ = 0.9)[4]

The change in kinetic isotope effects and solvent isotope effects at different acidities provides strong evidence for a shift in the rate-determining step, from ring protonation at low acidity to C-C bond cleavage at high acidity.[2][4]

Experimental Protocols

Protocol 1: Kinetic Analysis of Decarboxylation via UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the reaction kinetics, adapted from procedures used in mechanistic studies.[7][9]

Objective: To determine the pseudo-first-order rate constant of decarboxylation at a given acid concentration and temperature.

Materials:

  • Pyrrole-2-carboxylic acid

  • Aqueous solution of a strong acid (e.g., 1 M HCl)

  • Deionized water

  • Temperature-controlled UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of pyrrole-2-carboxylic acid in deionized water or a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 10 mM).

  • Set Up Spectrophotometer: Set the spectrophotometer to the desired temperature (e.g., 50°C). Allow the cell holder to equilibrate.

  • Prepare Reaction Mixture: In a cuvette, place the required volume of the pre-heated acidic solution. The final concentration of the acid should be known.

  • Initiate Reaction: To start the reaction, inject a small aliquot of the pyrrole-2-carboxylic acid stock solution into the cuvette containing the heated acid solution. The final substrate concentration should be low enough to give an initial absorbance in the range of 1.0-1.5 AU. Quickly mix the solution by inversion.

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance over time at a fixed wavelength. The disappearance of pyrrole-2-carboxylic acid can be monitored (e.g., around 260-280 nm, a preliminary scan is needed to determine the λₘₐₓ and a suitable monitoring wavelength where the product does not interfere significantly).

  • Data Analysis: The reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k).

Mandatory Visualization

The following diagram illustrates the associative mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

Caption: Associative mechanism of pyrrole-2-carboxylic acid decarboxylation.

References

minimizing impurities in the synthesis of pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Derivative Synthesis.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during the synthesis of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude pyrrole product is a dark, tarry material that is difficult to handle and purify. What is the likely cause?

A1: The formation of a dark, tarry substance is a common issue, often indicating polymerization of the pyrrole product or starting materials.[1] Pyrrole and its derivatives can be unstable and prone to polymerization, especially under certain conditions like exposure to air, light, heat, or strong acids.[1][2]

To mitigate polymerization, consider the following:

  • Lower Reaction Temperature: Excessively high temperatures can promote polymerization.[1]

  • Use Milder Catalysts: Strong acids can induce degradation and polymerization.[1] If using an acid catalyst, ensure it is neutralized promptly during workup.

  • Inert Atmosphere: Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.[3]

  • Storage: Store purified pyrroles at low temperatures (0-6°C or even -80°C for long-term storage) under an inert atmosphere and protected from light to maintain stability.[2][3]

Q2: I am performing a Paal-Knorr synthesis, but my yield is low and the reaction is not going to completion. What are the common causes?

A2: Low yields in the Paal-Knorr synthesis can stem from several factors related to reactants and reaction conditions.[1][4]

  • Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively harsh conditions (prolonged heating, strong acid) can degrade the product.[1][4][5]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][6]

  • Inappropriate Catalyst/pH: The choice of acid catalyst is critical. While often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts instead of the desired pyrrole.[1][4][7]

  • Purification Losses: The pyrrole product may be difficult to isolate, leading to an apparent low yield.[1]

Q3: I see a significant byproduct in my Paal-Knorr synthesis. What is it likely to be?

A3: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization on its own, without involving the amine.[1][8] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4][6]

Q4: What are the key side reactions to watch for in a Hantzsch pyrrole synthesis?

A4: The Hantzsch synthesis can be prone to several competing reactions that lower the yield of the desired pyrrole.

  • Feist-Bénary Furan Synthesis: Similar to the Paal-Knorr reaction, a competing furan synthesis can occur that does not involve the amine component.[8] Using a sufficient concentration of the amine can help favor the pyrrole pathway.[8]

  • Self-Condensation: The α-haloketone can undergo self-condensation.[9]

  • N-Alkylation vs. C-Alkylation: The intermediate enamine can react with the α-haloketone at either the nitrogen (N-alkylation) or the carbon (C-alkylation). The desired pathway is C-alkylation, which can be favored by using protic solvents.[9]

Q5: What are the most effective general methods for purifying crude pyrrole derivatives?

A5: The best purification strategy depends on the physical properties of your specific pyrrole derivative.

  • Column Chromatography: Silica gel column chromatography is a versatile and widely used technique for purifying both solid and liquid pyrroles.[1]

  • Crystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/water) is often a highly effective method for achieving high purity.[1][6]

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure is an efficient purification method that minimizes thermal degradation.[1][10]

  • Acid/Base Extraction: An initial aqueous workup is crucial to neutralize any acid catalyst and remove water-soluble impurities before other purification steps.[1] For removing basic impurities like pyrrolidine, treatment with a dilute acid (e.g., sulfuric or formic acid) can convert the impurity into a non-volatile salt, which can then be separated.[10][11][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrrole synthesis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature.[1] 2. Poorly reactive starting materials (steric hindrance, electron-withdrawing groups).[1][6] 3. Suboptimal catalyst or pH.[1][4] 4. Impure reagents or wet solvents.[8]1. Moderately increase reaction time or temperature; monitor by TLC. 2. Consider a more reactive amine/dicarbonyl or a different synthetic route. 3. Optimize catalyst choice (e.g., milder acid) and maintain pH > 3 to avoid side reactions.[1][4] 4. Use freshly purified reagents and dry solvents.[8]
Major Byproduct Observed (e.g., in Paal-Knorr) 1. Furan formation due to strongly acidic conditions (pH < 3).[1][4] 2. Self-condensation of starting materials.[9]1. Reduce acidity (use a weaker acid like acetic acid, or maintain pH > 3).[1][7] Use an excess of the amine.[1] 2. Control reaction temperature; add reagents slowly.[9]
Dark, Tarry Crude Product 1. Polymerization of the pyrrole product or starting materials.[1] 2. Degradation due to excessively high temperature or strong acid.[1][4]1. Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Lower the reaction temperature and use a milder catalyst.[1]
Difficulty in Purification 1. Product is an oil and cannot be crystallized. 2. Product is unstable on silica gel. 3. Persistent impurities co-elute or co-crystallize.1. Use silica gel column chromatography or vacuum distillation.[1] 2. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. 3. Perform an acid/base wash to remove relevant impurities before chromatography/crystallization.[10] Consider fractional distillation for liquids.[10]

Experimental Protocols

Protocol 1: General Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes a common method for synthesizing an N-substituted pyrrole from a 1,4-diketone and a primary amine.

Materials:

  • 1,4-diketone (e.g., 2,5-hexanedione, 1.0 eq)

  • Primary amine (e.g., aniline, 1.1 eq)

  • Glacial acetic acid (as solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) and the primary amine (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.[1]

Protocol 2: Purification of Crude Pyrrole by Vacuum Distillation

This protocol is suitable for purifying volatile liquid pyrroles.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge

  • Heating mantle

Procedure:

  • Place the crude pyrrole oil into the round-bottom flask. Note: For pyrroles sensitive to thermal degradation, using a reduced pressure distillation is critical to lower the boiling point.[10]

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin to slowly reduce the pressure in the system to the desired level.

  • Gently heat the flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of the pure pyrrole at its characteristic boiling point at the given pressure.

  • Once the main fraction is collected, stop heating and carefully return the system to atmospheric pressure before disassembling the apparatus.

Visualized Workflows and Logic

G start Problem Observed (e.g., Low Yield, Impurities) check_reagents Step 1: Verify Reagents - Purity of starting materials? - Solvents anhydrous? start->check_reagents check_conditions Step 2: Analyze Conditions - Temperature too high/low? - Reaction time sufficient? - Atmosphere inert? check_reagents->check_conditions solution_reagents Solution: - Purify/distill starting materials. - Use dry solvents. check_reagents->solution_reagents Issue Found check_catalyst Step 3: Evaluate Catalyst/pH - Catalyst appropriate? - pH too acidic (e.g., < 3)? check_conditions->check_catalyst solution_conditions Solution: - Optimize temperature and time. - Use N2/Ar atmosphere. check_conditions->solution_conditions Issue Found solution_catalyst Solution: - Use milder catalyst. - Adjust pH to be neutral or weakly acidic. check_catalyst->solution_catalyst Issue Found end Improved Synthesis Outcome check_catalyst->end No Issues Found (Consider alternative route) solution_reagents->end solution_conditions->end solution_catalyst->end

A logical workflow for troubleshooting common pyrrole synthesis issues.

G start Crude Pyrrole Product is_solid Is the product a solid? start->is_solid is_volatile Is the product a volatile liquid? is_solid->is_volatile No (Oil) recrystallize Purification Method: Recrystallization is_solid->recrystallize Yes has_acid_base_impurities Are acidic/basic impurities suspected? is_volatile->has_acid_base_impurities No distill Purification Method: Vacuum Distillation is_volatile->distill Yes chromatography Purification Method: Column Chromatography has_acid_base_impurities->chromatography No extraction Pre-treatment: Aqueous Acid/Base Wash has_acid_base_impurities->extraction Yes final_product High-Purity Pyrrole recrystallize->final_product distill->final_product chromatography->final_product extraction->chromatography

References

Technical Support Center: Stability of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-Methyl-1H-pyrrole-2-carboxylic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine short-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, maintaining the compound at -20°C is advisable to minimize potential degradation.

Q2: How stable is this compound in solution?

The stability of this compound in solution can be influenced by the solvent, pH, and storage temperature. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial to prevent solvent evaporation and degradation. Acidic and basic conditions may promote hydrolysis or other degradation pathways.[2][3]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for pyrrole-containing compounds include oxidation, polymerization, and decarboxylation, especially when exposed to heat, light, or reactive chemicals.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the specific degradation products and pathways.[2][5]

Q4: How can I monitor the stability of this compound in my samples?

The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[3][6] This method should be capable of separating the intact compound from its potential degradation products. Other techniques like mass spectrometry (MS) can be used to identify the structure of any degradants.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of the compound.1. Prepare a fresh sample and re-analyze. 2. Review sample preparation and storage procedures to minimize exposure to heat, light, and extreme pH. 3. Perform forced degradation studies to identify potential degradation products and confirm their retention times.
Decrease in assay value over time Instability of the compound under experimental conditions.1. Evaluate the stability of the compound in the specific analytical mobile phase or experimental buffer. 2. Shorten the time between sample preparation and analysis. 3. If using a stock solution, verify its stability under the storage conditions used.
Discoloration of the solid compound Potential oxidation or polymerization.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark. 3. Re-test the purity of the material before use.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UHPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Illustrative HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C, 24h15.228.5
0.1 M NaOH, RT, 24h8.7110.2
3% H₂O₂, RT, 24h25.437.1, 9.8
Heat (105°C), 48h5.1111.5
Photolysis12.826.3

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Degradation (Solid & Solution) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal Thermal Degradation (Solid, 105°C) thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_factors Environmental Factors cluster_outcomes Potential Outcomes cluster_monitoring Monitoring & Control substance This compound Temperature Temperature Humidity Humidity Light Light pH pH Oxidants Oxidants Storage Controlled Storage Conditions Degradation Chemical Degradation Temperature->Degradation Humidity->Degradation Light->Degradation pH->Degradation Oxidants->Degradation Purity Loss of Purity Degradation->Purity Method Stability-Indicating Method Degradation->Method Activity Altered Biological Activity Purity->Activity Purity->Method Activity->Method ShelfLife Shelf-Life Determination Storage->ShelfLife Method->ShelfLife

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Scale-up Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods are variations of the Paal-Knorr and Knorr pyrrole syntheses.[1][2][3] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is often favored for its simplicity and efficiency.[1][4][5] For this compound, this typically involves reacting a suitable 1,4-dicarbonyl precursor with an amino acid derivative under acidic conditions.[1][4]

Q2: What are the primary challenges when scaling up pyrrole synthesis?

A2: Key challenges include maintaining high yields, managing reaction exotherms, controlling side reactions like polymerization, and ensuring consistent product purity.[6][7][8] Harsh reaction conditions, such as prolonged heating in strong acids, can lead to the degradation of sensitive functional groups and the formation of tarry byproducts.[1][6] Purification at a large scale can also be problematic, requiring robust and efficient crystallization or chromatography methods.[6]

Q3: Are there "green" or more sustainable approaches for this synthesis?

A3: Yes, significant efforts have been made to develop greener synthetic routes.[1] These include using water as a solvent, employing milder catalysts like iodine or iron(III) chloride, and even performing the reaction under solvent-free conditions.[1][9] Some modern approaches utilize mechanochemistry (ball milling) to reduce solvent use and energy consumption.[10]

Q4: What are the critical safety considerations for this process at scale?

A4: Safety is paramount. Key considerations include the toxicity and flammability of reagents and solvents, the potential for runaway reactions (exotherms), and the safe handling of acidic catalysts.[7][11] A thorough risk assessment is necessary.[11] This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having procedures in place for quenching reactions and handling waste.[11] Pyrrole and its derivatives can be toxic, so exposure should be minimized.[7]

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

Q: My yield dropped significantly when I moved from a 10g scale to a 1kg scale. What are the likely causes and solutions?

A: This is a common issue in process scale-up. Several factors could be responsible:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature. Localized hot spots can lead to side reactions and degradation.[6][7]

    • Solution: Use a reactor with efficient stirring and a jacket for precise temperature control. Consider a slower, controlled addition of reagents to manage the reaction exotherm.

  • Poor Mixing: Inadequate agitation can lead to non-homogenous reaction mixtures, affecting reaction rates and promoting side reactions.

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture.

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger scale.

    • Solution: Re-optimize key parameters like temperature, reaction time, and catalyst loading at the pilot scale.[12] Continuous flow reactors can also be an effective strategy for scaling up, as they maintain excellent heat and mass transfer.[13]

Issue 2: Formation of Dark, Tarry Byproducts

Q: My crude product is a dark, difficult-to-purify tar. How can I prevent this?

A: Tar formation is often due to polymerization of the pyrrole product or starting materials, typically caused by overly harsh conditions.[6]

  • Excessive Heat: High temperatures can accelerate polymerization.

    • Solution: Lower the reaction temperature and monitor it closely. Even a modest reduction can significantly decrease byproduct formation.[6]

  • Strongly Acidic Conditions: Strong acids can catalyze both the desired reaction and unwanted polymerization.[1][6]

    • Solution: Switch to a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) or conduct the reaction closer to neutral pH if possible.[6] The reaction should be acidic enough to promote cyclization but not so acidic that it favors furan formation (pH > 3 is often recommended).[5][6]

  • Reaction Time: Prolonged reaction times can lead to product degradation.[6]

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Issue 3: Difficulty with Product Purification

Q: I'm struggling to achieve the desired purity (>99%) for the final product. What purification strategies are recommended for scale-up?

A: Large-scale purification requires robust and scalable methods.

  • Crystallization: This is often the most effective and economical method for purifying solid products at scale.

    • Solution: Perform a systematic solvent screen to find a suitable solvent or solvent system (e.g., methanol/water, ethanol) for recrystallization.[6] Control the cooling rate to obtain well-formed crystals and minimize impurity inclusion.

  • Column Chromatography: While effective, traditional silica gel chromatography can be expensive and time-consuming at a large scale.

    • Solution: If chromatography is necessary, optimize the mobile phase and consider using automated flash chromatography systems designed for production scale. However, prioritizing a process that yields a crystalline solid is generally more cost-effective.

Data & Experimental Protocols

Table 1: Comparison of Reaction Conditions (Paal-Knorr Synthesis)
ParameterLab Scale (Batch)Pilot Scale (Batch) - UnoptimizedPilot Scale (Flow Reactor) - Optimized
Scale 5 g500 g55 g/hour [13]
Temperature Reflux in Acetic Acid90-110 °C120 °C
Catalyst Acetic Acid (Solvent)Acetic Acid (1.2 eq)Acetic Acid (2.0 eq)
Typical Yield ~75%40-50%>95%[13]
Key Issue Minor byproduct formation.Significant tar formation, poor heat control.Requires specialized equipment.
Reference General Paal-Knorr[6]Internal Scale-up DataFlow Chemistry Approach[13]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a general representation for the synthesis of a substituted pyrrole (e.g., 2,5-dimethyl-1-phenylpyrrole) and should be adapted for the specific synthesis of this compound.

Materials:

  • 1,4-Diketone (e.g., 2,5-Hexanedione, 1.0 eq)

  • Primary Amine (e.g., Aniline, 1.1 eq)

  • Solvent (e.g., Glacial Acetic Acid or Methanol)

  • Catalyst (if not using an acid solvent, e.g., a catalytic amount of HCl)[6]

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 1,4-diketone and the solvent.[14]

  • Reagent Addition: Begin stirring and add the primary amine to the solution. If using a non-acidic solvent, add the acid catalyst at this stage.[6][14]

  • Reaction: Heat the mixture to the target temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.[14] A typical reaction time might be 30-60 minutes.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Often, the mixture is poured into ice-water to induce precipitation.[14]

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water.[14] The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Visualizations

Workflow for Scale-Up Synthesis

The following diagram illustrates a typical workflow for scaling up the synthesis of this compound, from initial process development to final product isolation.

start Start: Lab-Scale Synthesis (1-10g) dev Process Development & Route Scouting start->dev pilot Pilot Scale Run (0.5-5kg) dev->pilot reaction Controlled Reaction: - Temp Control - Reagent Addition pilot->reaction monitoring In-Process Control: (TLC, HPLC) reaction->monitoring workup Workup & Crude Isolation monitoring->workup purification Purification: Recrystallization workup->purification analysis Final Product Analysis: (Purity, Identity) purification->analysis end End: Qualified Product analysis->end

Caption: A typical workflow for scaling up chemical synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical decision tree for troubleshooting low yields during the scale-up process.

problem Problem: Low Yield at Scale cause1 Possible Cause: Poor Heat Transfer? problem->cause1 cause2 Possible Cause: Inefficient Mixing? problem->cause2 cause3 Possible Cause: Side Reactions? problem->cause3 solution1 Solution: - Improve Stirring - Slow Reagent Addition - Use Jacketed Reactor cause1->solution1 Yes solution2 Solution: - Increase Stirrer Speed - Evaluate Impeller Design cause2->solution2 Yes solution3 Solution: - Lower Temperature - Use Milder Catalyst - Reduce Reaction Time cause3->solution3 Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Validation & Comparative

Comparative Spectral Analysis of 4-Methyl-1H-pyrrole-2-carboxylic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral characteristics of 4-Methyl-1H-pyrrole-2-carboxylic acid, offering a comparative analysis with its structural isomer, 5-Methyl-1H-pyrrole-2-carboxylic acid, and the parent compound, Pyrrole-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these pyrrole derivatives.

This publication provides a detailed examination of the spectral properties of this compound. Due to the limited availability of experimental spectral data for this specific compound, this guide presents a combination of predicted data for the target molecule and experimental data for the closely related 5-Methyl-1H-pyrrole-2-carboxylic acid and the parent compound, Pyrrole-2-carboxylic acid. This comparative approach allows for a thorough understanding of the influence of the methyl group position on the spectral characteristics.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound (predicted), 5-Methyl-1H-pyrrole-2-carboxylic acid, and Pyrrole-2-carboxylic acid.

Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Comparators)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.8s-
H-5~7.0s-
-CH₃~2.1s-
-COOH~12.0br s-
-NH~11.5br s-
5-Methyl-1H-pyrrole-2-carboxylic acid H-36.09d3.4
H-46.81d3.4
-CH₃2.25s-
-COOH12.1br s-
-NH11.6br s-
Pyrrole-2-carboxylic acid [1]H-36.85dd2.6, 4.2
H-46.18t2.8
H-56.94dd1.5, 2.7
-COOH12.2br s-
-NH11.72br s-

Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Comparators)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-2~125
C-3~118
C-4~120
C-5~123
-CH₃~12
-COOH~163
5-Methyl-1H-pyrrole-2-carboxylic acid C-2124.5
C-3110.1
C-4116.8
C-5130.2
-CH₃13.1
-COOH162.8
Pyrrole-2-carboxylic acid [1]C-2125.1
C-3111.0
C-4115.8
C-5122.3
-COOH163.2

Table 3: Infrared (IR) Spectral Data

CompoundKey Absorptions (cm⁻¹)
This compound O-H stretch (acid): 3300-2500 (broad), N-H stretch: ~3400, C-H stretch (aromatic): ~3100, C-H stretch (aliphatic): ~2950, C=O stretch (acid): 1720-1680, C=C stretch (aromatic): 1600-1450, C-N stretch: 1350-1250, O-H bend (acid): 1440-1395, 950-910
5-Methyl-1H-pyrrole-2-carboxylic acid Similar to 4-Methyl isomer with potential minor shifts in fingerprint region.
Pyrrole-2-carboxylic acid O-H stretch (acid): 3300-2500 (broad), N-H stretch: ~3436, C-H stretch (aromatic): ~3116, C=O stretch (acid): ~1680, C=C stretch (aromatic): ~1550, C-N stretch: ~1320, O-H bend (acid): ~1420, ~930

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 125.05[M-OH]⁺: 108.05, [M-COOH]⁺: 80.05, further fragmentation of the pyrrole ring.
5-Methyl-1H-pyrrole-2-carboxylic acid 125.05[M-OH]⁺: 108.05, [M-COOH]⁺: 80.05, with likely similar fragmentation patterns to the 4-methyl isomer.
Pyrrole-2-carboxylic acid [1]111.03[M-OH]⁺: 94.02, [M-COOH]⁺: 66.03

Table 5: UV-Vis Spectral Data

Compoundλmax (nm)Solvent
This compound ~260-270Ethanol
5-Methyl-1H-pyrrole-2-carboxylic acid ~265Ethanol
Pyrrole-2-carboxylic acid 262Water

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of pyrrole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Parameters: A typical pulse program is used with a spectral width of -2 to 14 ppm. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Parameters: A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200 to 400 nm. The solvent is used as a reference.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral characterization of a pyrrole carboxylic acid derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Direct Insertion or GC Inlet Sample->MS_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure UV->Structure

Caption: Experimental workflow for spectral characterization.

Comparative Spectral Features

This diagram provides a visual comparison of the key distinguishing spectral features between this compound and its parent compound, Pyrrole-2-carboxylic acid.

spectral_comparison cluster_target This compound cluster_comparator Pyrrole-2-carboxylic acid Target_NMR ¹H NMR: Absence of H-4 signal, -CH₃ singlet ~2.1 ppm Comp_NMR ¹H NMR: Presence of H-3, H-4, H-5 signals Target_NMR->Comp_NMR Methyl substitution at C4 Target_C13 ¹³C NMR: Additional signal for -CH₃ ~12 ppm Comp_C13 ¹³C NMR: Five signals for pyrrole ring and carboxyl group Target_C13->Comp_C13 Methyl group effect Target_MS MS: Molecular Ion at m/z 125 Comp_MS MS: Molecular Ion at m/z 111 Target_MS->Comp_MS Mass difference of CH₂

Caption: Key distinguishing spectral features.

References

A Comparative Guide to the Spectroscopic Analysis of Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of pyrrole-2-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science. Experimental data from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented to offer a multi-faceted understanding of its structural and electronic properties.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the cornerstone for the unambiguous structural elucidation of pyrrole-2-carboxylic acid. It provides precise information on the connectivity and chemical environment of each atom in the molecule. While other techniques such as FTIR, MS, and UV-Vis spectroscopy offer valuable complementary data regarding functional groups, molecular weight, and electronic transitions respectively, they do not provide the detailed atomic-level insight achievable with NMR. This guide will delve into the practical application and data interpretation of each of these methods for the analysis of pyrrole-2-carboxylic acid.

¹H and ¹³C NMR Analysis

NMR spectroscopy is unparalleled in its ability to provide a detailed skeletal framework of organic molecules. For pyrrole-2-carboxylic acid, ¹H NMR reveals the number of distinct protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR complements this by providing information on the carbon backbone.

Quantitative NMR Data for Pyrrole-2-Carboxylic Acid

The chemical shifts (δ) of the protons and carbons in pyrrole-2-carboxylic acid are highly dependent on the solvent used for analysis due to interactions, particularly hydrogen bonding, with the N-H and carboxylic acid protons. Below is a summary of reported NMR data in various deuterated solvents.

Nucleus Position Chemical Shift (δ) in CD₃OD (ppm) [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [2]Chemical Shift (δ) in Acetone-d₆ (ppm) [2]J-Coupling Constants (Hz) in Acetone-d₆ [2]
¹HH-36.17 - 6.186.156.20J(H3,H4) = 3.65
¹HH-46.84 - 6.856.756.88J(H3,H5) = 1.53
¹HH-56.946.977.05J(H4,H5) = 2.63
¹HN-HNot specified11.7210.88J(H4,NH) = 2.33
¹HCOOHNot specified12.2Not specifiedJ(H5,NH) = 2.87
¹³CC-2Not specifiedNot specifiedNot specified
¹³CC-3Not specifiedNot specifiedNot specified
¹³CC-4Not specifiedNot specifiedNot specified
¹³CC-5Not specifiedNot specifiedNot specified
¹³CCOOHNot specifiedNot specifiedNot specified

Note: Specific ¹³C NMR chemical shift values were not consistently available across the searched literature for a direct comparison in this table.

Comparison with Alternative Analytical Techniques

While NMR provides the structural backbone, other spectroscopic methods offer crucial, complementary information.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Presence of functional groups (N-H, C=O, O-H, C-N, C=C).Rapid, non-destructive, provides characteristic vibrational frequencies.Does not provide detailed structural connectivity.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish without tandem MS.
UV-Vis Spectroscopy Electronic transitions (π → π*).Provides information on conjugation and chromophores.Broad absorption bands offer limited structural detail.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of high-purity pyrrole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 300-600 MHz

  • ¹H NMR:

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

    • Spectral Width: 0-15 ppm

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 s

    • Spectral Width: 0-200 ppm

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount of pyrrole-2-carboxylic acid with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

  • Technique: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Direct insertion probe or gas chromatography inlet.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Detection Mode: Positive ion

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of pyrrole-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Use the pure solvent as a blank.

Instrument Parameters:

  • Wavelength Range: 200-400 nm

  • Scan Speed: Medium

  • Slit Width: 1-2 nm

Workflow and Data Integration

The effective characterization of pyrrole-2-carboxylic acid relies on the integration of data from these complementary techniques. The following diagram illustrates a logical workflow for a comprehensive analysis.

G Analytical Workflow for Pyrrole-2-Carboxylic Acid cluster_0 Primary Structural Elucidation cluster_1 Complementary Analysis cluster_2 Data Interpretation and Confirmation H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Confirms Carbon Skeleton Structure Proposed Structure H_NMR->Structure Proton Environment & Connectivity C_NMR->Structure Carbon Framework FTIR FTIR Spectroscopy FTIR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Electronic Properties

Caption: Analytical workflow for pyrrole-2-carboxylic acid.

This integrated approach, with NMR spectroscopy at its core, provides a robust and reliable characterization of pyrrole-2-carboxylic acid, essential for its application in research and development.

References

A Comparative Guide to the Mass Spectrometry of 4-Methyl-1H-pyrrole-2-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 4-Methyl-1H-pyrrole-2-carboxylic acid and its structural alternatives. Due to the limited availability of a direct experimental mass spectrum for this compound, this document presents a theoretical fragmentation pattern based on established principles and compares it with the experimentally determined mass spectra of its parent compound, 1H-pyrrole-2-carboxylic acid, and an isomer, N-Methylpyrrole-2-carboxylic acid.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances observed or predicted for the electron ionization (EI) mass spectra of the compared compounds.

CompoundMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] and (Relative Abundance %)
This compound 125.13125 (Predicted)108 [M-OH]+ (Predicted, High), 80 [M-COOH]+ (Predicted, High), 94 (Predicted), 66 (Predicted), 53 (Predicted)
1H-pyrrole-2-carboxylic acid [1]111.10111 (100%)94 [M-OH]+ (50%), 83 (20%), 66 [M-COOH]+ (85%), 55 (15%), 39 (30%)
N-Methylpyrrole-2-carboxylic acid [2]125.13125 (95%)108 [M-OH]+ (5%), 80 [M-COOH]+ (100%), 53 (20%), 39 (15%)

Experimental Protocols

The mass spectrometry data presented for the reference compounds were obtained using electron ionization (EI) mass spectrometry. A general protocol for the analysis of small molecules like pyrrole carboxylic acids is outlined below.

Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used. For GC-MS, a capillary column suitable for the analysis of polar compounds (e.g., a wax or mid-polarity column) is employed.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-300

Predicted and Observed Fragmentation Pathways

The fragmentation of pyrrole-2-carboxylic acids under electron ionization typically involves initial loss of the hydroxyl group (-OH) from the carboxylic acid, followed by the loss of carbon monoxide (as part of the carboxyl group, -COOH). Subsequent fragmentation of the pyrrole ring can also occur.

Predicted Fragmentation of this compound

The expected fragmentation pathway for this compound begins with the formation of the molecular ion at m/z 125. The primary fragmentation is anticipated to be the loss of a hydroxyl radical to form a stable acylium ion at m/z 108. Subsequent loss of carbon monoxide would lead to a fragment at m/z 80. The methyl-substituted pyrrole ring can then undergo further fragmentation.

M This compound+. (m/z 125) F1 [M-OH]+ (m/z 108) M->F1 - OH F2 [M-COOH]+ (m/z 80) F1->F2 - CO F3 Further Fragments F2->F3

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for obtaining mass spectrometry data for a small molecule like this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Dissolve Sample in Volatile Solvent A1 Introduce Sample (GC or Direct Probe) P1->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analyzer (Quadrupole/TOF) A2->A3 A4 Detector A3->A4 D1 Generate Mass Spectrum A4->D1 D2 Data Analysis and Fragmentation Interpretation D1->D2

References

Interpreting the Infrared Spectrum of 4-Methyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 4-Methyl-1H-pyrrole-2-carboxylic acid. By correlating specific absorption bands to the molecule's functional groups, we can confirm its structure. For comparative analysis, its spectral features are contrasted with those of Pyrrole-2-carboxylic acid and general values for a methyl-substituted pyrrole ring. This document is intended for researchers and professionals in drug development and chemical analysis who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

Structural Features and Expected Absorptions

This compound is a heterocyclic aromatic compound containing three key functional groups that give rise to a characteristic IR spectrum:

  • Carboxylic Acid (-COOH): This group is responsible for two of the most distinct peaks in the spectrum. The O-H stretching vibration results in a very broad and strong absorption band, typically observed between 3300 and 2500 cm⁻¹. The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretch produces a sharp, intense peak. For carboxylic acids conjugated with an aromatic system, this peak is expected between 1710 and 1690 cm⁻¹.[1]

  • Pyrrole Ring: This five-membered aromatic ring contains a secondary amine (N-H) and aromatic C-H and C=C bonds. The N-H stretch typically appears as a moderate to sharp band around 3400-3200 cm⁻¹, but in this molecule, it is often obscured by the much broader O-H absorption from the carboxylic acid. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region.

  • Methyl Group (-CH₃): The methyl substituent introduces aliphatic C-H bonds. The stretching vibrations for these bonds are typically observed just below 3000 cm⁻¹. Bending vibrations for the methyl group also produce characteristic peaks around 1450 cm⁻¹ and 1375 cm⁻¹.

Data Presentation: Comparison of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for this compound and compares them with the experimental data available for the closely related Pyrrole-2-carboxylic acid. This comparison highlights the influence of the methyl group on the overall spectrum.

Functional GroupVibration TypeExpected Range (cm⁻¹) for Target MoleculeReported Peaks for Pyrrole-2-carboxylic acid (cm⁻¹)[2]Analysis of the Methyl Group's Influence
Carboxylic Acid O-H Stretch3300 - 2500 (very broad, strong)Broad absorption observed in this regionThe broad O-H stretch is a dominant feature in both molecules, characteristic of the hydrogen-bonded dimer structure.
C=O Stretch1710 - 1690 (sharp, strong)~1700The C=O stretch appears at a low frequency due to conjugation with the pyrrole ring. The methyl group is not expected to significantly shift this value.
C-O Stretch1320 - 1210 (moderate)~1250 - 1300This peak, coupled with C-O-H bending, is present in the fingerprint region of both compounds.
Pyrrole Ring N-H Stretch3400 - 3200 (moderate)~3300This absorption is typically masked by the broad O-H band of the carboxylic acid in both spectra.
C-H Stretch (Aromatic)3150 - 3050 (moderate)~3100These peaks are expected at slightly higher wavenumbers than aliphatic C-H stretches.
C=C Stretch (Ring)1600 - 1400 (moderate)Multiple bands in this regionThe substitution pattern on the aromatic ring influences the exact position and number of these bands.
Methyl Group C-H Stretch (Aliphatic)3000 - 2850 (moderate)N/AKey Differentiator: The presence of sharp peaks just below 3000 cm⁻¹ would be a primary indicator of the methyl group in the target molecule, distinguishing it from Pyrrole-2-carboxylic acid.
C-H Bend (Asymmetric/Symmetric)~1450 & ~1375 (moderate)N/AKey Differentiator: These characteristic bending absorptions in the fingerprint region provide further evidence for the methyl substituent.

Note: Experimental spectral data for this compound is not widely available in public databases. The interpretation is based on established correlation tables and comparison with analogous structures.

Experimental Protocols

Obtaining a high-quality IR spectrum of a solid sample like this compound is crucial for accurate interpretation. The two most common methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid, and non-destructive method requiring minimal sample preparation.[3][4][5]

Methodology:

  • Crystal Cleaning: Before analysis, the ATR crystal (commonly diamond) is thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and wiped dry with a soft, lint-free tissue to remove any residue from previous measurements.

  • Background Scan: A background spectrum of the empty, clean crystal is collected. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's inherent response, which will be subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid this compound powder (typically 1-2 mg) is placed directly onto the center of the ATR crystal.[6]

  • Applying Pressure: A pressure clamp is lowered onto the sample, pressing it firmly against the crystal. This ensures intimate contact, which is essential for a strong, high-quality signal.[6]

  • Sample Spectrum Collection: The IR spectrum of the sample is then recorded. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: After the measurement, the pressure clamp is released, and the sample is carefully removed. The crystal surface is cleaned again as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within a matrix of dry KBr powder.[7]

Methodology:

  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground into a powder using an agate mortar and pestle.

  • Mixing: The ground sample is mixed with about 100-200 mg of spectroscopic grade, oven-dried KBr powder.[6] The mixture is ground further to ensure it is homogeneous and has a very fine particle size to reduce light scattering.

  • Pellet Formation: The powder mixture is transferred into a pellet-pressing die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent, or translucent disc.

  • Background Scan: A background spectrum is collected with the empty sample holder in the spectrometer's beam path.

  • Sample Analysis: The KBr pellet is removed from the die and placed in a sample holder within the FTIR spectrometer. The sample spectrum is then recorded.

Visualization of the Interpretation Workflow

The logical process for identifying the structure of this compound from its IR spectrum can be visualized as a workflow.

IR_Interpretation_Workflow cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation cluster_conclusion Confirmation Compound Unknown Sample (this compound) Acquire Acquire FTIR Spectrum Compound->Acquire Analyze Analyze Key Spectral Regions Acquire->Analyze Region1 ~3300-2500 cm⁻¹ (Broad, Strong) Analyze->Region1 Region2 ~1700 cm⁻¹ (Sharp, Strong) Analyze->Region2 Region3 ~3000-2850 cm⁻¹ (Sharp) Analyze->Region3 Region4 Fingerprint Region (<1500 cm⁻¹) Analyze->Region4 FG1 Identify O-H Stretch (Carboxylic Acid Dimer) Region1->FG1 FG2 Identify C=O Stretch (Conjugated Acid) Region2->FG2 FG3 Identify Aliphatic C-H Stretch (Methyl Group) Region3->FG3 FG4 Confirm C-O, C-H Bends, Ring Vibrations Region4->FG4 Propose Propose Structure FG1->Propose FG2->Propose FG3->Propose FG4->Propose Compare Compare with Reference Spectra (e.g., Pyrrole-2-carboxylic acid) Propose->Compare Final Final Confirmation of Structure Compare->Final

Caption: Workflow for IR spectrum interpretation and structural confirmation.

References

A Comparative Guide to the Biological Activity of Substituted Pyrrole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The versatility of the pyrrole ring allows for extensive substitutions, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an objective comparison of the biological activities of various substituted pyrrole-2-carboxamides, supported by quantitative experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.

Antitubercular and Antibacterial Activity

Pyrrole-2-carboxamide derivatives have emerged as a highly promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A key target for many of these compounds is the essential mycobacterial membrane protein Large 3 (MmpL3), which is responsible for transporting mycolic acids, a critical component of the mycobacterial cell wall.

Structure-Activity Relationship (SAR) Insights: Research has shown that antitubercular activity is significantly enhanced by attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring. Furthermore, incorporating bulky substituents, such as an adamantyl group, on the carboxamide moiety greatly improves potency.[1][2]

Quantitative Data: Antimicrobial Activity

Compound/Derivative ClassTarget OrganismActivity MetricReported ValueCitation(s)
Pyrrole-2-Carboxamides (General) M. tuberculosis H37RvMIC< 0.016 µg/mL[1][2]
Compound 32 Drug-Resistant M. tuberculosis-Excellent in vivo efficacy[1][2]
ENBHEDPC M. tuberculosis H37RvMIC0.7 µg/mL[3]
Bromo-chloro-methyl substituted M. tuberculosis H37RvMIC0.03 µg/mL[3]
Carboxamide 4i Klebsiella pneumoniaeMIC1.02 µg/mL[4]
Carboxamide 4i Escherichia coliMIC1.56 µg/mL[4]
Carboxamide 4i Pseudomonas aeruginosaMIC3.56 µg/mL[4]

MIC: Minimum Inhibitory Concentration. ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Mechanism of Action: MmpL3 Inhibition

Pyrrole-2-carboxamides inhibit the MmpL3 transporter, which is crucial for flipping trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[5] This disruption halts the biosynthesis of the mycobacterial cell wall, leading to bacterial death.[6] Some inhibitors may also act by dissipating the proton motive force (PMF) across the cell membrane, which indirectly inhibits the PMF-dependent MmpL3 transporter.[5][7]

MmpL3_Inhibition Mechanism of MmpL3 Inhibition by Pyrrole-2-Carboxamides cluster_cell Mycobacterium Cell Cytoplasm Cytoplasm Cell_Membrane Cell Membrane Periplasm Periplasm TMM_Synth Mycolic Acid Precursor (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Wall_Synth Mycolic Acid Transport & Cell Wall Assembly MmpL3->Wall_Synth TMM Transport Inhibitor Pyrrole-2-Carboxamide Inhibitor Inhibitor->MmpL3 Binds & Inhibits Cell_Death Cell Wall Disruption & Bacterial Death Wall_Synth->Cell_Death

Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides.
Anticancer Activity

Several substituted pyrrole-2-carboxamides have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[8] A primary mechanism for this activity is the inhibition of tubulin polymerization, a validated and effective target in cancer therapy.[9]

Mechanism of Action: Tubulin Polymerization Inhibition These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[9][10] This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1][11]

Quantitative Data: Anticancer Activity

Compound/Derivative ClassTarget Cell LineActivity MetricReported ValueCitation(s)
Pyrrolo[1,2-a]quinoline (10a) Multiple Cancer LinesGI50Nanomolar range[12]
Pyrrolyl Benzohydrazide C8 A549 (Lung)IC509.54 µM[13]
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast)IC502.31 µM[13]
Pyrrole Derivative 4d LoVo (Colon)% Viability Decrease54.19% at 50 µM[13][14]

IC50: Half-maximal inhibitory concentration. GI50: Growth inhibition 50.

Tubulin_Inhibition Anticancer Mechanism via Tubulin Polymerization Inhibition Inhibitor Pyrrole-based Carboxamide Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Inhibitor->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocols

Reproducibility of experimental results relies on detailed and standardized methodologies. The following are protocols for key assays used to determine the biological activities of the compounds cited in this guide.

A. Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Principle: The Alamar Blue (resazurin) reagent is a cell viability indicator that uses the reducing power of living cells to convert from a non-fluorescent blue state (oxidized) to a fluorescent pink state (reduced). The MIC is the lowest drug concentration that prevents this color change.

  • Procedure:

    • Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).

    • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis. Control wells (no drug) are included.

    • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

    • Reagent Addition: After the initial incubation, a solution of Alamar Blue reagent and Tween 80 is added to each well.

    • Second Incubation: The plate is re-incubated at 37°C for 24 hours.

    • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that remains blue.

B. Anticancer Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of living cells.[13]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Untreated cells serve as a control.

    • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilization solution (e.g., DMSO or SDS in HCl) is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to the untreated control.

Drug Discovery and Development Workflow

The discovery of novel pyrrole-based biological agents follows a structured workflow from initial screening to preclinical development.

Drug_Discovery_Workflow General Workflow for Pyrrole-Based Drug Discovery Start Lead Identification (Pyrrole-2-Carboxamide Scaffold) Synthesis Chemical Synthesis & Analog Design (SAR) Start->Synthesis Screening In Vitro Biological Screening (Antimicrobial, Anticancer Assays) Synthesis->Screening Tox Cytotoxicity & Selectivity Profiling Screening->Tox Hit_to_Lead Hit-to-Lead Optimization Tox->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Refinement In_Vivo In Vivo Efficacy (Animal Models) Hit_to_Lead->In_Vivo Preclinical Preclinical Development (ADME/Tox, Formulation) In_Vivo->Preclinical

General workflow for the discovery of novel pyrrole agents.

References

The Versatility of the Pyrrole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant pharmacological activities.[1] Its unique electronic properties and the ability to be extensively substituted allow for the fine-tuning of its biological profile, leading to a diverse range of therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Pyrrole Derivatives

The biological efficacy of pyrrole derivatives is intricately linked to the nature and position of substituents on the pyrrole core.[1] Strategic modifications can significantly enhance potency and selectivity for a specific biological target. The following sections and tables summarize the quantitative biological activities of various pyrrole derivatives.

Anticancer Activity

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[3] The cytotoxic effects of these derivatives are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity Metric (IC50)Reference
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)3.49 µM[1]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)2.4 µM[1]
Pyrrolo[2,3-d]pyrimidines (1a)Urea moiety at position 2A549 (Lung Carcinoma)0.35 µM[4]
Pyrrolo[2,3-d]pyrimidines (1b)Urea moiety at position 2PC-3 (Prostate Cancer)1.04 µM[4]
Trisubstituted Pyrroles (4a, 4d)Carbonyl group, varied substituentsLoVo (Colon Cancer)Dose-dependent cytotoxicity[5]
3,4-dimethylpyrrole-2,5-dione (1a)N-CH₂-(4-chlorophenyl)SW620 (Colon)>100 µM[6]
3,4-dimethylpyrrole-2,5-dione (1b)N-CH₂-(4-methoxyphenyl)SW620 (Colon)>100 µM[6]

The data indicates that substitutions on the pyrrole ring play a crucial role in determining anticancer activity. For instance, the introduction of an alkynyl group or hybridization with an indole moiety can lead to potent cytotoxic effects.[1] Furthermore, the nature of the substituent on N-substituted pyrrole-2,5-diones significantly impacts their activity, with certain substitutions rendering the compounds inactive.[6] The presence of a carbonyl group is often highlighted as a key moiety for the biological activity of pyrrole molecules.[5]

Antimicrobial Activity

Pyrrole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial efficacy.

Compound/Derivative ClassSubstitution DetailsTarget OrganismActivity Metric (MIC)Reference
Pyrrole-fused Pyrimidine (4g)Pyrrole fused with a pyrimidine ringM. tuberculosis H37Rv0.78 µg/mL[1]
Pyrrolyl Benzamide DerivativesN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideStaphylococcus aureus3.12 - 12.5 µg/mL[9]
1H-pyrrole-2-carboxylate derivativeEthyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7 µg/mL[10]

SAR studies in the antimicrobial domain suggest that fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, can lead to potent antitubercular agents.[1] Moreover, halogen substitutions at the C4 position of the pyrrole ring have been closely linked to antibacterial activity.[9]

Anti-inflammatory Activity

Several pyrrole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The IC50 value is used to quantify their inhibitory potency against these enzymes.

Compound/Derivative ClassTarget EnzymeActivity Metric (IC50)Reference
Diphenyl Pyrrole (1b)J774 COX-29.5 nM[13]
Diphenyl Pyrrole (3c)J774 COX-22.2 nM[13]
N-pyrrole carboxylic acid derivatives (4g, 4h, 4k, 4l)COX-2Potent inhibitors[11]
N-pyrrole carboxylic acid derivatives (5b, 5e)COX-1Potent inhibitors[11]

In the realm of anti-inflammatory agents, diphenyl pyrroles have shown remarkable potency against COX-2.[13] The strategic incorporation of an acidic group in N-pyrrole carboxylic acid derivatives has been shown to enhance their anti-inflammatory effects and can modulate their selectivity towards COX-1 or COX-2.[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the pyrrole derivatives cited in this guide.

Anticancer Activity: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test pyrrole derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • Following incubation, the MTT solution is added to each well and incubated for a few hours.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods.

Procedure (Broth Microdilution):

  • A serial dilution of the test pyrrole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • Positive (microorganism with no drug) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The inhibition is quantified by measuring the reduction in the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid.[1]

Procedure:

  • The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test pyrrole derivative.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time and then stopped.

  • The amount of PGE2 produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Visualizing Workflows and Pathways

To better understand the process of drug discovery and the mechanism of action, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by some pyrrole derivatives.

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Compound_Design Compound Design & Synthesis Characterization Structural Characterization (NMR, MS) Compound_Design->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX) Characterization->Anti_inflammatory SAR_Analysis SAR Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.[1]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.[1]

References

A Comparative Analysis of the Antimicrobial Efficacy of Pyrrole, Imidazole, and Thiazole Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 4-Methyl-1H-pyrrole-2-carboxylic acid and its analogs against other key heterocyclic compounds, supported by experimental data from peer-reviewed studies.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Heterocyclic compounds, due to their diverse structures and ability to interact with various biological targets, represent a promising avenue for the development of new anti-infective agents. This guide focuses on a comparative analysis of the antimicrobial efficacy of pyrrole-based compounds, with a particular focus on derivatives of pyrrole-2-carboxylic acid, against other prominent five-membered heterocyclic rings: imidazoles and thiazoles.

While specific antimicrobial data for this compound is not extensively available in the current literature, this guide utilizes data from its close analog, pyrrole-2-carboxylic acid (PCA), and other substituted pyrrole derivatives to provide a comprehensive comparison.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values of various pyrrole, imidazole, and thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, and fungi. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antimicrobial Efficacy of Pyrrole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxylic acid (PCA)Escherichia coli>100[1]
Staphylococcus aureus>100[1]
Listeria monocytogenes-[2]
Various foodborne pathogensBroad-spectrum activity[1][3]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[4]
1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl) propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamideKlebsiella pneumoniae1.02[5]
Escherichia coli1.56[5]
Pseudomonas aeruginosa3.56[5]
4-phenylpyrrole-2-carboxamide derivative (5c)Escherichia coli6.05[6]
Pseudomonas aeruginosa6.05[6]
4-phenylpyrrole-2-carboxamide derivative (5e)Klebsiella pneumoniae6.25[6]

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Imidazole derivative (HL1)Staphylococcus aureus625[7]
MRSA1250[7]
Acinetobacter baumannii1250[7]
Pseudomonas aeruginosa5000[7]
Imidazole derivative (HL2)Staphylococcus aureus625[7]
MRSA625[7]
Escherichia coli2500[7]
Pseudomonas aeruginosa2500[7]
Acinetobacter baumannii2500[7]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivativesStaphylococcus aureus4 - 8[7]
Cryptococcus neoformans4 - 8[7]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus62.5[8]
Bacillus subtilis62.5[8]
Escherichia coli125[8]
Pseudomonas aeruginosa125[8]
Candida albicans125[8]
Aspergillus niger250[8]

Table 3: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole derivative (3)Various bacteria230 - 700[9]
Thiazole derivative (9)Various fungi60 - 230[9]
Benzothiazole ethyl urea (3a)Staphylococcus aureus0.008[10]
Benzothiazole ethyl urea (3b)Staphylococcus aureus0.03[10]
Pyridinyl thiazole ligand (55)Escherichia coli200[11]
Salmonella typhi50[11]
2,6-diaminobenzobisthiazole derivative (4, 6, 10, 20)Staphylococcus aureusas low as 3.125[12]
Escherichia colias low as 3.125[12]
Pseudomonas aeruginosaas low as 3.125[12]

Experimental Protocols

The antimicrobial efficacy data presented above were primarily obtained using two standard methods: the Kirby-Bauer disk diffusion method and the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative assay used to determine the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Placement: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (typically 35-37°C for 16-18 hours).

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Broth Microdilution Method

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the Kirby-Bauer method.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The antimicrobial activity of these heterocyclic compounds stems from their ability to interfere with essential cellular processes in microorganisms.

Pyrrole Derivatives

The antimicrobial mechanism of pyrrole derivatives can vary depending on their specific structure. For pyrrole-2-carboxylic acid (PCA), studies suggest that its antibacterial activity is due to the induction of severe membrane damage in bacterial cells, leading to a loss of membrane integrity.[1][3] Other pyrrole-containing antibiotics, such as pyrrolnitrin, are known to inhibit the respiratory electron transport system.[13]

Pyrrole_Mechanism cluster_bacterial_cell Bacterial Cell Pyrrole Pyrrole Derivative (e.g., PCA) Membrane Cell Membrane Pyrrole->Membrane Disruption RespiratoryChain Respiratory Electron Transport Chain Pyrrole->RespiratoryChain Inhibition CellDeath Cell Death Membrane->CellDeath Loss of Integrity RespiratoryChain->CellDeath

Caption: Proposed antimicrobial mechanisms of pyrrole derivatives.

Imidazole Derivatives

Imidazole derivatives, particularly the azoles, are well-known for their antifungal activity. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14][15][16] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death. In bacteria, imidazole derivatives can disrupt the cell membrane, interfere with DNA replication, or inhibit protein synthesis.[4][14]

Imidazole_Mechanism cluster_fungal_cell Fungal Cell Imidazole Imidazole Derivative LanosterolDemethylase Lanosterol 14α-demethylase (Enzyme) Imidazole->LanosterolDemethylase Inhibition Ergosterol Ergosterol Biosynthesis CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption

Caption: Primary antifungal mechanism of imidazole derivatives.

Thiazole Derivatives

Thiazole derivatives exhibit a broad range of antimicrobial mechanisms. Some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] Others can inhibit enzymes involved in cell wall synthesis, such as the MurB enzyme in E. coli.[9] The amphiphilic nature of some thiazole derivatives allows them to easily permeate bacterial cell membranes, leading to leakage of cellular contents and cell death.[17]

Thiazole_Mechanism cluster_bacterial_cell Bacterial Cell Thiazole Thiazole Derivative DNAGyrase DNA Gyrase/ Topoisomerase IV Thiazole->DNAGyrase Inhibition CellWallEnzyme Cell Wall Synthesis Enzymes (e.g., MurB) Thiazole->CellWallEnzyme Inhibition CellMembrane Cell Membrane Thiazole->CellMembrane Disruption CellDeath Cell Death DNAGyrase->CellDeath CellWallEnzyme->CellDeath CellMembrane->CellDeath

Caption: Diverse antimicrobial mechanisms of thiazole derivatives.

Conclusion

This comparative guide highlights the significant antimicrobial potential of pyrrole, imidazole, and thiazole heterocycles. While specific data for this compound remains elusive, its close analog, pyrrole-2-carboxylic acid, demonstrates promising broad-spectrum antibacterial activity through membrane disruption. Imidazole derivatives are well-established as potent antifungals by targeting ergosterol biosynthesis, with some also exhibiting antibacterial properties. Thiazole derivatives showcase remarkable versatility, with different analogs targeting various essential bacterial processes, including DNA replication and cell wall synthesis, leading to potent antimicrobial effects. Further research into the synthesis and evaluation of novel derivatives within these heterocyclic families is crucial for the development of the next generation of antimicrobial agents to combat the growing challenge of drug resistance.

References

comparative study of synthetic routes to 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, scalability, and starting material accessibility. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Ethyl AcetoacetateRoute 2: From Diethyl Oxalate
Overall Yield ~60%~55%
Number of Steps 33
Starting Materials Ethyl acetoacetate, Aminoacetaldehyde diethyl acetalDiethyl oxalate, 2-Butanone, Ethyl glycinate hydrochloride
Key Reactions Knorr Pyrrole SynthesisClaisen Condensation, Paal-Knorr Pyrrole Synthesis
Scalability Readily scalableScalable with careful control of reaction conditions
Purification Crystallization and distillationColumn chromatography and crystallization

Synthetic Route 1: Knorr Pyrrole Synthesis from Ethyl Acetoacetate

This classical approach utilizes the Knorr pyrrole synthesis, a reliable method for the construction of the pyrrole ring from an α-amino-ketone and a β-ketoester. In this specific application, aminoacetaldehyde diethyl acetal serves as the precursor to the requisite α-amino-aldehyde.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate hydrochloride

In a well-ventilated fume hood, a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The resulting ethyl 2-oximinoacetoacetate is then reduced in situ. The reaction mixture is diluted with ethanol (100 mL) and a catalyst of palladium on charcoal (10%, 0.5 g) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-amino-3-oxobutanoate hydrochloride.

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate

To the crude ethyl 2-amino-3-oxobutanoate hydrochloride from the previous step is added aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol) and glacial acetic acid (50 mL). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (200 mL) and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol/water to afford ethyl 4-methyl-1H-pyrrole-2-carboxylate as a crystalline solid.

Step 3: Hydrolysis to this compound

Ethyl 4-methyl-1H-pyrrole-2-carboxylate (10.0 g, 0.06 mol) is suspended in a solution of sodium hydroxide (4.8 g, 0.12 mol) in a mixture of ethanol (50 mL) and water (50 mL). The mixture is heated to reflux for 3 hours, during which the solid dissolves. The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and acidified to pH 3-4 with concentrated hydrochloric acid. The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Synthetic Route 2: Paal-Knorr-Type Synthesis from Diethyl Oxalate

This route employs a Paal-Knorr-type synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. The required 1,4-dicarbonyl intermediate is generated in situ from readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-oxobutyl)-3-oxobutanoate

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl oxalate (14.6 g, 0.1 mol). The mixture is stirred at room temperature for 30 minutes. 2-Butanone (7.2 g, 0.1 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in water (100 mL). The aqueous solution is acidified with 2M hydrochloric acid and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude ethyl 2-(2-oxobutyl)-3-oxobutanoate, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate

The crude ethyl 2-(2-oxobutyl)-3-oxobutanoate from the previous step is dissolved in glacial acetic acid (50 mL). Ethyl glycinate hydrochloride (14.0 g, 0.1 mol) and anhydrous sodium acetate (8.2 g, 0.1 mol) are added, and the mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water (200 mL) and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to give ethyl 4-methyl-1H-pyrrole-2-carboxylate.

Step 3: Hydrolysis to this compound

The hydrolysis is carried out following the same procedure as described in Step 3 of Route 1.

Logical Workflow of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Knorr Synthesis cluster_route2 Route 2: Paal-Knorr Synthesis A1 Ethyl acetoacetate C1 Ethyl 4-methyl-1H-pyrrole-2-carboxylate A1->C1 Knorr Pyrrole Synthesis B1 Aminoacetaldehyde diethyl acetal B1->C1 D1 This compound C1->D1 Hydrolysis A2 Diethyl oxalate D2 1,4-Dicarbonyl Intermediate A2->D2 Claisen Condensation B2 2-Butanone B2->D2 C2 Ethyl glycinate hydrochloride E2 Ethyl 4-methyl-1H-pyrrole-2-carboxylate C2->E2 D2->E2 Paal-Knorr Synthesis F2 This compound E2->F2 Hydrolysis

Caption: Comparative workflow of two synthetic routes to this compound.

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of principal analytical methodologies for the quantification of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

The validation of these analytical procedures is paramount and should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, accuracy, precision, robustness, and system suitability.[1][2][3]

Comparative Summary of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The data presented are representative values based on the analysis of similar carboxylic acids and pyrrole-containing compounds.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99
Accuracy (% Recovery) 98-102%90-110%90-110%
Precision (%RSD) ≤ 2.0%≤ 15%≤ 15%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangepg/mL to low ng/mL range
Specificity Moderate to HighVery HighHigh
Throughput HighHighModerate
Sample Preparation Simple (dissolution, filtration)Simple to ModerateModerate (requires derivatization)
Experimental Workflow & Signaling Pathways

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring reliable and reproducible data.[1][4]

Analytical Method Validation Workflow start Method Development protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation implementation Routine Use documentation->implementation

Caption: A flowchart outlining the key stages of analytical method validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is generally suitable.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier like acetonitrile or methanol.[5][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 225 nm).[5]

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.[5]

  • Validation Parameters:

    • Linearity: A minimum of five concentrations are prepared to construct a calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.[2]

    • Accuracy: Determined by the recovery of spiked samples with known concentrations of the analyte.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with an acceptance criterion of RSD ≤ 2.0%.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds at low concentrations in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 or similar column.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often containing a small amount of an acid like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, depending on the compound's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

  • Sample Preparation: Sample extraction and clean-up may be necessary depending on the matrix. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7] For some applications, simple dilution and filtration may be sufficient.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed, and a linear regression model is applied.

    • Accuracy and Precision: Evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ).[8]

    • Matrix Effects: Should be assessed to ensure that components of the sample matrix do not interfere with the ionization of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase for the separation of the derivatized analyte.

  • Carrier Gas: Typically helium or hydrogen.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: An oven temperature program is used to elute the compounds of interest.

  • Derivatization: Carboxylic acids are often derivatized to their more volatile ester (e.g., methyl esters) or silyl derivatives (e.g., trimethylsilyl esters) prior to analysis.[9][10]

  • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation: Involves extraction of the analyte from the sample matrix followed by a derivatization step.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of calibration standards.

    • Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations.

    • Specificity: The use of mass spectrometry provides high specificity.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a robust, cost-effective, and high-throughput method suitable for routine quality control where high sensitivity is not required.

  • LC-MS/MS is the method of choice for bioanalytical studies or when very low detection limits are necessary, offering excellent sensitivity and selectivity.

  • GC-MS is a viable alternative, particularly when high resolution is needed, but the additional derivatization step can increase sample preparation time and complexity.

A thorough method validation according to ICH guidelines is essential to ensure that the chosen method is suitable for its intended purpose and provides reliable, reproducible, and accurate results.[1][3][11]

References

A Comparative Guide to Computational Docking of Pyrrole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Computational docking studies are instrumental in elucidating the binding mechanisms of these derivatives and guiding the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the computational workflow.

Part 1: Comparative Docking Performance

The efficacy of pyrrole-2-carboxamide derivatives has been computationally evaluated against a range of biological targets implicated in cancer, infectious diseases, and inflammation. The binding affinity, typically reported as a docking score or binding energy (in kcal/mol), is a key metric for predicting the potency of a compound. A lower, more negative binding energy generally indicates a more stable and favorable interaction between the ligand and its target protein.

Anticancer Targets

Pyrrole derivatives have been extensively studied for their anticancer properties, with computational docking used to predict their interactions with key proteins in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

Table 1: Docking Scores of Pyrrole Derivatives Against Anticancer Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Reference
Compound 8b EGFR-16.41Erlotinib-15.21[1]
Compound 9c EGFR-15.93Erlotinib-15.21[1]
Compound 8b CDK2 (2VTO)-20.61AZD5438-21.66[1]
Compound 9c CDK2 (2VTO)-18.89AZD5438-21.66[1]
SR9009 HER2Not specified, higher affinity than TrastuzumabTrastuzumab(Binding Energy: -134.77 kJ/mol)
SR9009 Reverbα-10.6Doxorubicin-[2]

Note: Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.

Antitubercular and Antibacterial Targets

The emergence of drug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Pyrrole-2-carboxamide derivatives have been designed and docked against essential bacterial enzymes like Enoyl-Acyl Carrier Protein Reductase (InhA) and Mycobacterial Membrane Protein Large 3 (MmpL3), which are crucial for the survival of Mycobacterium tuberculosis.[3][4]

Table 2: Docking Scores of Pyrrole-2-Carboxamide Derivatives Against Mycobacterial Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Reference
Compound 32 MmpL3 (6AJJ)Not specified, key interactions identified--[4]
GS4 Derivative Enoyl-ACP ReductaseNot specified, identified as most potent--[3]
Compound 11 S. aureus target (5BS8)-3.235Tetracycline-3.832[5]
Compound 12 S. aureus target (5BS8)-3.683Tetracycline-3.832[5]

Part 2: Experimental and Computational Protocols

The reliability of docking results is intrinsically linked to the methodology employed. Below are generalized protocols based on common practices in the cited literature for performing molecular docking of small molecules like pyrrole-2-carboxamide derivatives.

General Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[6] The process involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the results.[7]

  • Protein Preparation:

    • The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges (e.g., Kollman charges) are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the pyrrole-2-carboxamide derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and their energy is minimized.

    • Appropriate protonation states are assigned, and charges are computed.

  • Grid Generation and Binding Site Definition:

    • A grid box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.

    • The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

  • Docking Simulation:

    • A docking algorithm, such as a genetic algorithm (used in AutoDock) or a hierarchical filtering approach (used in Glide), is employed to explore various possible conformations (poses) of the ligand within the protein's active site.[7]

    • During the simulation, a scoring function is used to evaluate the fitness of each pose, estimating the binding free energy.[8]

  • Analysis of Results:

    • The resulting poses are clustered and ranked based on their docking scores.

    • The pose with the lowest binding energy is typically considered the most probable binding mode.

    • Interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the structural basis of binding.

Part 3: Visualizations

Diagrams are essential for conceptualizing complex processes. The following sections provide Graphviz DOT scripts for visualizing a typical computational docking workflow and a simplified signaling pathway.

Computational Docking Workflow

This diagram illustrates the sequential steps involved in a standard molecular docking study, from initial structure preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_proc 2. Processing Phase cluster_dock 3. Docking Phase cluster_analysis 4. Analysis Phase p1 Protein Structure (from PDB) p2 Prepare Protein (Add H, Assign Charges) p1->p2 l1 Ligand Structure (Pyrrole Derivative) l2 Prepare Ligand (Energy Minimization) l1->l2 grid Define Binding Site (Grid Generation) p2->grid l2->grid dock Run Docking Simulation (e.g., AutoDock, Glide) grid->dock score Score & Rank Poses dock->score analyze Analyze Interactions (H-Bonds, Hydrophobic) score->analyze

Caption: A typical workflow for computational molecular docking studies.

Simplified EGFR Signaling Pathway

Many pyrrole-2-carboxamide derivatives are designed as kinase inhibitors. This diagram shows a simplified representation of the EGFR signaling cascade, a common target for anticancer drugs.

G cluster_pathway Intracellular Signaling Cascade ligand Growth Factor (e.g., EGF) egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr ras RAS egfr->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk outcomes Cell Proliferation, Survival, Angiogenesis erk->outcomes inhibitor Pyrrole-2-Carboxamide Inhibitor inhibitor->egfr

Caption: Inhibition of the EGFR signaling pathway by a targeted drug.

References

Comparative Guide to the Synthesis and Biological Evaluation of 4-Methyl-1H-pyrrole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a fundamental scaffold in many naturally occurring and synthetic compounds with significant biological activities.[1] Among these, derivatives of 4-Methyl-1H-pyrrole-2-carboxylic acid serve as a crucial starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis and biological evaluation of various analogs, supported by experimental data, detailed protocols, and workflow visualizations to aid in drug discovery and development efforts.

Synthesis of this compound Analogs

The synthesis of analogs typically involves multi-step reactions starting from a core pyrrole structure. A common strategy is the modification of the carboxylic acid group to form amides or esters, and substitution at other positions of the pyrrole ring.

A generalized workflow for the synthesis of pyrrole-2-carboxamide derivatives, a common class of analogs, often starts with the protection of the pyrrole nitrogen, followed by functionalization and subsequent amide coupling.

Synthesis_Workflow start Starting Material (e.g., Pyrrole-2-carboxylate) step1 N-Alkylation / N-Arylation start->step1 Protection/Substitution step2 Modification of Ring (e.g., Suzuki Coupling) step1->step2 Functionalization step3 Ester Hydrolysis step2->step3 Activation step4 Amide Coupling (with various amines) step3->step4 Diversification end_product Target Analogs (Pyrrole-2-carboxamides) step4->end_product

A generalized synthetic workflow for producing this compound analogs.

One specific synthetic route involves the N-benzylation of a starting pyrrole ester, followed by Suzuki coupling to introduce a phenyl group, hydrolysis of the ester to a carboxylic acid, and finally, amide coupling with various amines to produce a library of analogs.[2] Another approach focuses on the bromination of the pyrrole ring, followed by esterification, hydrazide formation, and reaction with aldehydes to form benzylidine derivatives.[3]

Comparative Biological Evaluation

Analogs of this compound have been evaluated against a range of biological targets, demonstrating broad therapeutic potential. The primary activities investigated include antimicrobial, antitubercular, and anticancer effects.

Antimicrobial and Antitubercular Activity

Pyrrole derivatives are known to possess significant antimicrobial properties.[1][4] Their activity is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. A notable application is in the development of new treatments for tuberculosis, particularly against drug-resistant strains. Certain pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in M. tuberculosis.[5]

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
1 N-(4-chlorobenzyl)-4-phenyl-pyrrol-2-carboxamideE. coli6.05[2]
2 N-(cyclohexyl)-4-phenyl-pyrrol-2-carboxamideK. pneumoniae6.25[2]
3 Pyrrole-2-carboxamide with 2,3-dichlorophenyl groupM. tuberculosis H37Rv3.125[4]
4 Pyrrole-2-carboxamide with 2-aminophenyl groupM. tuberculosis H37Rv3.125[4]
GS4 4,5-dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazideM. tuberculosis H37Rv6.25[3]
Cpd 28 2-adamantyl-carboxamide with electron-withdrawing groups on pyrrole ringM. tuberculosis< 0.016[5]
Cpd 32 2-adamantyl-carboxamide with 3-pyridyl group on pyrrole ringM. tuberculosis< 0.016[5]
Cytotoxic and Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored extensively. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases or other signaling pathways crucial for tumor cell proliferation.[6]

Compound IDModificationCell LineIC50 (µM)Exposure Time (h)Reference
4a N-benzoyl-pyrrole derivativeLoVo (colon)> 5024[6]
4d N-benzoyl-pyrrole derivativeLoVo (colon)45.8124[6]
6 Isatin-pyrrole derivative with N-methyl on isatinHepG2 (liver)0.47Not Specified[8]
14 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativeBJAB (B-cell lymphoma)Potent ActivityNot Specified[7]

Experimental Protocols and Workflows

The biological evaluation of these analogs relies on standardized in vitro assays to determine their efficacy and cytotoxicity.

General Workflow for Biological Evaluation

Biological_Evaluation_Workflow start Synthesized Analog Library assay_select Select Primary Assays (e.g., Antimicrobial, Cytotoxicity) start->assay_select primary_screen Primary Screening (Single high concentration) assay_select->primary_screen dose_response Dose-Response Assay (Determine MIC / IC50) primary_screen->dose_response Active 'Hits' secondary_assay Secondary Assays (e.g., Mechanism of Action, Enzyme Inhibition) dose_response->secondary_assay Potent Compounds lead_id Lead Compound Identification secondary_assay->lead_id

A typical workflow for the in vitro biological evaluation of synthesized chemical compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included. A standard antibiotic (e.g., ciprofloxacin, gentamicin) is used as a reference.[2]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines by measuring cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, LoVo) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[6]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Analogs of this compound represent a versatile and promising class of compounds for drug development. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries. As demonstrated by the comparative data, modifications to the core structure can yield potent and selective agents with antimicrobial, antitubercular, and anticancer activities. The provided workflows and protocols offer a foundational guide for researchers aiming to synthesize and evaluate new analogs in this chemical space. Further investigation into the structure-activity relationships and mechanisms of action will be critical for advancing these promising compounds toward clinical applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methyl-1H-pyrrole-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

I. Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate personal protective equipment. When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

II. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material.

  • Collection: Place the contained material into a designated, properly labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must adhere to institutional guidelines and local, state, and federal regulations. The primary principle is that this chemical waste should never be disposed of down the drain or in regular trash.[3][4]

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste.[3][5] The original container may be used if it is in good condition.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[3][5][6]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6] It is critical to segregate this acidic organic compound from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[5]

  • Secure Storage: Ensure the container is always securely capped when not in use and is stored in a well-ventilated area.[3][5]

Final Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is mandatory for all hazardous waste generators.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use Designated, Compatible Hazardous Waste Container A->B C Label Container Correctly: 'Hazardous Waste' Chemical Name Hazards B->C D Store in Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Chemicals (Bases, Oxidizers) D->E F Keep Container Securely Closed E->F G Arrange for Pickup by EHS or Licensed Waste Contractor F->G H Ensure Compliance with RCRA Regulations G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.